1-(4-Fluorophenyl)-2-methylpropan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUVRVXSYXJUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382326 | |
| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26393-91-9 | |
| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30382326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 4'-Fluoro-isobutyrophenone
Introduction: The Significance of Fluorinated Ketones in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered acidity of adjacent functional groups—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] 4'-Fluoro-isobutyrophenone (IUPAC Name: 1-(4-fluorophenyl)-2-methylpropan-1-one; CAS No. 26393-91-9) represents a key structural motif in this class of compounds. As a versatile synthetic intermediate, it serves as a foundational building block for a range of more complex molecules, including active pharmaceutical ingredients (APIs).[3]
This technical guide provides an in-depth structural analysis of 4'-fluoro-isobutyrophenone, intended for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques required for its unambiguous identification and characterization, explaining the causal relationships behind experimental choices and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 4'-fluoro-isobutyrophenone is presented below. This data is critical for handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 26393-91-9 | [4][5] |
| Molecular Formula | C₁₀H₁₁FO | [6][7] |
| Molecular Weight | 166.19 g/mol | [6][7] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Purity (GC) | ≥96.0% | [4] |
| Refractive Index | 1.4960-1.5010 @ 20°C | [4] |
| Storage | Sealed in dry, room temperature conditions | [7] |
Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
The most logical and industrially scalable synthesis of 4'-fluoro-isobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.[8][9] This reaction is a classic example of electrophilic aromatic substitution, where the highly reactive acylium ion is generated in situ and subsequently attacks the electron-rich aromatic ring.
Reaction Mechanism & Rationale
The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8]
-
Electrophilic Attack: The nucleophilic π-electron system of the fluorobenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atom on the benzene ring is an ortho-, para-director; however, due to the steric bulk of the incoming isobutyryl group, the para-substituted product, 4'-fluoro-isobutyrophenone, is predominantly formed.
-
Deprotonation and Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Workflow of the Friedel-Crafts acylation for synthesizing 4'-fluoro-isobutyrophenone.
Experimental Protocol: Synthesis of 4'-Fluoro-isobutyrophenone
This protocol is a robust, self-validating procedure adapted from established Friedel-Crafts methodologies.[9][10]
-
Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet tube to vent HCl gas to a trap. Ensure all glassware is oven-dried to prevent quenching of the Lewis acid catalyst.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (16.0 g, 0.12 mol) and 100 mL of a suitable inert solvent like dichloromethane (DCM).
-
Substrate Addition: Add fluorobenzene (9.61 g, 0.10 mol) to the stirred suspension. Cool the mixture to 0-5 °C using an ice bath.
-
Acylating Agent Addition: Add isobutyryl chloride (11.72 g, 0.11 mol) to the dropping funnel. Add the isobutyryl chloride dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 100 mL of 5% citric acid solution, 100 mL of saturated sodium bicarbonate solution, and 100 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4'-fluoro-isobutyrophenone.
Structural Elucidation: A Multi-technique Spectroscopic Approach
Unambiguous structural confirmation requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
References
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. H26036.03 [thermofisher.com]
- 5. This compound | 26393-91-9 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. 26393-91-9|this compound|BLD Pharm [bldpharm.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
Spectroscopic data of 1-(4-Fluorophenyl)-2-methylpropan-1-one
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-one
Introduction
This compound, a halogenated aryl ketone, serves as a significant structural motif and synthetic intermediate in various fields of chemical research, including medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic analysis provides an unambiguous confirmation of its identity and purity.
This technical guide offers a comprehensive examination of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, the narrative herein is structured not merely as a data repository, but as a logical workflow, explaining the causality behind the spectral features and the experimental choices made during data acquisition. This self-validating approach ensures that researchers can confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several distinct features that are readily identifiable by various spectroscopic methods. The molecule consists of a para-substituted fluorophenyl ring connected to an isobutyryl group. This arrangement gives rise to unique signals corresponding to the aromatic protons and carbons, the carbonyl group, and the isopropyl moiety.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum provides clear, distinguishable signals for each unique proton environment.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected proton NMR signals. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.[1]
| Protons (Assignment) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (ortho to C=O) | 7.95 - 8.05 | Doublet of doublets (dd) | ~8.8, ~5.5 | 2H |
| H-3', H-5' (ortho to F) | 7.10 - 7.20 | Triplet (t) or dd | ~8.8 | 2H |
| H-2 (isopropyl CH) | 3.40 - 3.50 | Septet (sept) | ~6.9 | 1H |
| H-3, H-4 (isopropyl CH₃) | 1.15 - 1.25 | Doublet (d) | ~6.9 | 6H |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard as it is chemically inert and its residual proton signal at 7.26 ppm does not typically interfere with analyte signals.[2]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ signal to 7.26 ppm. Integrate the signals to determine the relative proton ratios.
Spectral Analysis and Interpretation
The ¹H NMR spectrum is interpreted by analyzing chemical shifts, integration values, and splitting patterns (multiplicities).
-
Aromatic Region (7.0-8.1 ppm): The para-substitution on the phenyl ring creates an AA'BB' spin system, which often appears as two distinct multiplets.[3]
-
The protons at the H-2' and H-6' positions are adjacent to the electron-withdrawing carbonyl group, causing them to be significantly deshielded and appear downfield (~8.0 ppm). They are split by the neighboring H-3'/H-5' protons (ortho coupling, J ≈ 8.8 Hz) and also show a smaller coupling to the fluorine atom (meta coupling, J ≈ 5.5 Hz), resulting in a doublet of doublets.
-
The protons at the H-3' and H-5' positions are adjacent to the electron-donating fluorine atom. They are shielded relative to the H-2'/H-6' protons and appear more upfield (~7.15 ppm). They are split by the H-2'/H-6' protons (ortho coupling, J ≈ 8.8 Hz) and the fluorine atom (ortho coupling, J ≈ 8.8 Hz), often resulting in a pattern that approximates a triplet.
-
-
Aliphatic Region (1.0-3.5 ppm):
-
The single methine proton (H-2) of the isopropyl group is adjacent to both the deshielding carbonyl group and the six methyl protons. Its signal appears around 3.45 ppm. According to the n+1 rule, it is split into a septet by the six equivalent neighboring methyl protons (6+1=7).[1]
-
The six protons of the two methyl groups (H-3, H-4) are equivalent due to free rotation. They appear furthest upfield (~1.20 ppm) and are split into a doublet by the single methine proton (1+1=2).
-
References
- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
1-(4-Fluorophenyl)-2-methylpropan-1-one NMR spectral analysis
An In-depth Technical Guide to the NMR Spectral Analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one
Authored by: A Senior Application Scientist
Foreword: Decoding Molecular Architecture
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structure. It provides a detailed blueprint of the atomic framework, revealing the connectivity and chemical environment of each nucleus. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the NMR spectral features of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecule's electronic and steric properties and its corresponding spectral output. The protocols and interpretations presented herein are grounded in established principles and validated practices, ensuring a trustworthy and authoritative resource for your laboratory work.
Theoretical Framework: Predicting the Spectrum
Before injecting the sample, a seasoned scientist anticipates the spectrum. The structure of this compound—an aromatic ketone featuring a para-substituted fluorophenyl ring and an isopropyl group—presents a fascinating interplay of electronic effects that are directly observable in its NMR spectra.
-
The Aromatic System: The 4-fluorophenyl group constitutes a complex spin system. The protons on the benzene ring are chemically non-equivalent due to their positions relative to two different substituents: the electron-withdrawing carbonyl group and the electronegative fluorine atom. The protons ortho to the carbonyl (H-2', H-6') are expected to be the most deshielded (highest chemical shift) due to the anisotropic effect of the C=O bond. The protons ortho to the fluorine (H-3', H-5') will be further upfield. Due to symmetry, we expect two distinct signals for the aromatic region. These protons will exhibit coupling to each other (ortho-coupling, ³J_HH) and, crucially, coupling to the ¹⁹F nucleus (³J_HF and ⁴J_HF), resulting in complex multiplet patterns, often appearing as "doublet of doublets" or "triplets" at lower resolution.[1][2]
-
The Aliphatic System: The isopropyl group [–CH(CH₃)₂] provides a classic and easily identifiable pattern. The lone methine proton (H-2) is adjacent to the deshielding carbonyl group and is split by the six equivalent protons of the two methyl groups, predicting a septet . Conversely, the six equivalent methyl protons (H-3) are split by the single methine proton, predicting a doublet .
-
¹³C NMR Considerations: The presence of fluorine dramatically influences the ¹³C spectrum. The carbon atom directly bonded to fluorine (C-4') will exhibit a very large one-bond coupling constant (¹J_CF), typically exceeding 240 Hz.[3] Other aromatic carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings.[4] The carbonyl carbon (C-1) is expected to be the most downfield signal, typically appearing above 200 ppm.
Experimental Workflow: A Self-Validating Protocol
Methodological rigor is the cornerstone of reproducible science. The following protocol outlines a comprehensive workflow for acquiring high-quality NMR data for this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation (The Foundation):
-
Analyte Mass: Weigh approximately 5-10 mg of this compound for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound. Use approximately 0.6-0.7 mL of the solvent.[6] The choice of solvent is not trivial; aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts, ASIS) compared to chloroform-d₃, which can be used to resolve overlapping signals.[7][8]
-
Dissolution & Transfer: Dissolve the sample in the solvent within a small, clean vial. Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulate matter is visible.[5][6]
-
Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer to serve as the internal chemical shift reference (δ = 0.00 ppm).
-
-
Data Acquisition (The Measurement):
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.
-
Shimming: Insert the sample into the magnet. The instrument's software will perform an automated shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
-
-
Data Processing (The Refinement):
-
Software: Use standard NMR processing software such as Bruker's TopSpin or Mestrelab's Mnova.[9][10]
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.[11]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CHCl₃ at δ 7.26 ppm).[12]
-
Integration & Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shift of each peak.
-
Workflow Visualization
The entire process, from sample to final analysis, can be visualized as a logical flow.
Spectral Interpretation: From Data to Structure
The processed spectrum is a rich dataset confirming the molecular structure. The following tables summarize the expected chemical shifts and coupling constants for this compound, typically observed in CDCl₃.
¹H NMR Spectral Data
| Protons | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic | H-2', H-6' | ~8.00 | dd (or m) | 2H | ³J_HH ≈ 8.8, ⁴J_HF ≈ 5.5 |
| Aromatic | H-3', H-5' | ~7.15 | t (or m) | 2H | ³J_HH ≈ 8.8, ³J_HF ≈ 8.8 |
| Methine | H-2 | ~3.55 | sept | 1H | ³J_HH ≈ 6.8 |
| Methyl | H-3 | ~1.22 | d | 6H | ³J_HH ≈ 6.8 |
Analysis:
-
Aromatic Region (δ 7.0-8.2 ppm): The two signals confirm the para-substituted pattern. The downfield signal at ~8.00 ppm corresponds to the protons ortho to the carbonyl group (H-2', H-6'). Its multiplicity as a doublet of doublets arises from coupling to the adjacent H-3'/H-5' protons and a weaker four-bond coupling to the fluorine atom. The upfield signal at ~7.15 ppm corresponds to the protons ortho to the fluorine (H-3', H-5'). This signal often appears as a "triplet" because the ortho H-H coupling and the meta H-F coupling have very similar magnitudes (³J_HH ≈ ³J_HF ≈ 8.8 Hz).[2][13]
-
Aliphatic Region (δ 1.0-4.0 ppm): The septet at ~3.55 ppm is characteristic of the single methine proton being split by the six methyl protons. Its downfield shift is a direct result of the adjacent electron-withdrawing carbonyl group. The prominent doublet at ~1.22 ppm, integrating to 6H, confirms the two equivalent methyl groups of the isopropyl moiety.
¹³C NMR Spectral Data
| Carbon | Label | Chemical Shift (δ, ppm) | Key Coupling Constant (J_CF, Hz) |
| Carbonyl | C-1 | ~204.0 | ⁴J_CF ≈ 2 |
| Aromatic | C-1' | ~132.8 | ³J_CF ≈ 3 |
| Aromatic | C-2', C-6' | ~131.2 | ³J_CF ≈ 9 |
| Aromatic | C-3', C-5' | ~115.8 | ²J_CF ≈ 22 |
| Aromatic | C-4' | ~165.9 | ¹J_CF ≈ 255 |
| Methine | C-2 | ~38.6 | - |
| Methyl | C-3 | ~19.3 | - |
Analysis:
-
The carbonyl carbon (C-1) is correctly identified as the most deshielded signal at ~204.0 ppm.
-
The most striking feature is the signal for C-4' at ~165.9 ppm, which appears as a doublet with a very large coupling constant (¹J_CF ≈ 255 Hz), unequivocally identifying the carbon directly attached to fluorine.[3][4]
-
The remaining aromatic carbons also appear as doublets due to smaller C-F couplings. The magnitudes of these couplings (²J_CF > ³J_CF) are diagnostic and consistent with established data for fluorinated aromatic compounds.[4]
-
The aliphatic signals for the methine (C-2) and methyl (C-3) carbons appear in the expected upfield region.
Structural Correlation Diagram
This diagram visually maps the key nuclei to their expected spectral characteristics.
Conclusion
The NMR spectral analysis of this compound offers a textbook example of structure elucidation. Every feature in the ¹H and ¹³C spectra—from the chemical shifts influenced by the carbonyl and fluorine substituents to the distinct splitting patterns of the aromatic and isopropyl groups, and the characteristic C-F coupling constants—corroborates the assigned structure. By following the rigorous experimental and analytical workflow detailed in this guide, researchers can confidently characterize this molecule and its analogs with a high degree of scientific integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sfu.ca [sfu.ca]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. reddit.com [reddit.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 10. nmr.ch.cam.ac.uk [nmr.ch.cam.ac.uk]
- 11. youtube.com [youtube.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Mass Spectrometry of 1-(4-Fluorophenyl)-2-methylpropan-1-one
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a synthetic cathinone. Tailored for researchers, scientists, and professionals in drug development and forensic analysis, this document delves into the core principles of its ionization, fragmentation, and detection, offering both theoretical insights and practical methodologies.
Introduction
This compound, also known as 4'-fluoro-isobutyrophenone, belongs to the class of synthetic cathinones, which are psychoactive substances structurally related to cathinone, a natural stimulant.[1] The rise in the synthesis and illicit use of such designer drugs necessitates robust analytical methods for their unambiguous identification in various matrices.[2][3][4] Mass spectrometry, coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as the gold standard for the detection and structural elucidation of these compounds.[5] This guide will explore the mass spectrometric behavior of this compound under different ionization conditions, predict its fragmentation pathways, and provide exemplary analytical protocols.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrometric fingerprint of a molecule is defined by its fragmentation pattern upon ionization. For this compound, we will consider two primary ionization techniques: Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), commonly paired with LC-MS.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of ketones is well-characterized and often involves alpha-cleavage and McLafferty rearrangements.[6]
The molecular weight of this compound (C₁₀H₁₁FO) is approximately 166.19 g/mol . The molecular ion peak [M]⁺˙ is expected at m/z 166.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 123 | [C₇H₄FO]⁺ | α-cleavage with loss of an isopropyl radical (•C₃H₇). This is often a very stable and abundant acylium ion. |
| 95 | [C₆H₄F]⁺ | Loss of a CO molecule from the m/z 123 fragment. |
| 43 | [C₃H₇]⁺ | α-cleavage with the charge retained on the isopropyl group. |
The predicted fragmentation under EI is dominated by the formation of the stable 4-fluorobenzoyl cation at m/z 123, which is a common feature in the mass spectra of similar aromatic ketones like 4'-fluoroacetophenone and 4'-fluorobutyrophenone.[7][8][9] The subsequent loss of carbon monoxide to form the fluorophenyl cation at m/z 95 is also a characteristic fragmentation pathway.[6]
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode. For this compound, this would correspond to an ion at m/z 167. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
Key Predicted MS/MS Fragment Ions from [M+H]⁺ (m/z 167):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 167 | 123 | C₃H₈ | Loss of a neutral propane molecule. |
| 167 | 95 | C₃H₈ + CO | Subsequent loss of carbon monoxide from the m/z 123 fragment. |
In ESI-MS/MS, the fragmentation of the protonated molecule often involves the loss of stable neutral molecules. The primary fragmentation is predicted to be the loss of propane, leading to the same stable 4-fluorobenzoyl cation observed in EI-MS at m/z 123.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The choice between GC-MS and LC-MS/MS depends on the sample matrix, the required sensitivity, and the overall analytical workflow.
GC-MS Analysis Protocol
1. Sample Preparation:
-
A 1 mg/mL stock solution of this compound is prepared in methanol.
-
For analysis, the stock solution is diluted to a final concentration of 1-10 µg/mL in methanol or ethyl acetate.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless injector at 250°C. A 1 µL injection is made in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) is examined for the peak corresponding to the target analyte.
-
The mass spectrum of the peak is extracted and compared with a reference library (if available) or interpreted based on the predicted fragmentation pattern.
Caption: Workflow for GC-MS analysis.
LC-MS/MS Analysis Protocol
1. Sample Preparation:
-
A 1 mg/mL stock solution is prepared in methanol.
-
Working standards are prepared by diluting the stock solution in a 50:50 mixture of mobile phase A and B to concentrations ranging from 1 ng/mL to 1000 ng/mL.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.[1]
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: Linear gradient to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 167.1 -> 123.1
-
Qualifier: 167.1 -> 95.1
-
3. Data Analysis:
-
The MRM chromatograms are integrated to determine the peak area for the quantifier and qualifier transitions.
-
A calibration curve is constructed by plotting the peak area versus the concentration of the working standards.
-
The concentration of the analyte in unknown samples is determined from the calibration curve.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its identification and quantification. By understanding its predictable fragmentation patterns under both EI and ESI conditions, robust and reliable analytical methods can be developed. The provided protocols offer a starting point for the analysis of this compound in various research and forensic settings. The stability of the 4-fluorobenzoyl cation makes it a key diagnostic ion in both GC-MS and LC-MS/MS methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
- 8. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoroacetophenone(403-42-9) MS spectrum [chemicalbook.com]
Physical and chemical characteristics of 4'-fluoro-isobutyrophenone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4'-fluoro-isobutyrophenone (CAS No. 26393-91-9), a fluorinated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, physicochemical properties, a probable synthetic route via Friedel-Crafts acylation, and an analysis of its expected reactivity. While experimental spectroscopic data is not widely available, this guide offers a detailed, predictive analysis of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous compounds. This synthesis of known data and predictive analysis aims to provide a robust foundational resource for scientists working with or considering the use of this compound.
Chemical Identity and Physicochemical Properties
4'-Fluoro-isobutyrophenone, systematically named 1-(4-fluorophenyl)-2-methylpropan-1-one, is an aromatic ketone distinguished by a fluorinated phenyl ring and an isopropyl ketone moiety.[1][2][3] The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[4]
Structural Information
-
Synonyms: 4'-Fluoroisobutyrophenone, 4'-Fluoro-2-methylpropiophenone[2]
-
Canonical SMILES: CC(C)C(=O)C1=CC=C(C=C1)F[3]
-
InChI Key: MHUVRVXSYXJUPK-UHFFFAOYSA-N[3]
Physical and Chemical Properties
The following table summarizes the reported physical and chemical properties of 4'-fluoro-isobutyrophenone. It is important to note that some of these values are predicted, as indicated.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 95-97 °C at 7 mmHg | [2] |
| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | ~1.4980 | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1][2] |
Synthesis and Mechanistic Considerations
A primary and logical synthetic route to 4'-fluoro-isobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.[6][7][8] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.
The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl3), is critical. The catalyst's role is to activate the acylating agent (isobutyryl chloride) by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring.[6][8] The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the bulky isopropyl group of the acylium ion, the para-substituted product, 4'-fluoro-isobutyrophenone, is expected to be the major product.[9]
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative procedure for the synthesis of 4'-fluoro-isobutyrophenone.
-
Reaction Setup: To a dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl3) and a suitable inert solvent (e.g., dichloromethane or excess fluorobenzene).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add isobutyryl chloride to the stirred suspension.
-
Aromatic Substrate Addition: Subsequently, add fluorobenzene dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer successively with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4'-fluoro-isobutyrophenone.
Chemical Reactivity
The reactivity of 4'-fluoro-isobutyrophenone is governed by its three main structural components: the ketone carbonyl group, the isopropyl group, and the fluorinated aromatic ring.
-
Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol using reagents like sodium borohydride, or reductive amination. It can also serve as a handle for forming derivatives like oximes and hydrazones.
-
α-Proton: The proton on the carbon adjacent to the carbonyl group (the methine proton of the isopropyl group) is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.
-
Fluorinated Aromatic Ring: The fluorine atom is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it also makes the ring susceptible to nucleophilic aromatic substitution, particularly at the para-position, under forcing conditions.
Predicted Spectroscopic Characteristics
Predicted 1H NMR Spectrum
-
Aromatic Protons: The aromatic region will display two signals corresponding to the AA'BB' spin system typical of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2' and H-6') will appear as a doublet of doublets or a triplet around 7.9-8.1 ppm, deshielded by the electron-withdrawing carbonyl group. The protons ortho to the fluorine atom (H-3' and H-5') will appear as a triplet around 7.1-7.3 ppm. Both signals will show coupling to each other and coupling to the fluorine atom.
-
Isopropyl Protons: The methine proton (-CH-) will appear as a septet around 3.0-3.5 ppm, deshielded by the adjacent carbonyl group. The six equivalent methyl protons (-CH3) will appear as a doublet around 1.1-1.2 ppm.
Predicted 13C NMR Spectrum
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon will be observed in the downfield region, typically around 195-205 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-4') will show a large one-bond C-F coupling constant and appear around 165 ppm. The carbon attached to the carbonyl group (C-1') will be observed around 133 ppm. The carbons ortho to the carbonyl (C-2' and C-6') will appear around 130 ppm, and the carbons ortho to the fluorine (C-3' and C-5') will appear around 115 ppm, showing coupling to the fluorine atom.
-
Isopropyl Carbons: The methine carbon (-CH-) will have a signal around 35-40 ppm, and the methyl carbons (-CH3) will show a signal around 18-20 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the aromatic ketone, expected in the range of 1680-1700 cm-1. Other characteristic bands will include:
-
C-H stretching: Aromatic C-H stretching vibrations just above 3000 cm-1 and aliphatic C-H stretching vibrations just below 3000 cm-1.
-
C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm-1 region.
-
C-F stretching: A strong absorption band for the C-F stretch is expected in the range of 1200-1250 cm-1.
Predicted Mass Spectrum (Electron Ionization)
In an electron ionization mass spectrum, the molecular ion peak (M+) would be observed at m/z = 166. Key fragmentation patterns would likely include:
-
Loss of the isopropyl group: A prominent peak at m/z = 123 corresponding to the [M - C3H7]+ fragment (the 4-fluorobenzoyl cation). This is often the base peak in such compounds.
-
Fragment from the fluorophenyl group: A peak at m/z = 95 corresponding to the [C6H4F]+ fragment.
Logical Flow for Spectral Interpretation
Caption: Logical workflow for deducing the structure from key spectral data.
Safety and Handling
4'-Fluoro-isobutyrophenone is classified as an irritant.[2] The following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Conclusion
4'-Fluoro-isobutyrophenone is a valuable building block in organic synthesis, with potential applications in various fields of research and development. This guide has consolidated the available information on its physical and chemical properties, outlined a reliable synthetic methodology, and provided a detailed predictive analysis of its spectroscopic characteristics. By combining established data with scientifically grounded predictions, this document serves as a crucial resource for researchers, enabling them to better understand, synthesize, and utilize this compound in their work.
References
- 1. This compound | 26393-91-9 [chemicalbook.com]
- 2. This compound | 26393-91-9 [amp.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 26393-91-9|this compound|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 10. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 11. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isobutyrophenone | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)-2-methylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a key chemical intermediate. Recognizing the scarcity of direct experimental data for this specific compound, this document synthesizes information from structurally related analogues, predictive models, and established principles of physical organic chemistry to offer authoritative insights. It details methodologies for both predictive and experimental determination of solubility in aqueous and organic media. Furthermore, a thorough examination of the compound's stability under forced degradation conditions—including hydrolytic, oxidative, and photolytic stress—is presented, with proposed degradation pathways elucidated. This guide is designed to be a practical resource, providing field-proven experimental protocols and the causal reasoning behind methodological choices, thereby empowering researchers in drug discovery and development to anticipate and manage the physicochemical properties of this important building block.
Introduction to this compound
This compound (CAS No. 26393-91-9) is an aromatic ketone characterized by a 4-fluorophenyl group attached to an isobutyryl moiety. Its molecular structure, featuring a polar carbonyl group, a lipophilic isobutyl group, and an electron-withdrawing fluorine atom on the aromatic ring, dictates its physicochemical properties, including solubility and chemical stability. These properties are of paramount importance in drug development, influencing formulation strategies, bioavailability, and shelf-life. This guide provides a detailed exploration of these critical attributes.
Molecular Structure:
Caption: Chemical structure of this compound.
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The "like dissolves like" principle is a foundational concept; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes[1]. This compound possesses both polar (carbonyl group) and nonpolar (fluorophenyl and isobutyl groups) regions, suggesting a nuanced solubility profile.
Predicted Aqueous Solubility
To obtain a prediction, you can utilize the Virtual Computational Chemistry Laboratory's online tool: --INVALID-LINK--[2].
Based on the structure, the predicted logP is expected to be in the range of 2.5-3.5, suggesting low aqueous solubility. The predicted logS value will likely indicate that the compound is sparingly soluble to practically insoluble in water.
Qualitative Solubility in Organic Solvents
Based on the solubility of its close structural analog, isobutyrophenone, which is reported to be soluble in common organic solvents like ethanol and acetone and immiscible with water, a similar qualitative solubility profile can be expected for this compound[2][3]. The presence of the fluorine atom is unlikely to drastically alter this general behavior.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar fluorophenyl and isobutyl groups will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | The polar carbonyl group can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The carbonyl group can act as a hydrogen bond acceptor, facilitating dissolution in alcohols. |
| Aqueous | Water | Sparingly Soluble to Practically Insoluble | The large nonpolar surface area of the molecule limits its interaction with the highly polar water molecules. |
Experimental Determination of Solubility
For definitive quantitative data, experimental determination of solubility is essential. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.
This high-throughput method is useful for early-stage drug discovery to rapidly assess apparent solubility[4][5].
Caption: Workflow for Kinetic Solubility Assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration typically between 1-5%.
-
Incubation: Incubate the plate with agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C)[3].
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate[4].
-
Direct UV/LC-MS: Alternatively, filter the contents of each well to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve[6].
-
Causality Behind Experimental Choices: The use of DMSO allows for the initial dissolution of a wide range of compounds. The subsequent addition of an aqueous buffer mimics physiological conditions and triggers the precipitation of compounds that are poorly soluble in water. The short incubation time makes this a rapid screening assay.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is crucial for formulation development and regulatory submissions[7][8].
Caption: Workflow for Thermodynamic Solubility Assay.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium[9].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or GC-MS.
Causality Behind Experimental Choices: The extended equilibration time ensures that the dissolution and precipitation processes have reached a steady state, providing a true measure of the compound's intrinsic solubility. The use of excess solid guarantees that the solution is saturated.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods, as mandated by the International Conference on Harmonisation (ICH) guidelines[1][10]. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions.
Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acid or base[1].
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. However, ketones are generally stable to acidic hydrolysis. Significant degradation is not expected under typical forced degradation conditions (e.g., 0.1 M HCl at 60°C).
-
Basic Conditions: Ketones are generally stable to basic hydrolysis as well. The primary potential reaction under harsh basic conditions would be enolate formation, which could lead to side reactions if other reactive species are present, but is unlikely to cause significant degradation of the parent molecule itself.
Oxidative degradation is typically performed using hydrogen peroxide (H₂O₂)[11]. Aromatic ketones can undergo several oxidative reactions.
-
Baeyer-Villiger Oxidation: A potential pathway involves the oxidation of the ketone to an ester. In this case, the migratory aptitude of the aryl and isopropyl groups would determine the product. The phenyl group has a higher migratory aptitude than the isopropyl group, which would lead to the formation of isopropyl 4-fluorobenzoate. This ester could then undergo hydrolysis to 4-fluorobenzoic acid and isopropanol.
-
Oxidation of the Isobutyl Group: The tertiary hydrogen on the isobutyl group is susceptible to radical abstraction, which could lead to a cascade of oxidative reactions, ultimately resulting in cleavage of the C-C bond and formation of smaller degradation products.
Caption: Proposed Oxidative Degradation Pathways.
Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon absorption of UV light.
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the isobutyl group, forming a 4-fluorobenzoyl radical and an isopropyl radical. These radicals can then undergo various subsequent reactions, such as recombination or hydrogen abstraction from the solvent.
-
Norrish Type II Cleavage: This pathway requires the presence of a γ-hydrogen. In this compound, there are no γ-hydrogens, so this pathway is not expected to be significant.
-
Photoreduction: In the presence of a hydrogen donor solvent (e.g., isopropanol), the excited ketone can abstract a hydrogen atom, leading to the formation of a pinacol-type dimer.
Caption: Proposed Photolytic Degradation Pathways.
Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to performing forced degradation studies to evaluate the stability of this compound[12].
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media at a suitable concentration (e.g., 1 mg/mL). For thermal and photolytic studies on the solid-state, use the pure compound.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M hydrochloric acid and heat at 60-80°C.
-
Basic Hydrolysis: Treat the sample with 0.1 M sodium hydroxide and heat at 60-80°C.
-
Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as specified in ICH guideline Q1B[10].
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound[1].
-
Sample Processing: For hydrolytic stress samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see Section 4).
Causality Behind Experimental Choices: The chosen stress conditions are designed to accelerate potential degradation pathways that could occur during storage and handling. The target degradation of 5-20% is sufficient to produce and detect primary degradation products without leading to complex secondary degradation that may not be relevant to real-world stability.
Analytical Methodologies for Quantification and Impurity Profiling
A robust and validated analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.
Stability-Indicating HPLC-UV Method
A reversed-phase HPLC method is generally suitable for compounds of this polarity.
Caption: Workflow for HPLC Method Development.
Step-by-Step Protocol:
-
Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol and water (or a suitable buffer like phosphate or formate buffer, pH 2.5-3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: The aromatic ketone chromophore is expected to have a UV maximum around 254 nm. A PDA detector should be used to determine the optimal wavelength for detection.
-
-
Method Development and Optimization:
-
Inject a solution of the pure compound to determine its retention time.
-
Analyze the stressed samples from the forced degradation study.
-
Optimize the gradient profile to achieve adequate separation of the parent peak from all degradation products and any process-related impurities.
-
Peak purity analysis using the PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities.
-
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Causality Behind Experimental Choices: Reversed-phase chromatography is chosen due to the nonpolar nature of the molecule. A gradient elution is necessary to separate compounds with a range of polarities, which is expected in a forced degradation sample. Acidic mobile phase conditions are often used to ensure good peak shape for acidic and neutral compounds.
GC-MS for Identification of Volatile Degradants
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. It can be particularly useful for identifying low molecular weight degradation products.
Step-by-Step Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: The stressed samples may need to be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and concentrated. Derivatization may be necessary for polar degradation products to improve their volatility and chromatographic behavior[13].
-
Chromatographic Conditions (Starting Point):
-
Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50-70°C) to a high final temperature (e.g., 250-280°C) to elute a wide range of compounds.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Identification: Identify the degradation products by comparing their mass spectra to a commercial library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
Causality Behind Experimental Choices: GC is well-suited for separating volatile compounds. Mass spectrometry provides structural information that is crucial for the identification of unknown degradation products. Derivatization can be a critical step to make non-volatile or polar compounds amenable to GC analysis.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While a lack of direct experimental data necessitates a reliance on predictive models and data from structural analogs, this guide offers a robust framework for understanding and experimentally determining these critical physicochemical properties. The proposed degradation pathways and detailed analytical protocols serve as a valuable starting point for researchers in drug development, enabling them to design stable formulations and robust analytical control strategies. The principles and methodologies outlined herein are designed to be broadly applicable, providing a solid foundation for the characterization of this and other related chemical intermediates.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobutyrophenone, 97% | Fisher Scientific [fishersci.ca]
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- 4. CAS 611-70-1: Isobutyrophenone | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. isobutyrophenone, 611-70-1 [thegoodscentscompany.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
A Strategic Approach to Unveiling the Bio-Potential of 1-(4-Fluorophenyl)-2-methylpropan-1-one: An In-Depth Technical Guide
Foreword: The Rationale for a Targeted Screening Cascade
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. The compound at the heart of this guide, 1-(4-Fluorophenyl)-2-methylpropan-1-one, represents a compelling starting point for biological exploration. Its structure, featuring a fluorinated aromatic ring and a ketone functional group, hints at a spectrum of potential bioactivities. The presence of fluorine can significantly modulate pharmacokinetic properties such as metabolic stability and membrane permeability, while the ketone moiety serves as a versatile anchor for interactions with biological targets.[1][2] This document outlines a comprehensive, multi-tiered screening strategy designed to systematically elucidate the therapeutic potential of this molecule. Our approach is not a monolithic protocol but a dynamic, decision-based workflow, beginning with broad-spectrum assays and progressively narrowing to more specific, mechanism-of-action studies based on initial findings.
Chapter 1: Foundational Physicochemical Characterization
Prior to embarking on biological screening, a thorough understanding of the compound's fundamental properties is paramount. This foundational data ensures the integrity and reproducibility of subsequent biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO | [3] |
| Molecular Weight | 166.19 g/mol | [3] |
| CAS Number | 26393-91-9 | [3][4] |
| Appearance | Likely a solid or oil | [5] |
| Storage | Sealed in dry, room temperature | [3][4] |
Note: Experimental validation of properties such as solubility in various biological buffers and stability under assay conditions is a critical preliminary step.
Chapter 2: The Initial Broad-Spectrum Screen: A Three-Pronged Approach
The initial phase of screening is designed to cast a wide net, identifying potential areas of significant biological activity. We propose a concurrent evaluation of cytotoxic, antimicrobial, and antioxidant potential. This parallel approach maximizes efficiency and provides a holistic initial assessment of the compound's bioactivity profile.
Workflow for Initial Broad-Spectrum Screening
Caption: Initial parallel screening workflow for this compound.
Cytotoxicity Screening: Assessing Antiproliferative Potential
Rationale: Cytotoxicity assays are fundamental in drug discovery for identifying compounds that can inhibit cell growth or induce cell death.[6] This is particularly relevant for oncology research but also serves as a general indicator of bioactivity and potential toxicity.[6][7] The structural motif of a substituted phenyl ketone is present in various compounds with demonstrated anticancer activities.[8]
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H460 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Antimicrobial Susceptibility Testing
Rationale: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenyl ketone derivatives have been explored for their potential antimicrobial and antifungal properties.[9]
Recommended Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a "gold standard" for determining the MIC of an antimicrobial agent.[10]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]
Antioxidant Activity Assessment
Rationale: Oxidative stress is implicated in a wide range of diseases. The ability of a compound to scavenge free radicals is a key indicator of its potential as an antioxidant. The DPPH and ABTS assays are widely used for this purpose due to their simplicity and reliability.[13][14]
Recommended Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound (dissolved in methanol) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.[15]
-
Analysis: Calculate the percentage of radical scavenging activity and determine the half-maximal effective concentration (EC₅₀). Ascorbic acid or Trolox can be used as a positive control.
Chapter 3: Tier 2 Screening: Delving into Mechanism of Action
Positive results from the initial screening will trigger a more focused investigation into the compound's mechanism of action. The direction of this second tier of assays will be dictated by the specific "hits" from Chapter 2.
Potential Tier 2 Investigation Pathways
Caption: Decision-based workflow for Tier 2 mechanism of action studies.
Investigating Anticancer Mechanisms
Should this compound demonstrate significant cytotoxicity, the next logical step is to determine the mode of cell death. A key area of investigation for novel anticancer agents is their ability to inhibit specific enzymes crucial for cancer cell proliferation, such as kinases.[16]
Featured Protocol: Kinase Inhibition Assay
Rationale: Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Identifying a compound as a kinase inhibitor is a significant step in drug development.[16][17] Enzyme inhibition assays are crucial for understanding how a drug candidate interacts with its target.[18][19][20]
-
Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: In a 96- or 384-well plate, combine the target kinase (e.g., Aurora Kinase B), its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value for the compound against the target kinase.
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | IC₅₀ (µM) of this compound |
| Aurora Kinase B | 5.2 |
| VEGFR2 | > 100 |
| EGFR | > 100 |
| SRC | 45.8 |
This table illustrates how data from a kinase profiling screen would be presented, highlighting selectivity for specific kinases.
Chapter 4: Concluding Remarks and Future Directions
This guide provides a structured and scientifically grounded framework for the initial biological activity screening of this compound. The proposed workflow emphasizes a logical progression from broad, high-throughput screening to more detailed, mechanism-focused assays. The fluorinated phenyl ketone scaffold holds considerable promise, and a systematic evaluation as outlined herein is the critical next step in determining its potential therapeutic value. Future work, contingent on positive findings, would involve lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling.
References
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- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 26393-91-9|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. apec.org [apec.org]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 16. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. blog.biobide.com [blog.biobide.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(4-Fluorophenyl)-2-methylpropan-1-one in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a key chemical intermediate, and its significant role in medicinal chemistry. While not a therapeutic agent in itself, this fluorinated ketone serves as a critical precursor in the synthesis of a range of psychoactive compounds, most notably synthetic cathinones. This document will explore the physicochemical properties of this compound, its synthetic utility, and the pharmacological profiles of its derivatives. Particular focus will be given to the synthesis and mechanism of action of 4-fluoromethcathinone (4-FMC), a prominent designer drug. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and the broader implications of fluorinated precursors in the landscape of centrally active agents.
Introduction: The Strategic Importance of Fluorination in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorinated ketones, in particular, have emerged as versatile pharmaceutical intermediates.[1] this compound (also known as 4'-fluoro-2-methylpropiophenone) is a prime example of such a building block, primarily recognized for its role as a precursor in the synthesis of psychoactive substances.[3][4]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. These properties influence reaction kinetics, solubility, and purification strategies.
| Property | Value | Reference |
| CAS Number | 26393-91-9 | [5] |
| Molecular Formula | C10H11FO | [5] |
| Molecular Weight | 166.19 g/mol | [5] |
| Appearance | Liquid | [6] |
| Storage | Sealed in dry, room temperature | [6][7] |
Synthetic Utility: A Gateway to Psychoactive Derivatives
The primary significance of this compound in medicinal chemistry lies in its utility as a starting material for the synthesis of substituted cathinones, a class of psychoactive compounds that mimic the effects of stimulants like amphetamine and cocaine.[5][8] The most prominent derivative synthesized from this precursor is 4-fluoromethcathinone (4-FMC), also known as flephedrone.[4][9]
Synthesis of 4-Fluoromethcathinone (4-FMC)
The synthesis of 4-FMC from this compound is a two-step process involving α-bromination followed by amination.
The first step is the selective bromination at the α-position of the ketone. This reaction is typically carried out using elemental bromine in a suitable solvent, often with a catalyst to facilitate the reaction and improve yield.[8]
Experimental Protocol: α-Bromination
-
Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.[8]
-
Slowly add an equimolar amount of bromine (Br₂), dissolved in the same solvent, to the solution while stirring and maintaining a controlled temperature, typically between 15-25°C to prevent unwanted side reactions.[8]
-
The reaction progress can be monitored by the disappearance of the bromine color. The formation of hydrogen bromide (HBr) as a byproduct is a key indicator of the reaction's progression.[8]
-
Upon completion, the reaction mixture is quenched with water, and the α-bromo intermediate is extracted with an organic solvent.[8]
-
The organic layer is washed with a mild base, such as sodium bicarbonate solution, to neutralize any remaining acid, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude α-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one.
Causality: The use of a non-polar solvent like dichloromethane or a polar protic solvent like acetic acid influences the enolization of the ketone, which is a critical step for the electrophilic attack by bromine. The controlled temperature is crucial to minimize the formation of di-brominated and other byproducts.
The resulting α-bromo ketone is a lachrymator and should be handled with care. This intermediate is then reacted with methylamine to introduce the amino group, yielding 4-FMC.
Experimental Protocol: Amination
-
The crude α-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is dissolved in a suitable solvent.
-
An excess of methylamine (in solution or as a gas) is added to the reaction mixture. The excess methylamine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer containing the 4-FMC base is separated, dried, and the solvent is evaporated.
-
The final product can be purified by crystallization, often as a hydrochloride salt by treating the base with hydrochloric acid.[2]
Causality: The use of excess methylamine drives the reaction to completion and prevents the protonation of the starting amine by the HBr byproduct, which would render it non-nucleophilic. The choice of solvent is important to ensure the solubility of both reactants.
Caption: Synthetic pathway of 4-FMC from its precursor.
Pharmacological Profile of 4-Fluoromethcathinone (4-FMC)
4-FMC, the primary derivative of this compound, is a potent psychostimulant that primarily acts on the monoamine transporters in the brain.[3] Its effects are similar to other cathinones and classical stimulants like methamphetamine and cocaine.[3]
Mechanism of Action
4-FMC functions as a substrate-type releaser at the dopamine (DAT) and norepinephrine (NET) transporters.[3] This means it is transported into the presynaptic neuron by these transporters and subsequently triggers the reverse transport of dopamine and norepinephrine from the neuron into the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in the stimulant effects. 4-FMC has a less pronounced effect on the serotonin transporter (SERT).[3]
Caption: Mechanism of 4-FMC at monoamine transporters.
Structure-Activity Relationships (SAR)
The pharmacological profile of synthetic cathinones is heavily influenced by their chemical structure.
-
Ring Substitution: The presence and position of a substituent on the phenyl ring significantly impact transporter selectivity. Para-substitution, as seen in 4-FMC, tends to increase activity at the serotonin transporter compared to unsubstituted cathinones, although 4-FMC remains more selective for DAT and NET.[5]
-
α-Alkyl Group: The methyl group at the α-position in 4-FMC is crucial for its activity. Variations in the length of this alkyl chain can alter the potency and selectivity of the compound.
-
N-Alkylation: The N-methyl group is also a key feature. Different N-alkyl substituents can modulate the compound's interaction with the monoamine transporters.
Legal and Regulatory Status
Due to its high potential for abuse and lack of accepted medical use, 4-fluoromethcathinone (flephedrone) is a controlled substance in many countries, including the United States where it is classified as a Schedule I drug.[4][7] The legal status of its precursor, this compound, may vary by jurisdiction, but its sale and possession can be subject to scrutiny due to its use in illicit drug manufacturing.
Conclusion
This compound serves as a critical and well-documented precursor in the synthesis of psychoactive substances, particularly the synthetic cathinone 4-fluoromethcathinone. Its fluorinated phenyl ring is a key structural feature that influences the pharmacological properties of the resulting compounds. While the primary application of this intermediate has been in the clandestine synthesis of designer drugs, the study of its derivatives provides valuable insights into the structure-activity relationships of monoamine transporter ligands. For medicinal chemists and drug development professionals, understanding the synthetic routes and pharmacological implications of such precursors is essential for the development of novel therapeutics targeting the central nervous system, as well as for forensic and regulatory purposes. The principles of fluorine incorporation and the structure-activity relationships observed in the cathinone class can inform the design of future CNS-active agents with improved efficacy and safety profiles.
References
- 1. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. swgdrug.org [swgdrug.org]
- 3. LJMU Research Online [researchonline.ljmu.ac.uk]
- 4. Flephedrone - Wikipedia [en.wikipedia.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 7. 4-Fluoromethcathinone | C10H12FNO | CID 49853406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
The Strategic Fluorination of Propiophenones: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The deliberate incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to favorably modulate key drug-like properties. This technical guide provides an in-depth exploration of fluorinated propiophenones, a class of compounds demonstrating significant promise across diverse therapeutic areas. By leveraging the unique physicochemical properties of fluorine, researchers can enhance the potency, metabolic stability, and target engagement of the propiophenone core. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of these compelling molecules. We will delve into their emerging roles as anticancer, antimicrobial, and neuropharmacological agents, supported by detailed experimental protocols and mechanistic insights to guide future research and development.
The Propiophenone Scaffold: A Versatile Foundation for Drug Discovery
The propiophenone skeleton, characterized by a phenyl ring attached to a propan-1-one chain, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and the presence of a reactive ketone group offer numerous avenues for chemical modification. However, the parent propiophenone structure often exhibits modest biological activity. The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful strategy to unlock its therapeutic potential.
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to:
-
Enhanced Lipophilicity: Facilitating passage through biological membranes.
-
Improved Metabolic Stability: By blocking sites of oxidative metabolism.
-
Increased Binding Affinity: Through favorable interactions with target proteins.
-
Modulation of pKa: Altering the ionization state of nearby functional groups.
This guide will explore how these fluorine-induced modifications translate into tangible therapeutic benefits in the context of the propiophenone core.
Synthesis of Fluorinated Propiophenones: Key Methodologies
The synthesis of fluorinated propiophenones can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired position of the fluorine atom on the aromatic ring.
Friedel-Crafts Acylation
A common and direct method for synthesizing aryl ketones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of a fluorinated benzene derivative with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
Acylation: Slowly add propanoyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Oxidation of Fluorinated Phenylpropanols
Another versatile method involves the oxidation of a corresponding fluorinated phenylpropanol. This two-step approach first requires the synthesis of the alcohol, which can then be oxidized to the desired ketone.
Experimental Protocol: Synthesis of 3'-Fluoropropiophenone via Oxidation
Step 1: Synthesis of 1-(3-fluorophenyl)propan-1-ol
-
Prepare a Grignard reagent from bromoethane and magnesium turnings in anhydrous diethyl ether.
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C, add the prepared ethylmagnesium bromide solution dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the crude alcohol.
Step 2: Oxidation to 3'-Fluoropropiophenone
-
Dissolve the crude 1-(3-fluorophenyl)propan-1-ol in acetone.
-
At 0-10 °C, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.[5]
-
Stir the reaction for an additional hour at the same temperature.
-
Quench the reaction with isopropanol.
-
Remove the acetone under reduced pressure and extract the residue with dichloromethane.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the resulting yellow oil to obtain 3'-fluoropropiophenone.[5]
Caption: Synthetic routes to fluorinated propiophenones.
Therapeutic Applications and Mechanisms of Action
The introduction of fluorine can steer the biological activity of the propiophenone scaffold towards distinct therapeutic targets. This section will explore the anticancer, antimicrobial, and neuropharmacological potential of these compounds.
Anticancer Activity
Fluorinated propiophenones and their structural relatives, chalcones, have demonstrated promising anticancer properties.[6][7] The strategic placement of fluorine can significantly enhance cytotoxicity against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism through which some fluorinated chalcones and potentially propiophenones exert their anticancer effects is by inhibiting tubulin polymerization.[7][8][9] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Molecular docking studies suggest that these compounds can bind to the colchicine binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[9]
References
- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Fluorophenyl)-2-methylpropan-1-one: Synthesis, Reactivity, and Applications as a Synthetic Building Block
Introduction
1-(4-Fluorophenyl)-2-methylpropan-1-one, also known by its common name 4'-Fluoroisobutyrophenone, is a substituted aromatic ketone that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its structure, which incorporates a fluorinated phenyl ring and a sterically hindered isobutyryl group, provides a unique combination of chemical reactivity and physicochemical properties. The presence of a fluorine atom is particularly significant in medicinal chemistry, as its incorporation into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic profile.[1]
This technical guide provides an in-depth analysis of this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental properties, detail its primary synthesis route via Friedel-Crafts acylation, investigate its key chemical transformations, and discuss its applications in the synthesis of complex, high-value molecules. The protocols and insights presented herein are grounded in established chemical principles to empower scientists in leveraging this key intermediate for their research and development endeavors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 26393-91-9 | [2][3] |
| Molecular Formula | C₁₀H₁₁FO | [2][4] |
| Molecular Weight | 166.19 g/mol | [2][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4'-Fluoroisobutyrophenone, 1-(4-fluorophenyl)-2-methyl-1-propanone | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 95-97 °C / 7 mmHg | [2] |
| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.[6] This reaction is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
The causality of this reaction hinges on the activation of the acylating agent by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7] The AlCl₃ coordinates to the chlorine atom of isobutyryl chloride, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator; however, the steric bulk of the incoming isobutyryl group strongly favors substitution at the para position, leading to the desired product with high regioselectivity.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).
-
Initial Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Fluorobenzene: Add fluorobenzene (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (a colorless to yellow oil) can be purified by vacuum distillation to yield the final product with high purity.[2]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a synthetic intermediate. The ketone functional group is a versatile handle for a wide array of chemical transformations.
Key Transformation: Reduction to Chiral Alcohols
A primary and highly significant transformation is the reduction of the carbonyl group to a secondary alcohol, yielding 1-(4-fluorophenyl)-2-methylpropan-1-ol. This reaction creates a new chiral center, opening the door to the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry.[1]
-
Achiral Reduction: Simple reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will efficiently produce the racemic alcohol.
-
Asymmetric Reduction: For enantioselective synthesis, more advanced methods are employed. These include biocatalytic reduction using ketoreductase enzymes or chemical reduction with chiral catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst.[1]
The resulting chiral alcohol is a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 0.5-1.0 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours, monitoring by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly add water or dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Workup: Remove the bulk of the organic solvent via rotary evaporation. Add water and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Applications in Drug Discovery and Development
The 4'-fluoroisobutyrophenone scaffold is a recurring motif in molecules designed for biological activity. Its derivatives are key intermediates in the synthesis of a range of compounds.
-
Agrochemicals: Closely related analogs, such as 1-(4-chlorophenyl)-2-methylpropan-1-one, are precursors in the synthesis of fungicides like cyproconazole, highlighting the utility of this chemical class in agrochemical development.[8][9]
-
Pharmaceuticals: The fluorophenyl moiety is a privileged structure in medicinal chemistry. Derivatives of this building block are explored in the development of novel therapeutics. For example, related structures are found in atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders and in the discovery of Aurora Kinase B inhibitors for cancer therapy.[10][11][12] The core structure provides a robust scaffold that allows for systematic modifications to explore structure-activity relationships (SAR).
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Handle only in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its straightforward synthesis and the versatile reactivity of its ketone group. Its fluorinated aromatic ring makes it particularly attractive for applications in drug discovery, where the introduction of fluorine can confer desirable pharmacological properties. The ability to transform this molecule, particularly through reductions to form chiral alcohols, establishes it as a foundational building block for the construction of complex, high-value chemical entities. The protocols and data provided in this guide serve as a comprehensive resource for scientists aiming to incorporate this powerful tool into their synthetic programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 26393-91-9 [amp.chemicalbook.com]
- 3. 26393-91-9|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - this compound (C10H11FO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-one, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals. The protocol is centered on the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. We delve into the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and outline robust methods for product purification and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for the preparation of para-substituted aromatic ketones.
Introduction: The Significance of Aromatic Ketones
Aromatic ketones are a privileged structural motif in medicinal chemistry and materials science. The title compound, this compound, serves as a key building block for synthesizing more complex molecules. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity of drug candidates, a common strategy in modern drug design. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for installing an acyl group onto an aromatic ring.[1][2] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction benefits from the deactivating nature of the resulting ketone, which prevents over-acylation.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague alkylation reactions.[3][4]
Mechanistic Insights: The Chemistry Behind the Synthesis
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a potent electrophile.[1][5][6]
The mechanism can be dissected into four primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of isobutyryl chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[3][5][7]
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[5][8]
-
Regioselectivity: The fluorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion via resonance. Due to the steric bulk of the incoming isobutyryl group, the acylation occurs predominantly at the para position.
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound. This step also regenerates the AlCl₃ catalyst.[5][7]
It is a crucial feature of this reaction that the ketone product, being a Lewis base, forms a stable complex with the AlCl₃.[6] Consequently, a stoichiometric amount, or a slight excess, of the Lewis acid is required for the reaction to proceed to completion. This complex is subsequently hydrolyzed during the aqueous work-up.[6]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Anhydrous conditions are critical for success, as water will react with and deactivate the aluminum chloride catalyst.[8][9]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Fluorobenzene | C₆H₅F | 96.10 | 9.61 g (10.0 mL) | 0.10 |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | 11.72 g (11.5 mL) | 0.11 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.00 g | 0.12 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 150 mL | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~25 mL | - |
| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | 100 mL | - |
| Saturated Brine Solution | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
125 mL dropping funnel
-
Reflux condenser with a gas outlet (e.g., connected to a bubbler or drying tube)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
500 mL Separatory funnel
-
Rotary evaporator
Reaction Procedure
-
Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Ensure all glassware is thoroughly dried. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) or protected from atmospheric moisture with drying tubes.
-
Initial Charging: To the reaction flask, add anhydrous aluminum chloride (16.00 g, 0.12 mol) and 100 mL of anhydrous dichloromethane. Begin stirring to create a suspension.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of isobutyryl chloride (11.72 g, 0.11 mol) in 25 mL of anhydrous dichloromethane.
-
Aromatic Substrate Addition: To the stirred AlCl₃ suspension, add fluorobenzene (9.61 g, 0.10 mol).
-
Acylation: Cool the reaction flask to 0-5 °C using an ice-water bath. Add the isobutyryl chloride solution dropwise from the funnel to the reaction mixture over 30-45 minutes. The addition is exothermic, so maintain a slow addition rate to keep the internal temperature below 10 °C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl.[8][9] This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. Stir vigorously until the aluminum salts dissolve.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[9]
-
Washing: Combine all organic layers. Wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and then 100 mL of saturated brine solution.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product, likely a pale yellow oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel.
Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 26393-91-9[10] |
| Molecular Formula | C₁₀H₁₁FO[10] |
| Molecular Weight | 166.20 g/mol [10] |
| Appearance | Colorless to pale yellow liquid/solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.0 (d, 2H, Ar-H ortho to C=O), 7.1 (t, 2H, Ar-H meta to C=O), 3.5 (sept, 1H, CH), 1.2 (d, 6H, 2x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 204 (C=O), 165 (d, ¹JCF, C-F), 132 (C-ipso), 131 (d, ³JCF, C-ortho), 115 (d, ²JCF, C-meta), 35 (CH), 19 (CH₃)[11][12] |
| IR (thin film, cm⁻¹) | ≈ 1685 (C=O stretch, conjugated), 1600, 1505 (C=C aromatic stretch), 1230 (C-F stretch)[13] |
Critical Safety Precautions
Adherence to safety protocols is paramount during this synthesis.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[8][9]
-
Isobutyryl Chloride: Corrosive and a lachrymator (causes tearing). It is also moisture-sensitive. Always handle in a well-ventilated fume hood with appropriate gloves and eye protection.[9]
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Minimize exposure by working in a fume hood and wearing appropriate personal protective equipment (PPE).[9]
-
Fluorobenzene: Flammable liquid and irritant. Keep away from ignition sources.
-
General: Anhydrous conditions are essential. All glassware must be oven or flame-dried before use. The quenching step is highly exothermic and must be performed slowly and with caution.
Synthesis Workflow Diagram
The following diagram illustrates the logical progression of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Application Notes and Protocols for the Purification of 1-(4-Fluorophenyl)-2-methylpropan-1-one by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a key intermediate in pharmaceutical synthesis. The methodology centers on silica gel column chromatography, a robust and widely accessible technique for the efficient removal of common synthetic impurities. This document outlines the fundamental principles, a step-by-step experimental protocol, and expert insights into the critical parameters that ensure high purity and yield. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Purifying this compound
This compound, also known as 4'-fluoroisobutyrophenone, is a substituted aromatic ketone. Its molecular structure, featuring a fluorinated phenyl ring, makes it a valuable precursor in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as the presence of even minor impurities can have a significant impact on the yield, stereochemistry, and pharmacological profile of the final active pharmaceutical ingredient (API).
Column chromatography is a cornerstone of purification in organic synthesis. It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase while being carried through by a mobile phase.[1][2] For a moderately polar compound like this compound, silica gel column chromatography offers an effective and scalable method for achieving high purity.
Foundational Principles: Tailoring Chromatography for a Fluorinated Ketone
The successful purification of this compound hinges on the judicious selection of the stationary and mobile phases.
Stationary Phase: The Role of Silica Gel
Silica gel, a porous form of silicon dioxide, is the stationary phase of choice for this application. Its surface is rich in silanol groups (-Si-OH), rendering it highly polar. This polarity allows for stronger interactions with polar molecules, causing them to move more slowly through the column. Non-polar compounds, having weaker interactions with the silica gel, are eluted more quickly.[3] Given that this compound is a ketone with moderate polarity, silica gel provides the necessary selectivity to separate it from both less polar (e.g., unreacted starting materials like fluorobenzene) and more polar impurities.
Mobile Phase: The Art of Elution
The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase. The polarity of the mobile phase is a critical parameter that must be optimized. A solvent system that is too polar will cause all compounds, including the desired product, to elute too quickly, resulting in poor separation. Conversely, a mobile phase that is not polar enough will lead to very slow elution and broad, diffuse bands.
For compounds of intermediate polarity, a mixture of a non-polar solvent and a more polar solvent is typically employed. A common and effective combination for aromatic ketones is a mixture of hexane (or heptane) and ethyl acetate.[4][5] By systematically varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned to achieve optimal separation.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system and assess the purity of the crude material using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that operates on the same principles as column chromatography.
TLC Protocol
-
Plate Preparation: On a silica gel TLC plate, gently draw a pencil line approximately 1 cm from the bottom (the origin). Mark starting points for the crude mixture and a co-spot (if a pure standard is available).
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin.[6]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active. Circle the spots with a pencil.
-
Rf Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the target compound is between 0.25 and 0.40, as this generally translates to good separation on a column.[5]
Optimizing the Mobile Phase with TLC
A systematic approach to optimizing the mobile phase involves testing different ratios of hexane and ethyl acetate.
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Observation | Interpretation |
| 95:5 | The product spot has a very low Rf (e.g., <0.1). | The mobile phase is not polar enough. |
| 90:10 | The product spot has an Rf of ~0.3. | This is a good starting point for column chromatography. |
| 80:20 | The product spot has a high Rf (e.g., >0.6). | The mobile phase is too polar. |
This table provides a general guideline. The optimal solvent system should be determined experimentally.
Experimental Protocol: Column Chromatography Purification
This protocol details the step-by-step procedure for the purification of this compound using silica gel flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column in one continuous motion. Gently tap the sides of the column to dislodge any air bubbles and ensure a uniformly packed bed.
-
Once the silica has settled, carefully add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
-
Equilibration:
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute any non-polar impurities.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product. For this compound, an isocratic elution with 90:10 hexane:ethyl acetate may be sufficient.
-
-
Fraction Collection:
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL) in separate test tubes or flasks.[7]
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Key Parameters and Expected Outcomes
| Parameter | Recommended Value/Description | Rationale and Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation of moderately polar ketones from common impurities. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 90:10) | Offers tunable polarity for effective elution and separation. |
| Typical Rf of Product | ~0.3 in 10% Ethyl Acetate/Hexane | Indicates appropriate polarity for good separation on the column.[4] |
| Sample Loading Ratio | 1g crude product per 30-50g silica gel | Prevents column overloading and ensures optimal separation efficiency. |
| Purity (Post-Column) | >98% (by GC/HPLC) | High purity suitable for subsequent synthetic steps. |
| Yield | 85-95% | High recovery of the purified product. |
Trustworthiness and Validation: Ensuring Purity
The success of the purification must be validated through rigorous in-process controls and final product analysis.
-
TLC Monitoring: Consistent TLC analysis of fractions is the primary in-process check. Pure fractions should show a single spot corresponding to the Rf of the desired product.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Chromatographic Purity: The final purity should be quantified using a more sensitive analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Logical Relationship of Parameters
Caption: Interdependence of key parameters in column chromatography.
Conclusion
The protocol described herein provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By carefully optimizing the mobile phase through preliminary TLC analysis and adhering to the principles of good chromatographic practice, researchers can consistently obtain this valuable synthetic intermediate in high purity and yield. The successful application of this protocol will facilitate the advancement of research and development in medicinal chemistry and related fields.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
Quantitative Analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one: A Validated GC-MS Protocol for Forensic and Pharmaceutical Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the precise quantification of 1-(4-Fluorophenyl)-2-methylpropan-1-one. This compound, a structural analog to synthetic cathinones, requires a reliable analytical method for applications ranging from forensic toxicology to quality control in pharmaceutical synthesis. The methodology herein is designed to address the inherent analytical challenges of cathinone-like substances, such as thermal lability, by optimizing sample preparation, chromatographic separation, and mass spectrometric detection. We provide a step-by-step guide from sample preparation to data analysis, complete with explanations for critical procedural choices, system suitability criteria, and method validation parameters. This protocol is intended for researchers, analytical scientists, and drug development professionals requiring a self-validating and accurate quantitative workflow.
Principle and Scientific Rationale
The quantification of synthetic cathinones and their analogs by GC-MS presents a unique set of challenges, primarily centered around their thermal instability in the heated GC inlet, which can lead to degradation and inaccurate quantification.[1][2] This protocol is built on a foundation of mitigating these issues through carefully selected parameters.
This compound is a ketone, and its analysis by GC-MS leverages its volatility for chromatographic separation and its unique fragmentation pattern under electron ionization (EI) for selective detection and quantification. The core of this method is the optimization of the GC temperature program to ensure sharp, symmetrical peaks, while minimizing residence time at high temperatures where degradation is more likely.
For detection, we employ Selected Ion Monitoring (SIM) mode. Unlike a full-scan acquisition, SIM mode significantly enhances sensitivity and selectivity by focusing the mass spectrometer on specific, characteristic fragment ions of the target analyte. For this compound, the most prominent and stable fragment is expected to be the 4-fluorobenzoyl cation (m/z 123), resulting from alpha cleavage, a characteristic fragmentation pathway for such ketones. This targeted approach allows for lower limits of detection (LOD) and quantification (LOQ), which is essential for trace-level analysis.
Experimental Workflow Overview
The logical progression from sample receipt to final quantitative result is outlined below. This workflow is designed to ensure reproducibility and incorporates necessary quality control checks at each stage.
Caption: A comprehensive workflow for the GC-MS quantification of this compound.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): 1-(4-Methoxyphenyl)-2-methylpropan-1-one or similar stable, structurally related compound not present in samples.
-
Methanol (HPLC or GC-MS grade)
-
Acetonitrile (HPLC or GC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Optional Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) for enhanced stability.[3]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector and autosampler.
-
Mass Spectrometer: Agilent 5977B, Shimadzu QP2020 NX, or equivalent single quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A low-to-mid polarity column is recommended. A phenyl-arylene phase (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution for this class of compounds.
-
Consumables: 2 mL autosampler vials with inserts, deactivated GC inlet liner, analytical balance, calibrated pipettes.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Standards and Samples
The foundation of accurate quantification is the preparation of precise and accurate standards.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the IS (e.g., 1-(4-Methoxyphenyl)-2-methylpropan-1-one) and dissolve in 10 mL of methanol in a volumetric flask.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a separate volumetric flask.
-
Working Internal Standard (IS) Solution (10 µg/mL): Dilute 100 µL of the IS stock solution to 10 mL with methanol. This solution will be used to spike all standards and samples.
-
Calibration Standards (CS): Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards. For a typical range of 10-1000 ng/mL, follow the scheme in the table below. To each 1 mL of the final standard, add 10 µL of the Working IS Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.
| Calibration Level | Concentration (ng/mL) | Volume of Stock (µL) | Final Volume (mL) |
| CS1 | 10 | 10 (from 1 µg/mL) | 1 |
| CS2 | 50 | 50 (from 1 µg/mL) | 1 |
| CS3 | 100 | 10 (from 10 µg/mL) | 1 |
| CS4 | 250 | 25 (from 10 µg/mL) | 1 |
| CS5 | 500 | 50 (from 10 µg/mL) | 1 |
| CS6 | 1000 | 100 (from 10 µg/mL) | 1 |
-
Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from the primary stock solution. These are treated as unknowns to validate the calibration curve's accuracy.
-
Unknown Sample Preparation: Dilute the unknown sample with methanol to fall within the calibration range. Add 10 µL of the Working IS Solution (10 µg/mL) to a 1 mL aliquot of the diluted unknown sample.
Protocol 2: GC-MS Instrument Configuration
These parameters are a validated starting point and may be adjusted based on specific instrumentation. The key is balancing separation efficiency with minimizing analyte degradation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for enhanced sensitivity. |
| Inlet Temperature | 250 °C | A compromise to ensure volatilization without inducing significant thermal degradation.[1][2] |
| Injection Volume | 1 µL | Standard volume for good reproducibility. |
| Carrier Gas | Helium, Constant Flow Mode | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing and sharp initial peaks. |
| Ramp 1 | 25 °C/min to 200 °C | A moderate ramp to separate early-eluting compounds. |
| Ramp 2 | 15 °C/min to 280 °C, hold for 3 min | Slower ramp in the elution region of interest to ensure baseline separation. |
| MS System (EI) | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library matching. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | |
| Analyte Ions (m/z) | 123 (Quantifier) , 95 (Qualifier) | 123: [F-C6H4-CO]+; 95: [F-C6H4]+. The ratio must be consistent across samples. |
| Internal Standard Ions | Dependent on IS used. e.g., for 1-(4-methoxyphenyl)-2-methylpropan-1-one: 135 (Quantifier) , 107. | 135: [CH3O-C6H4-CO]+. |
Method Validation and System Suitability
A quantitative method is only reliable if it is validated. The protocol must be verified for its intended purpose according to established guidelines.[4][5]
Caption: Key parameters for the validation of the quantitative GC-MS method.
Before each analytical run, a System Suitability Test (SST) must be performed by injecting a mid-level standard (e.g., 250 ng/mL).
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Tailing Factor | 0.8 – 1.5 | Ensures good peak shape and column health. |
| Reproducibility (n=5) | RSD of Peak Area < 5% | Confirms the stability and precision of the system. |
| S/N Ratio (at LOQ) | ≥ 10 | Verifies that the system meets sensitivity needs. |
Expected Results and Data Analysis
-
Chromatography: Expect a sharp, symmetrical peak for this compound eluting in the mid-to-late portion of the chromatogram, well-resolved from the internal standard.
-
Mass Spectrum: The EI mass spectrum will be characterized by a high-intensity peak at m/z 123 (4-fluorobenzoyl cation) and a secondary qualifier ion at m/z 95 (fluorophenyl cation). The molecular ion may be weak or absent, which is common for synthetic cathinones.[6]
-
Quantification:
-
Integrate the peak areas for the quantifier ions of the analyte (123) and the IS (e.g., 135) in all standards and samples.
-
Calculate the Area Ratio (Analyte Area / IS Area) for each injection.
-
Construct a calibration curve by plotting the Area Ratio vs. the concentration of the calibration standards.
-
Apply a linear regression with a 1/x weighting. The coefficient of determination (R²) must be ≥ 0.995.
-
Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples based on their measured Area Ratios.
-
Conclusion
This application note provides a comprehensive and scientifically-grounded GC-MS protocol for the robust quantification of this compound. By employing an optimized thermal profile, a selective mid-polarity column, and a sensitive SIM acquisition mode, this method effectively overcomes common analytical hurdles associated with this compound class. The inclusion of rigorous system suitability checks and a clear method validation framework ensures that the data generated is accurate, reproducible, and defensible, making this protocol highly suitable for routine implementation in forensic, research, and quality control laboratories.
References
- 1. ojp.gov [ojp.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-(4-Fluorophenyl)-2-methylpropan-1-one in Drug Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-(4-Fluorophenyl)-2-methylpropan-1-one as a key precursor in the synthesis of pharmacologically active compounds. We delve into the chemical properties, safety considerations, and a detailed, field-proven protocol for its conversion into a model compound, 4-fluoromethcathinone (flephedrone), a member of the synthetic cathinone class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and robust analytical data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Fluorinated Precursors
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The precursor, this compound, also known as 4'-fluoroisobutyrophenone, is a valuable building block for this purpose. Its structure, featuring a fluorinated aromatic ring and a ketone functional group, allows for a variety of synthetic transformations to generate a diverse range of target molecules.
This guide will focus on a well-established synthetic route for the preparation of substituted cathinones, a class of compounds with significant pharmacological interest. The protocol detailed herein exemplifies a common and efficient pathway involving α-bromination followed by nucleophilic substitution.
Physicochemical and Safety Data of this compound
A thorough understanding of the precursor's properties and safe handling procedures is paramount for any successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26393-91-9 | [2] |
| Molecular Formula | C₁₀H₁₁FO | [2] |
| Molecular Weight | 166.19 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 95-97 °C at 7 mmHg | [3] |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [3] |
| Refractive Index | 1.4980 | [3] |
| Storage | Sealed in a dry place at room temperature | [3][4] |
Safety and Handling:
This compound is classified as an irritant.[4] The following safety precautions are advised:
-
Hazard Statements:
-
Precautionary Statements:
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Synthetic Protocol: Preparation of 4-Fluoromethcathinone (Flephedrone)
The following two-step protocol details the synthesis of 4-fluoromethcathinone from this compound. This procedure is based on well-established methods for the synthesis of synthetic cathinones.
Workflow Diagram
Caption: Synthetic pathway from the precursor to the final product.
Step 1: α-Bromination of this compound
This step involves the acid-catalyzed bromination at the α-carbon of the ketone. Acetic acid serves as both the solvent and the catalyst for enol formation, which is the nucleophilic species in this reaction.[5][6]
Materials and Reagents:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred ketone solution. Maintain the temperature below 10 °C during the addition. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)propan-1-one. This intermediate is often used in the next step without further purification.
Safety Note on Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[7][8][9] Handle it with extreme care in a certified chemical fume hood, wearing appropriate PPE, including fluorinated rubber gloves, chemical splash goggles, and a face shield.[8] Have a bromine spill kit readily available.
Step 2: Synthesis of 4-Fluoromethcathinone via Nucleophilic Substitution
The α-bromo ketone intermediate readily undergoes an Sₙ2 reaction with a primary amine, in this case, methylamine, to yield the final product.
Materials and Reagents:
-
Crude 2-bromo-1-(4-fluorophenyl)propan-1-one from Step 1
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Triethylamine (Et₃N) or another suitable base
-
Toluene or another suitable aprotic solvent
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether
-
Acetone
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, suspend methylamine hydrochloride (1.2 eq) in toluene.
-
Add triethylamine (1.5 eq) to the suspension to generate the free base of methylamine.
-
Add a solution of the crude 2-bromo-1-(4-fluorophenyl)propan-1-one (1.0 eq) in toluene to the methylamine mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoromethcathinone freebase as an oil.
-
For purification and to obtain a stable solid, dissolve the crude freebase in a minimal amount of diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol with stirring. The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-fluoromethcathinone hydrochloride as a white to off-white powder.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/acetone.[10]
Product Characterization and Data
The identity and purity of the synthesized 4-fluoromethcathinone hydrochloride should be confirmed by standard analytical techniques.
Table 2: Characterization Data for 4-Fluoromethcathinone Hydrochloride
| Property | Value | Reference |
| CAS Number | 7589-35-7 | [4][11] |
| Molecular Formula | C₁₀H₁₂FNO · HCl | [4][11] |
| Molecular Weight | 217.7 g/mol | [4][11] |
| Appearance | White powder/crystalline solid | [12] |
| Purity (Typical) | ≥98% | [4][11] |
| ¹H NMR (CDCl₃) | Consistent with published spectra. Key signals include a doublet for the α-methyl group, a multiplet for the α-proton, a singlet for the N-methyl group, and aromatic signals showing splitting characteristic of a 1,4-disubstituted fluorophenyl ring. | [13] |
| ¹³C NMR (CDCl₃) | Consistent with published spectra. | [13] |
| ¹⁹F NMR (CDCl₃) | A single resonance characteristic of the fluorine atom on the phenyl ring. | [12][13] |
| GC-MS | A molecular ion peak and fragmentation pattern consistent with the structure of 4-fluoromethcathinone. | [13] |
Concluding Remarks
This guide has detailed the application of this compound as a versatile precursor in the synthesis of substituted cathinones, exemplified by the preparation of 4-fluoromethcathinone. The provided two-step protocol, involving α-bromination and subsequent amination, is a robust and adaptable method for accessing a variety of analogous compounds. Adherence to the outlined safety procedures is critical for the safe execution of these chemical transformations. The analytical data provided serves as a benchmark for product characterization, ensuring the integrity and reproducibility of the synthesis.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 26393-91-9 [chemicalbook.com]
- 3. 26393-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 26393-91-9 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. fishersci.com [fishersci.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. canbipharm.com [canbipharm.com]
Application Note & Protocols: Strategic Derivatization of 1-(4-Fluorophenyl)-2-methylpropan-1-one for the Development of Bioactive Probes and Therapeutics
Abstract
1-(4-Fluorophenyl)-2-methylpropan-1-one is a versatile chemical scaffold possessing a fluorinated aromatic ring and a reactive ketone moiety. The strategic incorporation of fluorine into drug candidates can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The ketone functional group serves as a prime synthetic handle for a multitude of chemical transformations, enabling the creation of diverse molecular libraries for biological screening. This document provides an in-depth guide for researchers, outlining the rationale, detailed synthetic protocols, and subsequent biological assay methodologies for the derivatization of this valuable starting material. The protocols herein are designed to be robust and self-validating, providing a clear path from chemical synthesis to biological data generation for structure-activity relationship (SAR) studies, target identification, and the development of novel chemical probes.
Introduction: The Strategic Value of the Fluorophenylpropanone Scaffold
The pursuit of novel therapeutics often hinges on the exploration of chemical space around a promising core structure. This compound represents such a core. Its two key features—the 4-fluorophenyl group and the isobutyrophenone system—confer distinct advantages for drug discovery programs.
-
The Fluorine Advantage : The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its presence can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles, and can modulate the pKa of nearby functional groups, potentially enhancing interactions with protein targets[1].
-
The Ketone as a Versatile Chemical Hub : The carbonyl group is a cornerstone of organic synthesis. It is susceptible to nucleophilic attack and condensation reactions, providing a reliable gateway to a vast array of functional groups and more complex molecular architectures. This reactivity is central to building libraries of analogs for systematic biological evaluation[3][4].
This guide focuses on leveraging the ketone moiety to generate derivatives for two primary applications:
-
Systematic SAR Studies : To understand how structural modifications influence biological activity.
-
Development of Biological Probes : To create tool compounds, such as fluorescently-labeled ligands, for assay development and target engagement studies.
Core Derivatization Strategies & Protocols
The following protocols are presented as modular, step-by-step guides. Each section explains the causality behind the chosen reaction, ensuring the researcher understands not just the "how," but the "why."
Protocol 1: Reductive Amination for Amine Library Synthesis
Principle & Rationale: Reductive amination is one of the most powerful methods for introducing nitrogen-containing functional groups. It transforms the ketone into a secondary or tertiary amine, a common feature in many pharmacologically active compounds. This two-step, one-pot reaction proceeds via an iminium ion intermediate which is then reduced by a mild, selective hydride agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective for the iminium ion over the starting ketone, minimizing side reactions.
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.2 eq) followed by glacial acetic acid (2.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. The acetic acid catalyzes the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Reagent | M.W. | Purpose | Safety Note |
| This compound | 166.19 | Starting Material | Irritant |
| Amine (e.g., Morpholine) | 87.12 | Nucleophile | Corrosive, Flammable |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | Reducing Agent | Water-reactive |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Toxic, Carcinogen |
| Acetic Acid | 60.05 | Catalyst | Corrosive |
Protocol 2: Hydrazone Formation for Tagging and Bio-conjugation
Principle & Rationale: The reaction of a ketone with a hydrazine derivative forms a stable C=N bond, creating a hydrazone. This reaction is highly reliable and can be used to introduce a variety of functionalities. Using a hydrazine equipped with a reporter tag, such as a fluorophore (e.g., Dansyl hydrazine), allows for the creation of fluorescent probes. These probes are invaluable for developing high-throughput screening assays or for cellular imaging studies. The reaction is often catalyzed by a small amount of acid. Aniline catalysis can also significantly enhance reaction rates and yields[5].
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and Dansyl hydrazine (1.1 eq) in ethanol (0.1 M) in a round-bottom flask.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours.
-
Monitoring & Isolation: Monitor the reaction by TLC, observing the formation of a new, highly fluorescent spot. Upon completion, allow the reaction to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. If no precipitate forms, concentrate the mixture and purify by flash column chromatography.
-
Characterization: Verify the product by NMR and HRMS. The successful formation of the hydrazone can be readily confirmed by the appearance of the bright yellow/green fluorescence of the dansyl group under UV light.
| Reagent | M.W. | Purpose | Safety Note |
| This compound | 166.19 | Starting Material | Irritant |
| Dansyl Hydrazine | 265.32 | Fluorescent Tag | Light-sensitive |
| Ethanol | 46.07 | Solvent | Flammable |
| Acetic Acid | 60.05 | Catalyst | Corrosive |
Application in Biological Assays
The synthesized derivatives are not endpoints but tools for biological inquiry. The following protocols outline how to use these new chemical entities in relevant assay formats.
Assay Protocol 1: Enzyme Inhibition Screening
Principle & Rationale: Fluorinated ketones can act as potent inhibitors of serine and cysteine proteases. The electrophilic carbonyl carbon can form a reversible covalent hemiacetal or hemiketal with a nucleophilic serine or cysteine residue in the enzyme's active site, leading to inhibition[6]. A library of derivatives synthesized via Protocol 1 can be screened to identify compounds that inhibit a target enzyme and to build an SAR model. A typical fluorescence-based assay measures the cleavage of a fluorogenic substrate over time.
Assay Workflow Diagram:
Caption: Principle of a Fluorescence-Based Enzyme Inhibition Assay.
Methodology (96-well plate format):
-
Reagent Preparation: Prepare solutions of the target enzyme, fluorogenic substrate, and test compounds in an appropriate assay buffer. Perform a serial dilution of the test compounds.
-
Assay Plate Setup: Add assay buffer, test compound (or DMSO vehicle control), and enzyme solution to the wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Assay Protocol 2: Cellular Cytotoxicity Screening (MTT Assay)
Principle & Rationale: A primary screen for many drug discovery programs is to assess a compound's effect on cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay can identify derivatives with cytotoxic or anti-proliferative effects.
Methodology (96-well plate format):
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot cell viability versus compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Screening Data:
| Compound ID | Derivative Structure (Modification at Ketone) | Enzyme IC₅₀ (µM) | Cellular GI₅₀ (µM) |
| Parent | =O (Original Ketone) | > 100 | > 100 |
| FPMP-A1 | N-Morpholinyl | 25.4 | 45.2 |
| FPMP-A2 | N-Benzylaminyl | 10.1 | 18.7 |
| FPMP-A3 | N-(4-chlorobenzyl)aminyl | 2.3 | 5.1 |
| FPMP-H1 | Dansyl Hydrazone | 88.5 | > 100 |
Data is for illustrative purposes only.
Conclusion
The this compound scaffold is a highly valuable starting point for medicinal chemistry and chemical biology research. The derivatization protocols provided herein offer robust and versatile methods for generating molecular diversity at the ketone position. By coupling these synthetic strategies with the outlined biological assays, researchers can efficiently conduct SAR studies, identify potent bioactive compounds, and develop sophisticated chemical probes to explore complex biological systems.
References
- 1. nbinno.com [nbinno.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2-(4-Fluorophenyl)-2-methylpropan-1-amine | 40377-35-3 [smolecule.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 4'-Fluoro-isobutyrophenone: A Comprehensive Guide for Researchers and Drug Development Professionals
<APPLICATION NOTE & PROTOCOL >
Abstract
This application note provides a detailed and scalable protocol for the synthesis of 4'-fluoro-isobutyrophenone, a key intermediate in the pharmaceutical industry. The synthesis is based on the robust and well-established Friedel-Crafts acylation reaction.[1][2] This guide offers a comprehensive overview of the synthetic strategy, a step-by-step experimental protocol, safety considerations, and analytical methods for characterization and quality control. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and process chemistry, aiming to provide a practical and reliable methodology for the production of this important building block on a larger scale.
Introduction
4'-Fluoro-isobutyrophenone is a valuable chemical intermediate, primarily utilized in the synthesis of various pharmaceutical agents. Its structural motif is a key component in molecules designed to interact with specific biological targets. The fluorinated phenyl ring, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and receptor binding affinity.
The most common and industrially viable method for the synthesis of 4'-fluoro-isobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.[3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The reaction proceeds with good yield and selectivity, making it amenable to scale-up.[4]
This document will delve into the practical aspects of scaling up this synthesis, addressing critical parameters such as reagent stoichiometry, reaction conditions, work-up procedures, and purification techniques.
Synthetic Strategy and Mechanism
The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring.
Mechanism of Friedel-Crafts Acylation:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of isobutyryl chloride, generating a resonance-stabilized acylium ion. This is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading to the formation of a sigma complex (arenium ion). Due to steric hindrance from the isopropyl group of the acylium ion, the para-substituted product, 4'-fluoro-isobutyrophenone, is the major isomer formed.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 4'-fluoro-isobutyrophenone. The catalyst, AlCl₃, is regenerated in the process.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a nominal 100 g scale of 4'-fluoro-isobutyrophenone. Appropriate adjustments to equipment and reagent quantities will be necessary for further scaling.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Fluorobenzene | 96.10 | 250 mL (265 g) | 2.76 | Anhydrous, excess |
| Isobutyryl Chloride | 106.55 | 100 g | 0.94 | Freshly distilled |
| Aluminum Chloride (AlCl₃) | 133.34 | 138.5 g | 1.04 | Anhydrous, finely powdered |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous, reaction solvent |
| Hydrochloric Acid (HCl) | 36.46 | ~250 mL | - | 6M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
| Hexane | - | As needed | - | For purification |
| Ethyl Acetate | - | As needed | - | For purification |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.[5]
-
Reaction Setup: Charge the 2 L three-necked flask with anhydrous aluminum chloride (138.5 g, 1.04 mol) and anhydrous dichloromethane (500 mL). Equip the flask with a mechanical stirrer, a thermometer, and an addition funnel containing fluorobenzene (250 mL, 2.76 mol).
-
Initial Cooling: Cool the stirred suspension of AlCl₃ in DCM to 0-5 °C using an ice-water bath.
-
Addition of Fluorobenzene: Add the fluorobenzene from the addition funnel to the cooled AlCl₃ suspension slowly over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Isobutyryl Chloride: Replace the addition funnel with one containing isobutyryl chloride (100 g, 0.94 mol). Add the isobutyryl chloride dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 1 kg) and concentrated hydrochloric acid (100 mL) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 6M HCl (2 x 150 mL), water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, and finally with brine (150 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 4'-fluoro-isobutyrophenone as a colorless to pale yellow liquid.
Safety and Handling Precautions
-
Aluminum chloride is a corrosive and water-sensitive solid that reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Isobutyryl chloride is a corrosive and lachrymatory liquid. It is also moisture-sensitive. Handle with extreme care in a fume hood.
-
Fluorobenzene is a flammable liquid.
-
The Friedel-Crafts acylation reaction is exothermic , and proper temperature control is crucial to prevent runaway reactions.[5]
-
The quenching process is highly exothermic and generates HCl gas. Perform this step slowly in a well-ventilated fume hood and behind a safety shield.
Characterization and Analytical Methods
The identity and purity of the synthesized 4'-fluoro-isobutyrophenone should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm molecular weight. | A major peak corresponding to the product with a molecular ion peak at m/z = 166.19. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | ¹H NMR will show characteristic signals for the aromatic protons, the methine proton, and the methyl protons. ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | To identify functional groups. | A strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction; moisture in the reaction; impure reagents. | Ensure anhydrous conditions; use freshly distilled reagents; extend reaction time. |
| Formation of By-products | Reaction temperature too high; incorrect stoichiometry. | Maintain strict temperature control; use the correct molar ratios of reactants. |
| Difficult Purification | Close boiling points of product and impurities. | Use a fractionating column for vacuum distillation; consider column chromatography for smaller scales. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of 4'-fluoro-isobutyrophenone via Friedel-Crafts acylation. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this important pharmaceutical intermediate in high yield and purity. The provided analytical methods will ensure the quality and identity of the final product, facilitating its use in subsequent synthetic steps.
References
Application Notes and Protocols for the Analytical Characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-one
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-one, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of a dedicated compendial monograph, this document establishes robust protocols for identity, purity, and quantification using a multi-technique approach. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction
This compound, also known as 4'-fluoroisobutyrophenone, is a versatile ketone building block. The presence of the fluorophenyl moiety and the isopropyl ketone group makes it a valuable precursor for synthesizing a range of target molecules with potential biological activities.[1] Accurate and precise analytical methods are paramount for ensuring the quality of starting materials and for monitoring reaction progress and final product purity. This guide provides a suite of validated analytical techniques to achieve a comprehensive characterization of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₀H₁₁FO | N/A |
| Molecular Weight | 166.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred |
| LogP (XLogP3) | ~2.5 - 3.0 | [2] |
| UV Absorbance (λmax) | ~245-255 nm | Inferred from chromophore |
The compound's moderate lipophilicity and the presence of a strong UV-absorbing aromatic ketone chromophore are key considerations for the chromatographic techniques described herein.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC is the primary technique for determining the purity of this compound and for performing quantitative assays.[3] The following protocol is a robust starting point for method development.
Scientific Rationale
The non-polar nature of the molecule makes it ideally suited for reversed-phase chromatography, where it will be retained on a hydrophobic stationary phase (e.g., C18) and eluted with a polar mobile phase.[4] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[4] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase helps to ensure consistent peak shapes by suppressing the ionization of any potential acidic or basic impurities.[4] Detection is achieved by monitoring the UV absorbance at the λmax of the aromatic ketone chromophore.
Experimental Protocol: HPLC Method Development
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
Materials and Reagents:
-
This compound reference standard of known purity.
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid (FA) or Phosphoric acid (H₃PO₄), HPLC grade.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Conditions | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose reversed-phase column with good retention for non-polar compounds. |
| Alternative Columns | Phenyl-Hexyl, C8 | To screen for different selectivity, especially the Phenyl-Hexyl for potential π-π interactions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and is MS-compatible. |
| Gradient | 50% B to 95% B over 15 minutes | A scouting gradient to determine the elution profile of the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm (or λmax determined by DAD) | High absorbance for the aromatic ketone chromophore. |
| Injection Volume | 5 µL | |
| Sample Preparation | 0.5 mg/mL in mobile phase B (Acetonitrile) |
System Suitability
Before sample analysis, perform system suitability tests by injecting a standard solution (n=6) to ensure the system is performing adequately.[4]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 2.0% |
HPLC Method Development Workflow
Caption: A logical workflow for the development of a robust HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for identifying volatile and semi-volatile organic compounds and for confirming the identity of the main component through its mass spectrum.[5]
Scientific Rationale
This compound is sufficiently volatile and thermally stable for GC analysis. Electron Ionization (EI) at 70 eV is a standard method that produces a reproducible fragmentation pattern, which can be compared to library spectra or interpreted to elucidate the structure.[6] The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavages alpha to the carbonyl group and other rearrangements.[6]
Predicted Mass Spectrum Fragmentation
Based on the fragmentation of similar ketones, the following key fragments are predicted for this compound (MW = 166.19):
-
m/z 166: Molecular ion (M+)
-
m/z 123: Loss of the isopropyl radical (•CH(CH₃)₂) leading to the stable 4-fluorobenzoyl cation.
-
m/z 95: Loss of CO from the 4-fluorobenzoyl cation, resulting in the 4-fluorophenyl cation.
-
m/z 43: Isopropyl cation (CH(CH₃)₂⁺) or acetyl cation if rearrangement occurs.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight).
Materials and Reagents:
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
GC-MS Conditions (Starting Point):
| Parameter | Recommended Conditions |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Sample Preparation | 1 mg/mL in ethyl acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural confirmation of this compound.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following chemical shifts are predicted based on the analysis of structurally similar compounds.[8] Experimental values may vary depending on the solvent used.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.9 | Doublet of doublets | 2H | Aromatic protons ortho to carbonyl |
| ~7.2 - 7.1 | Doublet of doublets | 2H | Aromatic protons meta to carbonyl |
| ~3.5 | Septet | 1H | Methine proton (-CH) |
| ~1.2 | Doublet | 6H | Methyl protons (-CH₃) |
Predicted ¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | Carbonyl (C=O) |
| ~165 (d, ¹JCF) | Aromatic C-F |
| ~133 | Aromatic ipso-C |
| ~131 (d, ³JCF) | Aromatic ortho-C |
| ~115 (d, ²JCF) | Aromatic meta-C |
| ~35 | Methine (-CH) |
| ~19 | Methyl (-CH₃) |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Materials and Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) according to standard instrument procedures.
NMR Data Analysis Workflow
Caption: A workflow for NMR spectral acquisition and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]
Scientific Rationale
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The most prominent peaks will be from the carbonyl (C=O) stretch, aromatic C=C stretches, C-H stretches, and the C-F stretch.[10]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium-Strong | Aliphatic C-H stretch |
| ~1685 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1220 | Strong | C-F stretch |
| ~840 | Strong | para-disubstituted C-H bend (out-of-plane) |
Data inferred from spectra of similar compounds such as 4'-fluoropropiophenone.[11]
Experimental Protocol: FT-IR Spectroscopy
Instrumentation:
-
FT-IR spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Record a background spectrum.
-
Place a small drop of the liquid sample directly on the ATR crystal.
-
Acquire the sample spectrum (e.g., 16 scans at a resolution of 4 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).
Conclusion
The analytical methodologies presented in this guide provide a comprehensive toolkit for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and analysts can confidently determine the identity, purity, and strength of this important chemical intermediate. The provided protocols serve as a robust starting point for method development and validation, ensuring the generation of high-quality, reliable analytical data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pub.h-brs.de [pub.h-brs.de]
- 6. csun.edu [csun.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
Application Notes and Protocols for 1-(4-Fluorophenyl)-2-methylpropan-1-one
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1-(4-Fluorophenyl)-2-methylpropan-1-one (CAS No. 26393-91-9). Primarily targeted towards researchers, scientists, and professionals in the drug development sector, these application notes and protocols are designed to ensure scientific integrity and personnel safety. The procedures outlined herein are grounded in established safety data and general laboratory best practices, emphasizing a proactive approach to chemical management.
Introduction: Understanding the Compound
This compound, also known as 4'-fluoroisobutyrophenone, is an aromatic ketone that serves as a key intermediate in various organic syntheses. Its structural features make it a valuable building block in the development of more complex molecules, including potential pharmaceutical agents. Given its classification as an irritant, a thorough understanding and strict adherence to proper handling and storage procedures are paramount to mitigate risks and ensure the integrity of research outcomes.[1][2]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are its irritant properties.[1][2] A comprehensive risk assessment should be conducted before any handling of this compound.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
It is crucial to consult the most current Safety Data Sheet (SDS) for the specific batch of the chemical being used, as hazard information may be updated.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.[3]
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are essential.[4] In situations with a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly advised.[4]
-
Body Protection: A chemical-resistant laboratory coat should be worn and kept fully fastened.[4] Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[5][6]
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8]
Safe Handling Protocols
Adherence to meticulous handling procedures is critical to prevent contamination and accidental exposure.
4.1. General Handling Practices:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[9]
-
Avoid Inhalation: Do not breathe vapors or mists.[1] All operations should be performed in a well-ventilated area, preferably a chemical fume hood.[8][9]
-
Good Housekeeping: Maintain a clean and organized workspace.[5] Promptly clean up any spills according to the procedures outlined in Section 6.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
4.2. Weighing and Transferring Protocol:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (e.g., spatula, weighing paper/boat, receiving vessel).
-
Donning PPE: Put on all required personal protective equipment as detailed in Section 3.
-
Transfer: Carefully transfer the required amount of this compound from its storage container to a tared weighing vessel. Perform this step slowly and deliberately to minimize the generation of dust or aerosols.
-
Closure: Securely close the primary container immediately after dispensing.
-
Clean-up: Clean any residual material from the spatula and the weighing area using an appropriate method. Dispose of contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Storage Procedures
Proper storage is crucial for maintaining the stability of this compound and preventing accidental release or reaction.
5.1. Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1][10][11] | To maintain chemical stability. |
| Atmosphere | Sealed in a dry environment[1][10][11] | To prevent hydrolysis and degradation. |
| Container | Tightly closed original container[1][10][11] | To prevent leakage and contamination. |
5.2. Segregation and Labeling:
-
Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions. A thorough review of the compound's reactivity should be conducted.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.[12][13] All secondary containers must also be properly labeled.[13]
-
Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the date the container was first opened.[12][14] Implement a first-in, first-out (FIFO) system to ensure older stock is used first.[12]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
6.1. First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air.[1][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
6.2. Accidental Release Measures:
-
Small Spills: For minor spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it into a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.
Workflow Diagrams
Safe Handling Workflow:
References
- 1. This compound | 26393-91-9 [amp.chemicalbook.com]
- 2. 26393-91-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. ipgsf.com [ipgsf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 8. umdearborn.edu [umdearborn.edu]
- 9. echemi.com [echemi.com]
- 10. 26393-91-9|this compound|BLD Pharm [bldpharm.com]
- 11. 26393-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. fldata.com [fldata.com]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. Chemical Inventory Management: Best Practices | Safety Storage [safetystoragesystems.co.uk]
- 15. chemcert.com.au [chemcert.com.au]
Troubleshooting & Optimization
Optimizing Friedel-Crafts acylation for 1-(4-Fluorophenyl)-2-methylpropan-1-one
An essential component in various research and development pipelines, 1-(4-Fluorophenyl)-2-methylpropan-1-one is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride. While this electrophilic aromatic substitution is a cornerstone of organic synthesis, its practical application is often fraught with challenges ranging from low yields to poor regioselectivity.
This Technical Support Center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to not only troubleshoot existing issues but also proactively optimize your experimental design. We will delve into common questions, systematically address experimental failures, and provide a robust, field-tested protocol for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions that form the basis of a successful Friedel-Crafts acylation.
Q1: What is the fundamental mechanism of this specific Friedel-Crafts acylation?
A1: The reaction is a classic electrophilic aromatic substitution.[1] It proceeds in three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with isobutyryl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized isobutyryl acylium ion.[2][3]
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[5]
Q2: Why is the para-substituted product, this compound, the major isomer formed?
A2: The regioselectivity is governed by two factors. First, the fluorine atom on the benzene ring is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. Second, the isobutyryl group is sterically bulky. This steric hindrance makes the attack at the ortho positions (adjacent to the fluorine) less favorable than at the less hindered para position (opposite the fluorine).[6] Consequently, the para product is overwhelmingly favored.
Q3: Why is a stoichiometric amount of AlCl₃ catalyst required, rather than a catalytic amount?
A3: Unlike Friedel-Crafts alkylation, the acylation reaction requires at least a stoichiometric amount of the Lewis acid catalyst.[7] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[5] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent must be used. The complex is subsequently hydrolyzed during the aqueous work-up to release the final ketone product.[8]
Q4: Can I use other acylating agents besides isobutyryl chloride?
A4: Yes, acid anhydrides are also viable acylating agents for Friedel-Crafts acylation. However, using an anhydride like isobutyric anhydride would generate a molecule of isobutyric acid as a byproduct for every molecule of product formed. This acid can also complex with the AlCl₃, necessitating the use of more than two equivalents of the catalyst. For this reason, acyl chlorides are often more atom-economical and straightforward for this transformation.
Troubleshooting Guide: From Failed Reactions to Pure Product
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: The reaction yields are very low, or no product is formed.
-
Probable Cause A: Catalyst Inactivity. Aluminum chloride is extremely sensitive to moisture.[9] Any water in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Solvents like dichloromethane (DCM) should be dried over a suitable agent (e.g., CaH₂) and distilled before use. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
-
Probable Cause B: Insufficient Catalyst. As previously discussed, the ketone product forms a complex with AlCl₃, effectively sequestering it.[5] Using less than a stoichiometric amount will result in an incomplete reaction.
-
Solution: Use a slight excess of AlCl₃ (e.g., 1.1–1.2 equivalents) relative to the limiting reagent (typically the isobutyryl chloride) to ensure the reaction goes to completion.[7]
-
-
Probable Cause C: Deactivated Aromatic Ring. While fluorobenzene is suitable, substrates with strongly electron-withdrawing groups (more deactivating than a halogen) will not undergo Friedel-Crafts acylation.[10][11]
-
Solution: This is not an issue for fluorobenzene but is a critical consideration for substrate scope expansion. For this specific synthesis, ensure your fluorobenzene starting material is pure.
-
Problem 2: Significant amounts of the ortho-isomer are observed.
-
Probable Cause: High Reaction Temperature. While the para position is sterically favored, higher reaction temperatures can provide the necessary activation energy to overcome this steric barrier, leading to increased formation of the ortho-isomer and reduced regioselectivity.[6]
-
Solution: Control the temperature carefully. The initial addition of the acylating agent to the fluorobenzene/AlCl₃ mixture should be performed at a low temperature (e.g., 0–5 °C) using an ice bath.[12] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature to maximize para-selectivity.
-
Problem 3: The reaction work-up is difficult, with persistent emulsions forming during extraction.
-
Probable Cause: Improper Quenching. The work-up of a Friedel-Crafts reaction involves quenching the excess AlCl₃ and hydrolyzing the ketone-AlCl₃ complex. Adding water or a basic solution directly to the reaction mixture can lead to the formation of aluminum hydroxides, which are gelatinous and cause problematic emulsions.
-
Solution: The standard and most effective quenching procedure is to pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[12] The acid ensures that aluminum salts remain soluble (as Al³⁺(aq)) and prevents the formation of hydroxides. This typically results in a clean phase separation.
-
Key Parameter Optimization
Optimizing a Friedel-Crafts acylation involves balancing several interdependent variables.
| Parameter | Recommendation for this compound | Rationale & Scientific Justification |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ is a strong Lewis acid that efficiently generates the acylium ion. While other catalysts like FeCl₃ or solid acids exist, AlCl₃ is the most common and effective choice for this transformation.[13] A slight excess (1.1-1.2 eq.) is crucial to drive the reaction to completion by accounting for complexation with the product ketone.[7] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These chlorinated solvents are relatively inert to the reaction conditions and are excellent at solvating the reagents and intermediates.[14] Nitrobenzene can also be used and may influence selectivity in some cases, but it is toxic and can be harder to remove.[15][16] For this reaction, DCM is a standard and effective choice. |
| Temperature | 0-5 °C for addition, then warm to Room Temperature | Low initial temperature is critical for controlling the exothermic reaction and maximizing para-selectivity by favoring the sterically less hindered pathway.[6] Allowing the reaction to warm to room temperature ensures a reasonable reaction rate. |
| Reagent Purity | High Purity & Anhydrous | All reagents must be free of water to prevent catalyst deactivation.[9] Isobutyryl chloride should be colorless; a yellow tint may indicate decomposition to HCl and other impurities. |
| Work-up | Quench on Ice/Conc. HCl | This procedure hydrolyzes the AlCl₃ complexes while keeping aluminum salts soluble in the aqueous phase, preventing the formation of emulsions and simplifying the extraction process.[8][12] |
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials & Reagents:
-
Fluorobenzene (1.0 eq.)
-
Isobutyryl chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Addition funnel, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or inert gas inlet
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with the magnetic stir bar, addition funnel, and condenser under an inert atmosphere (N₂ or Ar).
-
Initial Charging: To the flask, add anhydrous AlCl₃ (1.2 eq.) followed by anhydrous DCM. Cool the resulting suspension to 0-5 °C using the ice-water bath with vigorous stirring.
-
Substrate Addition: In a separate dry flask, prepare a solution of fluorobenzene (1.0 eq.) in a small amount of anhydrous DCM. Add this solution to the addition funnel and then add it dropwise to the cold AlCl₃ suspension over 10-15 minutes.
-
Acylating Agent Addition: Prepare a solution of isobutyryl chloride (1.1 eq.) in anhydrous DCM. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes. Crucially, maintain the internal temperature of the reaction below 10 °C during this addition. The reaction is exothermic.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: In a large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring the ice/acid mixture vigorously, pour the reaction mixture into it slowly and carefully.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.[17]
-
Washing: Combine all organic layers. Wash the combined organic layer sequentially with:
-
1M HCl solution
-
Saturated NaHCO₃ solution (Caution: CO₂ evolution)
-
Saturated brine solution
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization to obtain a product of high purity.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. websites.umich.edu [websites.umich.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4'-Fluoro-isobutyrophenone
Welcome to the technical support center for the synthesis of 4'-fluoro-isobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the common side products encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, enhancing both yield and purity.
Section 1: Troubleshooting Guide - Navigating Common Side Products
The synthesis of 4'-fluoro-isobutyrophenone, a key intermediate in many pharmaceutical syntheses, is most commonly achieved via the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride. While seemingly straightforward, this electrophilic aromatic substitution is often accompanied by the formation of undesired side products. This section provides a structured approach to identifying, understanding, and mitigating these impurities.
Issue 1: Presence of a Significant Isomeric Impurity
Question: My post-reaction analysis (GC-MS, ¹H NMR) shows a significant peak accompanying my desired 4'-fluoro-isobutyrophenone product. How can I identify and eliminate it?
Answer: The most prevalent side product in this synthesis is the constitutional isomer, 2'-fluoro-isobutyrophenone .
Causality and Mechanism:
The fluorine atom on the benzene ring is an ortho, para-director for electrophilic aromatic substitution. This is due to the interplay of two electronic effects:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the aromatic ring, deactivating it compared to benzene.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the ring through resonance, increasing electron density at the ortho and para positions.
While both the ortho and para positions are activated, the para position is sterically less hindered. The bulky isobutyryl acylium ion ((CH₃)₂CHCO⁺) experiences significant steric repulsion from the adjacent fluorine atom at the ortho position.[1] Consequently, the para product is thermodynamically and kinetically favored under most conditions.
Troubleshooting and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Increased thermal energy can overcome the activation barrier for the formation of the sterically hindered ortho isomer, leading to a decrease in para-selectivity.[1] | Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting in the range of 0-25°C is advisable. |
| Choice of Lewis Acid Catalyst | The nature and strength of the Lewis acid can influence the regioselectivity. Stronger Lewis acids like AlCl₃ may lead to lower selectivity compared to milder ones. | Experiment with different Lewis acid catalysts. Milder options like FeCl₃ or ZnCl₂ may offer improved para-selectivity.[2] The use of solid acid catalysts, such as certain zeolites, has also been shown to enhance regioselectivity in Friedel-Crafts acylations. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states leading to the ortho and para products. Non-polar solvents often favor the formation of the para isomer. | If applicable, consider using a less polar solvent. However, solubility of the reactants and the Lewis acid complex must be taken into account. |
Workflow for Optimizing Regioselectivity:
Caption: Workflow for minimizing ortho-isomer formation.
Issue 2: Formation of Diacylated Products
Question: My analysis shows a higher molecular weight impurity, suggesting the addition of two isobutyryl groups. How can this be prevented?
Answer: This side product is likely a di-isobutyrylated fluorobenzene.
Causality and Mechanism:
While the first acyl group is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution, a second acylation can occur under harsh reaction conditions.[1] The fluorine atom is an activating group, and if the reaction conditions are forcing enough (high temperature, excess acylating agent, or a highly active catalyst), a second isobutyryl group can be introduced.
Troubleshooting and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Excess Acylating Agent | A large excess of isobutyryl chloride and the Lewis acid can drive the reaction towards diacylation. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of isobutyryl chloride. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the initial product has formed can increase the likelihood of a second acylation. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction upon completion of the initial acylation. |
| High Catalyst Loading/Activity | A highly active catalyst or a high concentration of the catalyst can promote the less favorable diacylation. | Reduce the catalyst loading or consider a milder Lewis acid. |
Issue 3: Unexpected Side Products from Reagent Decomposition
Question: I am observing some unexpected low molecular weight byproducts. What could be their origin?
Answer: While less common for acylium ions compared to carbocations, side reactions of the isobutyryl chloride can occur.
Causality and Mechanism:
Under forcing conditions, particularly with strong Lewis acids, the isobutyryl acylium ion can potentially undergo decarbonylation to form an isopropyl cation. This carbocation can then alkylate fluorobenzene, leading to isopropylfluorobenzene isomers. However, this is generally not a major pathway in Friedel-Crafts acylation as the acylium ion is resonance-stabilized.
Troubleshooting and Mitigation Strategies:
-
Maintain Moderate Reaction Conditions: Avoid excessively high temperatures and highly active catalysts to minimize the potential for decarbonylation.
-
Ensure High Purity of Reagents: Impurities in the isobutyryl chloride could lead to other side reactions. Distillation of the isobutyryl chloride before use is recommended.
Section 2: Purification Strategies
Question: How can I effectively purify 4'-fluoro-isobutyrophenone from its ortho-isomer?
Answer: The separation of ortho and para isomers can be challenging due to their similar physical properties. A multi-step approach is often necessary.
Step-by-Step Purification Protocol:
-
Initial Work-up: After quenching the reaction (e.g., with ice/HCl), perform a standard aqueous work-up to remove the Lewis acid and any water-soluble byproducts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Fractional Distillation (for large scale): If a significant amount of the ortho-isomer is present, fractional distillation under reduced pressure can be employed to enrich the desired para-isomer. The boiling points of the two isomers are close, so a column with high theoretical plates is recommended.
-
Recrystallization (Key Step): This is often the most effective method for obtaining high-purity 4'-fluoro-isobutyrophenone.
-
Solvent Selection: A good recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for ketones include:
-
Ethanol/Water
-
Hexanes/Ethyl Acetate
-
Hexanes/Acetone
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, followed by hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum. Multiple recrystallizations may be necessary to achieve the desired purity.
-
-
Workflow for Purification:
Caption: Purification workflow for 4'-fluoro-isobutyrophenone.
Section 3: Alternative Synthetic Routes and Their Side Products
While Friedel-Crafts acylation is the most common, other methods can be employed, each with its own set of potential side products.
Grignard Reaction
-
Reaction: Reaction of 4-fluorophenylmagnesium bromide with isobutyryl chloride.
-
Common Side Products:
-
Over-addition Product: The initially formed ketone can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.
-
Wurtz-type Coupling Products: Formation of biphenyl derivatives from the coupling of the Grignard reagent.
-
-
Mitigation: Use of low temperatures and inverse addition (adding the Grignard reagent to the acyl chloride) can minimize over-addition.
Fries Rearrangement
-
Reaction: Lewis acid-catalyzed rearrangement of 4-fluorophenyl isobutyrate.
-
Common Side Products:
-
Ortho-isomer: Similar to the Friedel-Crafts acylation, the ortho-hydroxyketone is a common side product. The ortho/para ratio can often be influenced by temperature, with lower temperatures favoring the para product.[3]
-
Unreacted Starting Material: Incomplete rearrangement.
-
Deacylation: Reversion to 4-fluorophenol.
-
-
Mitigation: Careful control of temperature and reaction time is crucial.
Houben-Hoesch Reaction
-
Reaction: Acid-catalyzed reaction of fluorobenzene with isobutyronitrile.
-
Common Side Products:
-
Imine Intermediate: Incomplete hydrolysis of the intermediate ketimine to the ketone.
-
Low Yield with Unactivated Arenes: This reaction generally works best with electron-rich arenes, and fluorobenzene may exhibit low reactivity.
-
-
Mitigation: Ensuring a thorough aqueous workup with heating can promote complete hydrolysis of the imine.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the para product favored over the ortho product in the Friedel-Crafts acylation of fluorobenzene? A1: While the fluorine atom directs electrophilic substitution to both the ortho and para positions, the para position is sterically less hindered. The bulky isobutyryl acylium ion experiences less spatial repulsion at the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]
Q2: Can polyacylation occur during the synthesis of 4'-fluoro-isobutyrophenone? A2: Polyacylation is a potential side reaction, but it is generally not significant. The isobutyryl group is electron-withdrawing, which deactivates the aromatic ring and makes a second acylation reaction much less favorable than the first.[1] It is more likely to occur under harsh conditions such as high temperatures, a large excess of the acylating agent, or a highly active catalyst.
Q3: My Friedel-Crafts reaction is not proceeding. What are the likely causes? A3: Several factors could be at play:
-
Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Reagents: Impurities in the fluorobenzene or isobutyryl chloride can inhibit the reaction.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.
Q4: Is it possible to use GC-MS to differentiate between the ortho and para isomers? A4: Yes, GC-MS is an excellent technique for this purpose. The isomers will typically have slightly different retention times on the gas chromatogram. Their mass spectra will likely be very similar, but fragmentation patterns can sometimes offer clues for differentiation. For unambiguous identification, comparison with authenticated standards is recommended.
References
Minimizing byproduct formation in the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in this specific Friedel-Crafts acylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected byproducts?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction involves the electrophilic aromatic substitution of the acylium ion onto the fluorobenzene ring.
The primary byproduct of concern is the ortho-isomer, 1-(2-Fluorophenyl)-2-methylpropan-1-one . The fluorine atom on the benzene ring is an ortho, para-directing group.[2] While the para-product is sterically favored and typically the major product, the formation of the ortho-isomer is a common impurity.[2]
Another potential, though less common, byproduct is a result of polyacylation, where a second isobutyryl group is added to the aromatic ring. However, the acyl group introduced in the first step is deactivating, making the monoacylated product less reactive than the starting fluorobenzene, thus minimizing di-acylation under controlled conditions.[2][3][4]
Q2: What is the mechanism behind the formation of the ortho-isomer and how can it be minimized?
The formation of the ortho-isomer is a direct consequence of the directing effect of the fluorine substituent on the benzene ring. Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) at these positions.
To minimize the formation of the ortho-isomer, reaction conditions can be optimized to favor the sterically less hindered para-substitution. Lowering the reaction temperature can increase the selectivity for the para-product as the transition state leading to the more sterically hindered ortho product will have a higher activation energy. The choice of solvent can also influence the ortho/para ratio.
Q3: Can the Lewis acid catalyst influence byproduct formation?
Absolutely. The choice and handling of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering different selectivity.[5] The activity of the Lewis acid can be affected by the presence of moisture. It is crucial to use anhydrous conditions and high-purity, anhydrous Lewis acids. Deactivated or "wet" catalyst can lead to lower yields and an increase in byproducts.[2][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: High percentage of the ortho-isomer observed in the final product.
-
Root Cause: The reaction kinetics are favoring the formation of the thermodynamically less stable but kinetically accessible ortho-isomer. This can be exacerbated by higher reaction temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and throughout the reaction. This will favor the formation of the more stable para-isomer.
-
Solvent Selection: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may alter the selectivity.
-
Rate of Addition: A slow, dropwise addition of the isobutyryl chloride to the mixture of fluorobenzene and Lewis acid can help maintain a low concentration of the reactive electrophile and improve selectivity.
-
Issue 2: Low overall yield of the desired product.
-
Root Cause: This can be due to several factors including incomplete reaction, deactivation of the catalyst, or loss of product during workup.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[2][4]
-
Reagent Quality: Use freshly opened or purified reagents. Fluorobenzene and isobutyryl chloride should be of high purity. The aluminum chloride should be a fine, anhydrous powder.
-
Stoichiometry: A slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) is often used to ensure complete reaction. However, a large excess can sometimes lead to increased byproduct formation.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time or temperature will result in incomplete conversion. Conversely, prolonged reaction times or excessive heat can lead to degradation and byproduct formation.
-
Issue 3: Presence of unexpected byproducts.
-
Root Cause: Unexpected byproducts can arise from impurities in the starting materials or side reactions under non-optimal conditions. For instance, if the isobutyryl chloride contains isobutyric acid, this can complex with the Lewis acid and inhibit the reaction.
-
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of your starting materials (fluorobenzene and isobutyryl chloride) by techniques like GC-MS or NMR before starting the reaction.
-
Controlled Workup: The reaction workup, which typically involves quenching with ice/water and subsequent extraction, should be performed carefully. The temperature should be kept low during quenching to avoid any potential hydrolysis of the product or side reactions.
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Fluorobenzene
-
Isobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous dichloromethane followed by fluorobenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled solution.
-
Add isobutyryl chloride to the dropping funnel.
-
Add the isobutyryl chloride dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Reaction Mechanism and Byproduct Formation
Caption: Mechanism of Friedel-Crafts acylation and byproduct formation.
Troubleshooting Workflow for High Ortho-Isomer Content
Caption: Troubleshooting workflow for minimizing ortho-isomer formation.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Reaction Temperature | 0-5 °C vs. Room Temperature | Lower temperature increases para-selectivity. | [2] |
| Lewis Acid Stoichiometry | 1.1 - 1.2 equivalents | Optimal for driving the reaction to completion. | [1] |
| Solvent | Dichloromethane, Carbon Disulfide | Generally good solvents for this reaction. | [1] |
References
Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Fluorobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of the Friedel-Crafts acylation of fluorobenzene. Our focus is on ensuring reaction control, maximizing yield and purity, and maintaining a safe laboratory environment.
Section 1: Understanding the Exotherm - FAQs
This section addresses fundamental questions about the source and nature of heat generation during the Friedel-Crafts acylation of fluorobenzene.
Q1: Why is the Friedel-Crafts acylation of fluorobenzene an exothermic reaction?
A1: The exothermicity arises from two primary sources: the formation of the acylium ion and the subsequent electrophilic aromatic substitution.
-
Acylium Ion Generation: The reaction is initiated by the interaction of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with an acylating agent like acetyl chloride or acetic anhydride.[1][2] This acid-base reaction forms a highly reactive, resonance-stabilized acylium ion (R-C=O⁺).[3] The formation of this stable electrophile from the reactants is a thermodynamically favorable and heat-releasing process.
-
Aromatic Substitution: The electron-rich π system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[4] This step, while disrupting the aromaticity temporarily to form a sigma complex, ultimately results in the formation of a stable C-C bond and the final acylated product. The overall substitution process, leading to a more stable product, contributes significantly to the exotherm. The reaction between AlCl₃ and the acylating agent can be particularly vigorous.[5]
Q2: Does the fluorine substituent on the benzene ring affect the reaction's exothermicity?
A2: Yes, the fluorine atom influences the reaction's kinetics, though not necessarily the overall thermodynamic heat release in a dramatic way compared to benzene. Fluorine is an ortho, para-director due to its electron-donating resonance effect (+M), which activates these positions for electrophilic attack. However, it also has a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall compared to benzene.[6] This deactivation means that the reaction may require slightly more forcing conditions (e.g., higher temperature or catalyst loading) to proceed at a desirable rate, which can indirectly impact how the exotherm is managed.
Q3: How does the choice of acylating agent (e.g., acyl chloride vs. anhydride) impact heat generation?
A3: Acyl chlorides are generally more reactive than their corresponding anhydrides. The reaction of an acyl chloride with AlCl₃ to form the acylium ion is typically faster and more exothermic. Anhydrides react more sluggishly, which can result in a slower, more controlled release of heat. For reactions that are difficult to control, switching from an acyl chloride to an anhydride can be a viable strategy to moderate the initial exotherm.
Q4: Can the reaction become a "runaway" reaction? What are the signs?
A4: Yes, a thermal runaway is a significant risk if the reaction's heat generation exceeds the rate of heat removal. Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, sudden boiling of the solvent (even with external cooling), pressure buildup in the flask, and changes in the reaction mixture's color or viscosity, potentially leading to tar formation.[7] Scaling up the reaction reduces the surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of a runaway.[7]
Section 2: Troubleshooting Guide - Controlling the Exotherm
This section provides practical, step-by-step solutions to common problems encountered during the reaction.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Rate of addition of the acylating agent or aromatic substrate is too fast. 2. Inefficient cooling or inadequate heat transfer. 3. High concentration of reactants. | 1. Slow, Dropwise Addition: Add the limiting reagent dropwise using an addition funnel.[8] This allows the heat to dissipate as it is generated. 2. Efficient Cooling: Use an ice/water or ice/salt bath to maintain a low and stable internal temperature (e.g., 0-5 °C) during the addition phase.[9] Ensure the flask is adequately immersed and the bath is well-stirred. 3. Dilution: Conduct the reaction in a suitable, anhydrous solvent (e.g., dichloromethane, carbon disulfide) to increase the thermal mass and aid in heat transfer. |
| Reaction Fails to Initiate at Low Temperature | The activation energy is not being met at the initial low temperature. | After the controlled, low-temperature addition is complete, allow the reaction to slowly warm to room temperature.[5] If the reaction is still sluggish, gentle heating (e.g., to 40°C or reflux) may be required. Monitor the temperature closely during this phase. |
| Formation of Tar and Dark-Colored Byproducts | 1. Localized "hot spots" due to poor mixing. 2. Excessively high reaction temperature. 3. Reaction with atmospheric moisture. | 1. Vigorous Stirring: Ensure efficient and continuous mechanical or magnetic stirring to maintain a homogenous temperature throughout the reaction mixture. 2. Strict Temperature Control: Do not allow the internal temperature to exceed the optimal range determined for the specific reaction. Higher temperatures can promote side reactions and decomposition.[10] 3. Anhydrous Conditions: The entire apparatus should be flame-dried, and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous reagents and solvents to prevent catalyst deactivation and side reactions.[11][12] |
| Difficult Product Isolation and Emulsion during Workup | Incomplete quenching of the aluminum chloride-ketone complex, which is highly exothermic upon contact with water. | Controlled Quenching: Always pour the cooled reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8][9] This method serves two purposes: the ice absorbs the heat of quenching, and the acid helps to dissolve the resulting aluminum hydroxides, preventing the formation of emulsions.[9][13] |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Controlled Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride
This protocol details a standard procedure with built-in thermal management steps.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Fluorobenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Initial Cooling: Cool the suspension to 0-5 °C using an ice/water bath.
-
Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension via the addition funnel.
-
Substrate Addition: After the acetyl chloride addition is complete, add a solution of fluorobenzene (1.0 equivalent) in a small amount of anhydrous DCM dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.[9]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.
Workflow for Managing Exothermic Risk
The following diagram illustrates the decision-making process for controlling the reaction exotherm.
Caption: Decision workflow for thermal control during Friedel-Crafts acylation.
Mechanism of Heat Generation and Control
This diagram outlines the key steps where heat is generated and the corresponding control measures.
Caption: Correlation between exothermic steps and applied control strategies.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Analysis of 1-(4-Fluorophenyl)-2-methylpropan-1-one
Welcome to the technical support center for the analytical characterization of 1-(4-Fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. We will explore the origins of common impurities, provide detailed analytical protocols, and offer solutions to frequently encountered challenges.
Part 1: Troubleshooting Guide - From Unexpected Peaks to Confident Identification
This section addresses specific issues you may encounter during the analysis of this compound. The guidance provided is structured in a question-and-answer format to directly resolve common experimental challenges.
Process-Related Impurities: "Where did this peak come from?"
The most common impurities are often related to the manufacturing process. The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] Understanding this pathway is critical to predicting potential process-related impurities.
Q1: I'm seeing an unexpected peak in my HPLC/GC analysis that is more polar than my main compound. What could it be?
A1: A common polar impurity is isobutyric acid . This arises from the hydrolysis of the starting material, isobutyryl chloride, which is highly reactive with moisture.[3][4][5] If anhydrous conditions are not strictly maintained during synthesis or storage of the acyl chloride, isobutyric acid can form and be carried through the process.
-
Causality: Isobutyryl chloride's acyl chloride group is an excellent electrophile, readily attacked by water (a nucleophile) to form isobutyric acid and hydrochloric acid.[4]
-
Troubleshooting:
-
HPLC: Look for a peak with a significantly shorter retention time in reversed-phase HPLC. Confirm by spiking your sample with an isobutyric acid standard.
-
GC-MS: Isobutyric acid can be analyzed by GC, often showing a characteristic mass spectrum with a molecular ion at m/z 88 and a prominent fragment at m/z 43 (the isopropyl cation).
-
Prevention: Ensure all reagents, solvents, and glassware are rigorously dried before synthesis. Store isobutyryl chloride under an inert atmosphere and away from moisture.[5]
-
Q2: My analysis shows a peak with the same mass as my product but a slightly different retention time. What is the likely culprit?
A2: This is a classic indicator of an isomer. In the context of the Friedel-Crafts acylation of fluorobenzene, the most probable isomeric impurity is 1-(2-Fluorophenyl)-2-methylpropan-1-one .
-
Causality: The fluorine atom on the benzene ring is an ortho-, para-directing group for electrophilic aromatic substitution.[1] While the para-product (your target molecule) is sterically favored, a smaller amount of the ortho-isomer can form, especially if reaction temperatures are not well-controlled.[6]
-
Troubleshooting:
-
HPLC/GC: The ortho- and para-isomers often have slightly different polarities and boiling points, leading to baseline or near-baseline separation on a high-resolution column.
-
NMR: ¹H NMR is definitive. The aromatic region for the para-isomer shows a symmetric AA'BB' pattern. The ortho-isomer will display a more complex, asymmetric multiplet pattern for its four aromatic protons.
-
Optimization: To minimize this impurity, maintain low reaction temperatures (e.g., 0-5 °C) during the addition of the acylating agent to enhance para-selectivity.[1]
-
Q3: I have a high molecular weight impurity that is significantly less polar than my product. What could be its origin?
A3: A likely candidate for a high molecular weight, non-polar impurity is a diacylated product .
-
Causality: Although the first acyl group deactivates the aromatic ring, making a second substitution less favorable, it can still occur under forcing conditions (e.g., excess acylating agent or catalyst, prolonged reaction times).[2][6] The second isobutyryl group will add to one of the remaining positions on the fluorophenyl ring.
-
Troubleshooting:
-
LC-MS/GC-MS: Look for a molecular ion corresponding to the addition of another isobutyryl group (M+84).
-
Prevention: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of isobutyryl chloride and catalyst. Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times after the starting material is consumed.[6]
-
Degradation-Related Impurities: "Is my sample stable?"
Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[7][8] These studies expose the drug substance to stress conditions like light, heat, acid, base, and oxidation.[7]
Q4: After exposing my sample to UV light, I see several new peaks in the chromatogram. What kind of degradation is happening?
A4: Aromatic ketones are known to undergo photochemical reactions, primarily Norrish Type I and Type II reactions , upon exposure to UV light.[4][6]
-
Causality & Mechanism:
-
Norrish Type I (α-Cleavage): The bond between the carbonyl carbon and the isopropyl group or the bond between the carbonyl carbon and the fluorophenyl ring can cleave homolytically. This generates free radicals that can lead to a variety of products, including 4-fluorobenzaldehyde , 4-fluorobenzoic acid (if oxygen is present), and isobutane.[6]
-
Norrish Type II: This reaction involves the abstraction of a gamma-hydrogen. For this compound, this pathway is less likely as it lacks an accessible gamma-hydrogen on the alkyl chain.
-
-
Troubleshooting:
-
LC-MS/GC-MS: This is the best combination to identify the various small molecules that can be formed. Look for masses corresponding to 4-fluorobenzaldehyde (m/z 124), 4-fluorobenzoic acid (m/z 140), and fragments related to the isopropyl radical.
-
Prevention: Protect samples from light using amber vials or by working in a dark environment. The ICH Q1B guideline provides standards for photostability testing.[8]
-
Q5: I'm performing a forced degradation study under strongly acidic or basic conditions. Is the main compound likely to hydrolyze?
A5: The ketone functional group in this compound is generally stable to hydrolysis. The carbon-carbon bonds and the ether-like C-F bond are robust under typical hydrolytic stress conditions. Significant degradation of the parent molecule via hydrolysis is not expected.[9] However, other functional groups in potential impurities (e.g., esters or amides from side reactions) would be susceptible.
-
Causality: Ketones lack a suitable leaving group attached to the carbonyl carbon, making them resistant to nucleophilic attack by water or hydroxide ions under non-extreme conditions.[9]
-
Troubleshooting:
-
If you observe degradation under hydrolytic stress, first confirm the identity of the degradants. They are more likely to arise from the hydrolysis of an impurity rather than the main compound itself.
-
Focus your investigation on identifying process-related impurities that may contain hydrolyzable functional groups.
-
Q6: What impurities might I expect from oxidative stress testing (e.g., with H₂O₂)?
A6: While the aromatic ring and ketone carbonyl are relatively resistant to mild oxidation, the tertiary C-H bond on the isopropyl group is a potential site for oxidative attack.
-
Causality: Tertiary C-H bonds are more susceptible to radical abstraction and oxidation than primary or secondary C-H bonds. Oxidation could lead to the formation of a tertiary alcohol, resulting in 1-(4-Fluorophenyl)-2-hydroxy-2-methylpropan-1-one . Further oxidation could potentially lead to cleavage of the C-C bond.[10]
-
Troubleshooting:
-
LC-MS: Search for the mass of the hydroxylated product (M+16).
-
NMR: The appearance of a hydroxyl proton signal and the disappearance of the isopropyl methine proton signal would be indicative of this transformation.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best initial HPLC column choice for analyzing this compound? A: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point due to the non-polar nature of the molecule.[10] For potentially challenging separations, especially with the ortho-isomer, a Phenyl-Hexyl or a fluorinated phase column can provide alternative selectivity.[9][11]
Q: What mobile phase should I start with for HPLC method development? A: A simple gradient of acetonitrile and water is recommended. Start with a broad gradient (e.g., 5% to 95% acetonitrile) to elute all components. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape.[10]
Q: Is GC-MS a suitable technique for analyzing this compound and its impurities? A: Yes, GC-MS is very well-suited. The parent compound is sufficiently volatile. GC can provide excellent separation of isomers and related substances, while MS provides powerful identification capabilities through fragmentation patterns.[12]
Q: How can I definitively identify an unknown impurity? A: A combination of techniques is required for unambiguous structure elucidation.
-
Isolate the impurity: Use preparative HPLC or column chromatography.
-
Determine the mass: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass, allowing you to determine the molecular formula.[2]
-
Elucidate the structure: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D ¹H and ¹³C, and 2D experiments like COSY and HMBC) is the most powerful tool for determining the precise connectivity and structure of the molecule.[13]
Part 3: Key Experimental Protocols & Data
Predicted Impurity Profile
The following table summarizes the potential impurities discussed, their likely origin, and key analytical identifiers.
| Impurity Name | Structure | Likely Origin | M/z (EI+) | Key Analytical Features |
| Unreacted Starting Materials | ||||
| Fluorobenzene | C₆H₅F | Synthesis | 96 | Short RT in GC; detected by headspace GC-MS. |
| Isobutyric Acid | C₄H₈O₂ | Hydrolysis of Reagent | 88 | Short RT in RP-HPLC; characteristic fragments in MS. |
| Process-Related Impurities | ||||
| 1-(2-Fluorophenyl)-2-methylpropan-1-one | C₁₀H₁₁FO | Synthesis (Isomer) | 166 | Similar RT to product; distinct aromatic pattern in ¹H NMR. |
| Diacylated Product | C₁₄H₁₇FO₂ | Synthesis (Side Rxn) | 250 | Longer RT in RP-HPLC; higher m/z. |
| Degradation Products | ||||
| 4-Fluorobenzaldehyde | C₇H₅FO | Photodegradation | 124 | Identified by LC-MS or GC-MS by matching RT and spectrum to standard. |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Photo-oxidation | 140 | More polar than product; identified by LC-MS or GC-MS. |
| 1-(4-Fluorophenyl)-2-hydroxy-2-methylpropan-1-one | C₁₀H₁₁FO₂ | Oxidation | 182 | More polar than product; M+16 peak in MS. |
Recommended Analytical Starting Conditions
Protocol 1: Reversed-Phase HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or DAD for peak purity analysis)
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve sample in acetonitrile or a mixture of acetonitrile/water.
Protocol 2: GC-MS Method
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
Sample Prep: Dissolve sample in a suitable volatile solvent like ethyl acetate or dichloromethane.
Part 4: Visualized Workflows
Impurity Identification Workflow
This diagram outlines the logical process from observing an unknown peak to its final identification.
Caption: Logical workflow for identifying an unknown impurity.
Forced Degradation Study Workflow
This diagram illustrates the standard workflow for conducting forced degradation studies as per regulatory expectations.
Caption: Standard workflow for forced degradation studies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]
- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Resolving peak tailing in HPLC of 1-(4-Fluorophenyl)-2-methylpropan-1-one
Technical Support Center: Resolving Peak Tailing in HPLC
Analyte: 1-(4-Fluorophenyl)-2-methylpropan-1-one Issue: Asymmetric Peak Tailing in Reversed-Phase Chromatography
Troubleshooting Guide & Diagnostic Workflow
As a Senior Application Scientist, my first step when encountering a chromatographic issue like peak tailing is to differentiate between a systemic (hardware) problem and a chemical (method-related) problem. This guide is structured to walk you through that diagnostic process logically, focusing on the specific chemistry of this compound.
Q1: My peak for this compound is tailing significantly. What is the most probable cause?
The most common cause of peak tailing for a single analyte, especially a polar ketone like this, is a secondary retention mechanism interfering with the primary hydrophobic retention.[1] In reversed-phase HPLC on silica-based columns, this almost always points to interactions with surface silanol groups.
-
Expertise & Causality: Standard silica-based stationary phases have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these acidic silanols can deprotonate to become negatively charged silanates (Si-O⁻).[2][3] Your analyte, this compound, has a ketone functional group (C=O). The lone pairs of electrons on the oxygen atom give this part of the molecule a polar, slightly basic character. This polarity can lead to a strong, undesirable ionic or polar interaction with the charged silanol sites, which is a different, slower retention mechanism than the intended hydrophobic partitioning. This dual-retention mechanism is the classic cause of peak tailing.[1][4]
The diagram below illustrates this problematic interaction.
Caption: Secondary interaction between the analyte and active silanol sites.
Q2: How can I systematically diagnose and resolve this issue?
A methodical approach is crucial. You must change only one variable at a time to pinpoint the root cause.[3] Follow this workflow to move from the most likely and easiest-to-fix issues to more complex ones.
Caption: Systematic workflow for troubleshooting peak tailing.
Detailed Protocols & Scientific Explanations
Q3: The workflow suggests lowering the mobile phase pH. How do I do this correctly, and why does it work?
This is the most effective first step for mitigating tailing caused by silanol interactions.[5][6]
-
The Science: By lowering the mobile phase pH to a value below the pKa of the silanol groups (typically pH < 3.0), you force the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH to the right.[1][3] This neutralizes the active sites on the stationary phase, converting them to their non-ionized silanol form. A neutral analyte interacting with a neutral surface is far less likely to undergo the strong secondary interactions that cause tailing.
Experimental Protocol 1: Methodical Adjustment of Mobile Phase pH
-
Baseline: Ensure you have a reference chromatogram with the tailing peak using your current method.
-
Modifier Selection: Choose a suitable acidic modifier. For UV detection, 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) are common choices.[7][8] Formic acid is preferred for LC-MS applications due to its volatility and lower ion-suppression effects.
-
Preparation: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water). Add the acidic modifier. If your mobile phase is 50:50 Acetonitrile:Water, you would add 1 mL of formic acid to 1 L of water before mixing with the acetonitrile.
-
pH Verification: Use a calibrated pH meter to confirm the pH of the aqueous portion is in the target range of 2.5 - 3.0.
-
System Equilibration: Flush the column with at least 10-15 column volumes of the new, lower-pH mobile phase to ensure the stationary phase surface is fully equilibrated.
-
Analysis: Inject your sample and compare the resulting peak shape to the baseline. The tailing should be significantly reduced or eliminated.
-
Caution: Always verify that your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but older columns may degrade.[5][9]
| Modifier | Typical Concentration | Resulting pH (approx.) | Notes |
| Formic Acid | 0.1% v/v | 2.7 | Good for LC-MS, low UV cutoff |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | 2.0 | Strong ion-pairing agent, can be difficult to remove from column, suppresses MS signal |
| Phosphoric Acid | Dilute to pH 2.5 | 2.5 | Non-volatile, use for UV detection only |
Q4: My peak shape improved with lower pH but isn't perfect. What is the role of the buffer, and how can I use it to further improve my results?
While an acid modifier sets the pH, a buffer resists changes in pH.[10][11][12] This is critical for method robustness, as minor variations in your sample matrix or mobile phase preparation can shift the pH enough to affect peak shape.[12][13]
-
The Science: Beyond stabilizing pH, increasing the concentration (ionic strength) of the buffer can also improve peak shape.[3][5] The buffer ions (e.g., phosphate, formate) can compete with the analyte for interaction with any remaining active silanol sites, effectively "masking" them and preventing the analyte from binding there.
Experimental Protocol 2: Optimizing Buffer Concentration
-
Buffer Selection: Choose a buffer whose pKa is close to your target pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is an excellent choice.[8][14]
-
Preparation (25 mM Potassium Phosphate, pH 2.5):
-
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 25 mM solution in your desired volume of HPLC-grade water.
-
Stir to dissolve completely.
-
Adjust the pH to 2.5 using dilute phosphoric acid.
-
This is now your aqueous mobile phase component (Solvent A).
-
-
Solubility Check: Before running, always test the solubility of your buffer in the highest organic concentration you plan to use. Mix your buffered aqueous phase with the organic solvent in the correct proportions in a beaker to ensure no precipitation occurs, which could block your system.[11]
-
Analysis: Equilibrate the system with the new buffered mobile phase and inject your sample. Compare the peak shape to the low-pH run without the buffer.
Q5: I still see some tailing. Could my column be the problem?
Absolutely. Not all C18 columns are created equal. If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.
-
Expertise & Causality: The quality of the base silica and the thoroughness of the end-capping process are paramount.
-
Silica Purity (Type A vs. Type B): Older "Type A" silicas had higher metal content, which increases the acidity and activity of nearby silanol groups, worsening tailing. Modern, high-purity "Type B" silicas have largely eliminated this issue.[6]
-
End-Capping: After the primary C18 chains are bonded to the silica, many accessible silanols remain. A process called "end-capping" uses a small silanizing reagent (like trimethylchlorosilane) to bond with and block many of these remaining active sites.[1][5] A column that is not end-capped or is poorly end-capped will always be problematic for polar or basic analytes.
-
Column Voids: A physical depression or void at the head of the column, often caused by pressure shocks, can also cause tailing for all peaks in the chromatogram.[5][15] This is a physical, not chemical, problem.
-
Protocol 3: Column Evaluation and Selection
-
Check Column History: Review the column's logbook. Has it been used extensively with high-pH mobile phases? Has it been subjected to pressure spikes?
-
Confirm the Issue is Chemical: If all peaks in your chromatogram are tailing, suspect a physical problem like a column void.[5][16] If it's primarily your analyte, the issue is likely chemical (silanol activity).
-
Select a High-Performance Column: If you suspect silanol activity, switch to a column from a reputable manufacturer that is explicitly described as:
-
Based on high-purity (Type B) silica.
-
Fully end-capped or double end-capped.
-
Consider a column with a polar-embedded or polar-end-capped phase, which provides additional shielding of the silica surface.[2]
-
-
Install and Equilibrate: Install the new column and equilibrate it thoroughly with your optimized low-pH, buffered mobile phase before analysis.
Frequently Asked Questions (FAQs)
Q: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)? A: For most applications, a tailing factor between 0.9 and 1.5 is considered good. A value greater than 2 is generally unacceptable for quantitative analysis.[1][3]
Q: Why does lowering the pH sometimes decrease retention time for basic compounds? A: At low pH, true basic compounds (like amines) become protonated and carry a positive charge. This makes them more polar and less retained on a non-polar reversed-phase column, causing them to elute earlier.[3][17] However, the improvement in peak shape from neutralizing the silanols almost always outweighs the loss in retention.
Q: Should I use acetonitrile or methanol as the organic modifier? A: Both can be effective. Acetonitrile is generally a stronger solvent and produces lower backpressure. However, methanol can sometimes offer different selectivity and may be better at masking silanol interactions. If you have optimized other parameters and still see tailing, evaluating methanol as the organic component is a valid step.
Q: All my peaks are tailing, not just the analyte. What does that mean? A: Tailing of all peaks points to a physical or systemic problem, not a specific chemical interaction.[5] The most common causes are a void at the column inlet, a blocked or dirty column frit, or excessive extra-column volume (e.g., using tubing with too large an internal diameter between the injector and the column).[2][16]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. silicycle.com [silicycle.com]
- 9. moravek.com [moravek.com]
- 10. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 11. HPLC Buffers [merckmillipore.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Blogs | Restek [discover.restek.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Improving resolution in the chiral separation of 1-(4-Fluorophenyl)-2-methylpropan-1-one enantiomers
Welcome to the dedicated technical support guide for resolving the enantiomers of 1-(4-Fluorophenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our approach is grounded in the fundamental principles of chiral chromatography, aiming to empower you to overcome common challenges and achieve baseline resolution efficiently.
Introduction: The Challenge of Separating this compound Enantiomers
This compound is a chiral ketone whose enantiomers may exhibit different pharmacological and toxicological profiles. Achieving accurate analytical separation is therefore critical. The primary challenge lies in the molecule's relatively simple structure and limited number of strong interaction points (a ketone carbonyl, a phenyl ring, and a chiral center). Successful separation relies on exploiting subtle differences in how the enantiomers interact with a chiral stationary phase (CSP). Polysaccharide-based CSPs have proven to be the most versatile and successful for a wide range of chiral compounds, including aromatic ketones. The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the derivatized cellulose or amylose polymer. This guide will focus on leveraging these principles for robust method development and troubleshooting.
Troubleshooting Guide: Improving Poor Resolution
Poor or incomplete resolution is the most common issue encountered in chiral separations. The following guide provides a systematic approach to diagnosing and resolving this problem.
Q1: My enantiomers are co-eluting or showing very poor resolution (Rs < 1.0). Where do I start?
A1: Achieving chiral resolution is a delicate balance of thermodynamics and kinetics. A logical, step-by-step approach is crucial. Begin by assessing your current method against the foundational pillars of chiral separation: the Chiral Stationary Phase (CSP), the Mobile Phase, and Temperature.
Below is a workflow designed to systematically troubleshoot poor resolution.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Explanation of the Workflow:
-
Mobile Phase - Organic Modifier: The percentage and type of alcohol modifier are the most powerful parameters for adjusting retention and selectivity in normal phase.
-
Adjust Percentage: Lowering the alcohol percentage (e.g., from 20% to 10%) increases retention time, allowing for more interaction with the CSP, which often improves resolution. Conversely, if retention is too long, increase the alcohol percentage.
-
Change Type: The choice of alcohol (e.g., 2-propanol vs. ethanol) can create different hydrogen bonding interactions and alter selectivity. If 2-propanol (IPA) doesn't provide separation, screening ethanol (EtOH) is a standard next step.
-
-
Temperature: Chiral separations are often enthalpically driven, meaning lower temperatures typically favor better resolution.
-
Decrease Temperature: Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) can significantly enhance the energetic difference between the two enantiomer-CSP complexes, leading to improved separation. However, this is not universal and temperature effects can be complex.
-
-
Advanced Optimization - Additives: While this compound is a neutral compound, additives can still be beneficial.
-
Acidic/Basic Additives: An acidic additive like trifluoroacetic acid (TFA) or a basic one like diethylamine (DEA) can modify the surface chemistry of the silica-based CSP, potentially improving peak shape and sometimes altering selectivity, even for neutral analytes. Use a low concentration, typically 0.1%.
-
-
Change CSP: If the above steps fail, the chosen stationary phase may not be suitable.
-
Screen a Different Selector: The two most powerful classes of polysaccharide CSPs are amylose and cellulose derivatives. They often provide complementary selectivity. If an amylose-based column (e.g., CHIRALPAK® IA) fails, a cellulose-based column (e.g., CHIRALPAK® IC) is the logical next choice.
-
Frequently Asked Questions (FAQs)
Q2: Which chiral stationary phase (CSP) is best for separating this compound?
A2: There is no single "best" CSP, as selection is often empirical. However, for aromatic ketones, immobilized polysaccharide-based CSPs are the premier choice due to their broad applicability and solvent robustness.
-
Primary Recommendation: Start with an amylose-based phase , such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)). This phase is known for its excellent recognition capabilities for a wide variety of compounds.
-
Secondary Recommendation: If the amylose phase is unsuccessful, screen a cellulose-based phase , such as CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)). Cellulose phases offer different spatial arrangements of the carbamate groups and can provide the complementary selectivity needed for separation.
Q3: What is the best chromatographic mode? HPLC or SFC?
A3: Both Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective.
-
NP-HPLC: This is the traditional and widely accessible approach. It is robust and well-understood. A typical mobile phase consists of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol).
-
SFC: This is increasingly the preferred technique in the pharmaceutical industry for chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This results in faster separations, higher efficiency, shorter equilibration times, and reduced solvent waste, making it a "greener" and more cost-effective method. If available, SFC is highly recommended.
Q4: My peaks are tailing. How can I improve the peak shape?
A4: Peak tailing in chiral chromatography, even for neutral compounds, is often caused by unwanted secondary interactions with active sites (e.g., residual silanols) on the silica support or by column contamination.
-
Use of Additives: Add a small amount (0.1%) of a competing agent to the mobile phase. For a neutral analyte, a polar alcohol like methanol can sometimes help, but a weak acid like TFA or a weak base like DEA is often more effective at masking active sites.
-
Column Flushing: If the column has been used with basic or acidic additives previously, a "memory effect" can occur. Regenerate the column according to the manufacturer's instructions. For immobilized phases, this may involve flushing with strong solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Lower Sample Concentration: Overloading the column is a common cause of peak distortion. Reduce the sample concentration or injection volume and re-inject.
Q5: Can I use reversed-phase (RP) mode for this separation?
A5: While possible with immobilized polysaccharide CSPs, normal phase or SFC are generally more successful for this type of compound. RP mode (using water/acetonitrile or water/methanol) introduces different interaction mechanisms, primarily driven by hydrophobic effects and inclusion complexing. It can be screened as a complementary technique if NP and SFC fail, but it is not the recommended starting point.
Experimental Protocols
Protocol 1: Method Development Screening via NP-HPLC
This protocol outlines a systematic screening approach to find a suitable separation method.
Caption: Experimental workflow for NP-HPLC method development.
Step-by-Step Procedure:
-
Column Selection:
-
Primary Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm.
-
Secondary Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the this compound racemate in the initial mobile phase to be tested.
-
-
Chromatographic Conditions (Screening):
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase A | n-Hexane / 2-Propanol (80:20, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL |
-
Execution:
-
Equilibrate the primary column with Condition 1 for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, flush the column and equilibrate with Condition 2. Re-inject.
-
If still no separation, switch to the secondary column and repeat the screening with both conditions.
-
-
Evaluation:
-
Identify the condition that provides the best "hit" (any sign of peak splitting or asymmetry is promising). Proceed to Protocol 2 for optimization.
-
Protocol 2: Method Optimization
This protocol is for fine-tuning the best condition identified in the screening phase. Assume the best "hit" was on CHIRALPAK® IA with Hexane/2-PrOH.
-
Optimize Alcohol Percentage:
-
Keeping the flow rate at 1.0 mL/min and temperature at 25°C, inject the sample using mobile phases with varying percentages of 2-propanol:
-
Hexane/2-PrOH (90:10)
-
Hexane/2-PrOH (85:15)
-
Hexane/2-PrOH (70:30)
-
-
Construct a table to compare Resolution (Rs), Selectivity (α), and Retention Time (k'). Choose the percentage that gives the best balance (typically aiming for Rs ≥ 1.5).
-
-
Optimize Temperature:
-
Using the optimal mobile phase from the previous step, lower the column temperature.
-
Test at 20°C, 15°C, and 10°C.
-
Evaluate the effect on resolution. Lower temperatures often increase resolution but also increase backpressure and run time.
-
-
Improve Peak Shape (if necessary):
-
If peaks are tailing, add 0.1% TFA to the optimized mobile phase. This can sharpen peaks by masking active sites on the stationary phase. Re-equilibrate the column and inject.
-
Data Summary Table for Optimization:
| Mobile Phase (Hex/2-PrOH) | Temperature (°C) | Additive | Retention (k'1) | Selectivity (α) | Resolution (Rs) |
| 85:15 | 25 | None | 4.2 | 1.15 | 1.4 |
| 90:10 | 25 | None | 6.5 | 1.18 | 1.7 |
| 90:10 | 15 | None | 8.1 | 1.22 | 2.1 |
| 90:10 | 15 | 0.1% TFA | 7.9 | 1.21 | 2.2 (Improved Peak Shape) |
1-(4-Fluorophenyl)-2-methylpropan-1-one degradation pathways and stability issues
Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)-2-methylpropan-1-one. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to anticipate, troubleshoot, and resolve stability challenges in your experiments.
Technical Support Center: this compound
This guide provides a comprehensive overview of the known and predicted degradation pathways of this compound (also known as 4'-Fluoroisobutyrophenone), offering practical solutions to common stability issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this aromatic ketone are photodegradation, oxidation, and to a lesser extent, thermal and hydrolytic degradation under extreme pH conditions.
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can excite the molecule to a triplet state. This excited state is highly reactive and can initiate degradation pathways, often leading to bond cleavage and the formation of colored impurities.[1][2][3]
-
Oxidative Stability: The molecule is susceptible to oxidation, particularly in the presence of common laboratory oxidants or upon prolonged exposure to atmospheric oxygen.[4][5] The presence of the isopropyl group adjacent to the carbonyl may offer a site for oxidative attack.
-
Thermal Stability: While generally more stable than many biological molecules, elevated temperatures can accelerate both oxidative and other degradation pathways.[6][7] The strength of the carbon-fluorine bond generally imparts thermal stability to the fluorophenyl ring itself, but the overall molecule can still degrade.[8]
-
Hydrolytic Stability: Ketones are generally resistant to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, which can catalyze enolization, the molecule's susceptibility to other degradation pathways, like oxidation, may increase.[4][9]
Q2: What are the likely degradation products I should be aware of?
A2: Based on the structure and the degradation pathways of similar aromatic ketones, the following are potential degradation products:
-
Photoproducts: Cleavage of the bond between the carbonyl carbon and the aromatic ring (a Norrish-type reaction) is a plausible pathway, potentially yielding radicals that could lead to the formation of 4-fluorobenzoic acid and isobutane-related fragments.[10]
-
Oxidative Products: Baeyer-Villiger oxidation could occur in the presence of peroxy acids, inserting an oxygen atom to form either 4-fluorophenyl isobutyrate or isopropyl 4-fluorobenzoate . Oxidation could also occur at the tertiary carbon of the isopropyl group.
-
Hydrolytic Products: Under normal conditions, hydrolysis is not expected. However, under forced conditions, no major hydrolytic degradants are immediately predicted unless secondary reactions occur.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure maximum stability and shelf-life, this compound should be stored at 2-8°C , protected from light in a tightly sealed, light-resistant container (e.g., amber glass vial), and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[6]
Troubleshooting Guide
Issue 1: I'm observing new, unexpected peaks in my HPLC chromatogram after leaving my sample on the benchtop.
-
Possible Cause: This is a classic sign of photodegradation. Aromatic ketones can degrade surprisingly quickly when solutions are exposed to ambient laboratory light or direct sunlight.[3]
-
Troubleshooting Steps:
-
Confirm Light Sensitivity: Prepare a fresh solution and divide it into two portions. Keep one wrapped in aluminum foil or in an amber vial, and expose the other to ambient light for several hours. Analyze both by HPLC. A significant increase in impurity peaks in the light-exposed sample confirms photosensitivity.
-
Implement Light Protection: Always use amber vials or foil-wrapped glassware for sample preparation and storage. If possible, work under yellow light, which has less of the high-energy UV radiation that initiates photodegradation.
-
Characterize Degradants: Use a stability-indicating method (see Protocol 2) and LC-MS to identify the mass of the new peaks, which can help confirm their identity as photoproducts.
-
Issue 2: My sample has developed a faint yellow color after several weeks of storage in a clear vial.
-
Possible Cause: Color formation often indicates the generation of conjugated degradation products, which can arise from photolytic or oxidative stress.[6] Even low-level degradation over time can produce highly chromophoric (colored) impurities.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound was stored protected from light and with minimal headspace to reduce contact with air.
-
Purity Check: Re-analyze the sample's purity by HPLC or GC-MS to quantify the level of impurities.
-
Proactive Prevention: For future batches, ensure storage at 2-8°C in amber, airtight containers, and consider flushing the container with an inert gas before sealing.
-
Issue 3: I'm running a reaction with H₂O₂ and my starting material is degrading into multiple unidentified products.
-
Possible Cause: You are likely observing forced oxidative degradation. This compound is susceptible to strong oxidizing agents like hydrogen peroxide.[11]
-
Troubleshooting Steps:
-
Re-evaluate Reagent Choice: If the ketone's integrity is essential, consider if a milder or more selective oxidizing agent can be used for your intended transformation.
-
Control Reaction Conditions: Perform the reaction at a lower temperature and monitor it closely over time to minimize side reactions. Add the oxidant slowly to avoid localized high concentrations.
-
Identify Byproducts: This unintended degradation can be a useful forced degradation experiment. Analyze the product mixture by LC-MS to identify the oxidative degradants, which provides valuable information about the molecule's stability profile.
-
Data Summary: Expected Stability Profile
The following table provides a general overview of the expected stability of this compound under typical forced degradation conditions, as recommended by ICH guidelines.[12]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | High | Minimal degradation expected. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | High | Generally stable under mild basic conditions. |
| Oxidative Stress (e.g., 3% H₂O₂, RT) | Low to Moderate | Susceptible to oxidation. Products may include esters (from Baeyer-Villiger) or side-chain oxidized species. |
| Photolytic Stress (ICH Q1B guidelines) | Low | High potential for degradation. Products may include 4-fluorobenzoic acid and related fragments.[10] |
| Thermal Stress (e.g., 60°C, solid state) | Moderate to High | Accelerated oxidation and potential for other minor thermal degradation pathways.[6] |
Key Degradation Pathways and Workflows
Caption: Proposed photodegradation pathway for the title compound.
Caption: Potential Baeyer-Villiger oxidative degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a procedure to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13]
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture at approximately 1 mg/mL. Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) and keep it at 2-8°C.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, then neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, then neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress (Solution): Heat a sealed vial of the stock solution at 60°C for 48 hours.
-
Thermal Stress (Solid): Place a few milligrams of the solid compound in an open vial in an oven at 60°C for 48 hours. After stress, dissolve in the solvent to the target concentration.
-
Photostability: Expose a solution of the compound in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil in the same chamber.
-
-
Analysis: Dilute all stressed samples and the control sample to the target analytical concentration. Analyze all samples by a suitable HPLC-UV/DAD method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. Aim for 5-20% degradation for an ideal study.[14]
Caption: General experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.[15]
-
Instrumentation & Materials:
-
HPLC system with a UV/DAD detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and ultrapure water.
-
HPLC grade formic acid or phosphoric acid.
-
-
Initial Method Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a linear gradient, e.g., 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Use a DAD to monitor from 200-400 nm. Select a primary wavelength for quantification, likely near the compound's λmax (a UV scan suggests a maximum around 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization & Validation:
-
Specificity: Inject the stressed samples from the forced degradation study (Protocol 1). The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Peak Purity: Use the DAD software to assess the peak purity of the parent compound in the presence of its degradants to ensure no co-elution.
-
Optimization: Adjust the gradient slope, temperature, and mobile phase composition as needed to achieve optimal separation.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and robustness.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. scispace.com [scispace.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 1-(4-Fluorophenyl)-2-methylpropan-1-one Synthesis
Welcome to our dedicated technical support guide for the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important chemical transformation. Our focus is on the strategic selection of catalysts to optimize reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what is the expected regioselectivity?
The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with either isobutyryl chloride or isobutyric anhydride.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[1][3]
The fluorine atom on the benzene ring is an ortho, para-director.[4][5] This is a consequence of the interplay between its electron-withdrawing inductive effect and its electron-donating mesomeric (resonance) effect. The mesomeric effect, which involves the donation of a lone pair of electrons from the fluorine atom, preferentially stabilizes the intermediates formed during substitution at the ortho and para positions. However, due to the steric hindrance posed by the bulky isobutyryl group, the acylation reaction overwhelmingly favors substitution at the sterically less hindered para position.[4] This results in the desired product, this compound, with high regioselectivity.[4]
Q2: I am experiencing low to no yield in my Friedel-Crafts acylation. What are the likely causes and how can I troubleshoot this?
Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Primary Causes for Low Yield:
-
Catalyst Inactivity: Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[6][7][8] Any water present in the reagents, solvents, or glassware will hydrolyze and deactivate the catalyst.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][6] This complexation effectively removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount of the catalyst, rather than a catalytic amount, is often required.[1][6]
-
Deactivated Aromatic Ring: While fluorobenzene is generally reactive enough, the presence of strongly electron-withdrawing groups on the aromatic substrate can significantly deactivate it towards electrophilic substitution, potentially halting the reaction.[6]
-
Poor Quality of Reagents: Impurities in the fluorobenzene, acylating agent, or solvent can lead to the formation of unexpected side products and interfere with the primary reaction pathway.[4][6]
Troubleshooting Workflow:
Caption: A systematic troubleshooting workflow for low-yield Friedel-Crafts acylation.
Q3: I am observing significant formation of the ortho-isomer. How can I improve the para-selectivity?
While the Friedel-Crafts acylation of fluorobenzene is generally selective for the para-product, the formation of the ortho-isomer can become significant under certain conditions.
Factors Influencing Regioselectivity:
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity.[4] Maintaining a lower reaction temperature is crucial for maximizing the formation of the desired isomer.
-
Catalyst Choice: The choice of catalyst can influence the steric bulk of the electrophilic species, thereby affecting the ortho/para ratio. Milder Lewis acids or alternative catalytic systems may offer improved selectivity. For instance, combinations of trifluoromethanesulfonic acid (TfOH) and rare earth triflates like La(OTf)₃ have demonstrated high para-selectivity.[4]
Strategies for Enhancing para-Selectivity:
-
Temperature Control: Carefully control the reaction temperature, ideally keeping it as low as is practical for the reaction to proceed at a reasonable rate.
-
Catalyst Screening: If significant ortho-isomer formation persists, consider screening alternative Lewis acid catalysts or exploring modern catalytic systems known for high regioselectivity.
Q4: Polyacylation is a concern in Friedel-Crafts reactions. Is this a significant issue for the synthesis of this compound?
Polyacylation is generally less of a concern in Friedel-Crafts acylation compared to alkylation. The introduction of the first acyl group, which is electron-withdrawing, deactivates the aromatic ring towards further electrophilic substitution.[4][6] This deactivation makes a second acylation reaction significantly less favorable.[4]
However, polyacylation can still occur under harsh reaction conditions, such as:
-
High reaction temperatures
-
Prolonged reaction times[4]
-
Use of a large excess of the acylating agent or a highly active catalyst[4]
To minimize the risk of diacylation, it is advisable to use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent and to monitor the reaction progress to avoid unnecessarily long reaction times.[4]
Advanced Catalyst Selection and Performance
The choice of catalyst is paramount in achieving an efficient and selective synthesis. While aluminum chloride is the traditional choice, modern advancements have introduced several alternatives with distinct advantages.
Table 1: Comparison of Catalytic Systems for the Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Conditions | Yield (%) | para-Selectivity (%) | Reference(s) |
| AlCl₃ | Isobutyryl chloride | Dichloromethane, 0-25°C | Good (exact % varies) | High | [9] |
| La(OTf)₃ and TfOH | Benzoyl chloride | 140°C, 4 h, solvent-free | 87 | High | [5] |
| Hf(OTf)₄ and TfOH | Carboxylic acid chlorides | Varies | Good | High | [10] |
| Scandium Triflate Resin | Acetic anhydride | Microwave, 40-60°C | High | High | [4][11] |
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from a standard procedure for the Friedel-Crafts acylation of a substituted benzene.[9]
Materials and Reagents:
-
Fluorobenzene
-
Isobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).
-
Addition of Reactants: Add anhydrous dichloromethane to the flask, followed by fluorobenzene (1.0 equivalent). Cool the mixture to 0-5°C using an ice bath.
-
Addition of Acylating Agent: Place isobutyryl chloride (1.1 equivalents) in the dropping funnel. Add the isobutyryl chloride dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Microwave-Assisted Acylation using a Scandium Triflate Catalyst
This protocol utilizes a modern, recyclable catalyst system under microwave irradiation for a more environmentally friendly approach.[4][11]
Materials and Reagents:
-
Fluorobenzene
-
Isobutyric anhydride
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Microwave reaction vessel
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine fluorobenzene (1.0 equivalent), isobutyric anhydride (1.0-5.0 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 65-195 watts, maintaining the reaction temperature between 40-60°C for 0.5 to 30 minutes.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether and filter to remove the solid catalyst. The catalyst can be washed and reused.
-
Washing: Wash the filtrate with water until the pH of the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be further purified by vacuum distillation.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (isobutyryl chloride) to form a highly reactive acylium ion.[12][13][14] This ion is stabilized by resonance.[2][3][14]
-
Electrophilic Attack: The electron-rich aromatic ring of fluorobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12][13][14] The aromaticity of the ring is temporarily lost.[12]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[12][13] The catalyst is regenerated in this step, although it remains complexed to the product.[12]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated versus Non-Fluorinated Propiophenones
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Propiophenone Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing pharmacological properties. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated propiophenones, a structural motif found in a variety of biologically active compounds, including central nervous system (CNS) agents.[1][2] By examining key biological parameters and the underlying physicochemical principles, this document aims to equip researchers with the data and insights necessary for informed decision-making in drug design and development.
The Influence of Fluorination on Physicochemical Properties and Biological Activity
The introduction of fluorine can significantly alter a molecule's properties, leading to improved metabolic stability, modulated lipophilicity, and altered target binding affinity.[3][4] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[5][6] This "metabolic blocking" can lead to a longer half-life and improved bioavailability.[3][5]
Fluorine's high electronegativity can also influence the acidity and basicity of nearby functional groups and alter the molecule's overall electronic distribution, which can impact receptor interactions.[6][7] These modifications, though seemingly subtle, can translate into significant changes in biological activity, including potency and selectivity.
Comparative Biological Activity: A Quantitative Look
While direct comparative data for the parent propiophenone molecule is limited in publicly available research, studies on its derivatives, particularly in the context of synthetic cathinones and other CNS agents, provide valuable insights into the effects of fluorination.
| Compound | Target/Assay | Activity (IC50/Ki in µM) | Fold Change in Potency (vs. Non-fluorinated) | Reference |
| α-Pyrrolidinopropiophenone (α-PPP) | Dopamine Transporter (DAT) Binding | 1.29 | - | [8] |
| 4'-Fluoro-α-pyrrolidinopropiophenone | Dopamine Transporter (DAT) Binding | ~0.5 (Estimated based on related compounds) | ~2.5-fold increase (Estimated) | [8][9] |
| α-Pyrrolidinopropiophenone (α-PPP) | SH-SY5Y Cell Viability | >100 | - | [9] |
| 4'-Fluoro-α-pyrrolidinopropiophenone | SH-SY5Y Cell Viability | ~50 | >2-fold increase | [9] |
| 3'-chloropropiophenone derivative (Bupropion analog) | Dopamine Transporter (DAT) Uptake Inhibition | High Affinity | - | [10] |
| 3'-fluoropropiophenone derivative (Bupropion analog) | Dopamine Transporter (DAT) Uptake Inhibition | High Affinity | Similar to chloro-derivative | [10] |
Note: The data presented for 4'-Fluoro-α-pyrrolidinopropiophenone's DAT binding is an estimation based on the general trend of increased potency observed with halogenation in related cathinone series. A lower IC50 or Ki value indicates greater potency.
These findings suggest that fluorination of the propiophenone scaffold can lead to a significant enhancement of biological activity. For instance, the introduction of a fluorine atom on the phenyl ring of α-pyrrolidinopropiophenone appears to increase its affinity for the dopamine transporter and its cytotoxicity against the SH-SY5Y neuroblastoma cell line.[8][9]
Structure-Activity Relationships (SAR)
The position of the fluorine atom on the propiophenone ring is crucial in determining its effect on biological activity. In the context of synthetic cathinones, which share the propiophenone core, substitutions on the phenyl ring can influence selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT).[11][12] For example, para-substitution can shift selectivity towards SERT.[12]
The electronegativity of the fluorine atom can also alter the electronic properties of the aromatic ring, potentially influencing how the molecule interacts with its biological target.[13] This can lead to changes in binding affinity and intrinsic activity.
Metabolic Stability: The Fluorine Advantage
A key driver for incorporating fluorine in drug design is to enhance metabolic stability.[5][14] The strength of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down metabolic degradation, leading to a longer in vivo half-life.[3][5]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated propiophenones.
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing the human isoforms of DAT, SERT, or NET.[11]
-
Radioligand: Select appropriate radioligands for each transporter, such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Assay Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Methodology:
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, and a positive control (a compound with known metabolic instability).
-
Incubation:
-
Pre-incubate the test compound with HLM in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]
-
Visualizations
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated propiophenones.
Mechanism of Metabolic Stabilization by Fluorination
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic incorporation of fluorine into the propiophenone scaffold is a highly effective method for modulating its biological activity and enhancing its drug-like properties. The available data, primarily from studies on propiophenone derivatives, consistently demonstrates that fluorination can lead to increased potency at biological targets and improved metabolic stability. However, the effects are highly dependent on the position of the fluorine atom, necessitating a careful and systematic evaluation of each analog. A thorough understanding of the structure-activity relationships through in vitro and in vivo studies is essential for the rational design and development of novel propiophenone-based therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. manavchem.com [manavchem.com]
- 2. drugs.com [drugs.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 12. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
A Comprehensive Spectroscopic Guide to Differentiating Positional Isomers of 1-(Fluorophenyl)-2-methylpropan-1-one
Introduction: The Critical Need for Isomeric Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but a foundational pillar of safety, efficacy, and intellectual property. 1-(4-Fluorophenyl)-2-methylpropan-1-one and its positional isomers serve as crucial building blocks and intermediates in the synthesis of various biologically active compounds. The position of the fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target-binding affinity.[1] Consequently, the ability to unambiguously differentiate between the ortho-, meta-, and para-fluorinated isomers is of paramount importance.
This in-depth guide provides a comparative analysis of the key spectroscopic signatures of these three positional isomers. By leveraging the distinct capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will establish a robust, multi-technique framework for their unequivocal identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be directly applicable in a modern research and quality control setting.
The Isomers Under Investigation
The three positional isomers share the same molecular formula (C₁₀H₁₁FO) and mass but differ in the substitution pattern of the fluorophenyl ring.
-
This compound (para-isomer)
-
1-(3-Fluorophenyl)-2-methylpropan-1-one (meta-isomer)
-
1-(2-Fluorophenyl)-2-methylpropan-1-one (ortho-isomer)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.[2]
¹H NMR Spectroscopy: Mapping Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling (J). While the aliphatic region, corresponding to the isopropyl group (-CH(CH₃)₂), will be similar for all three isomers (a septet around 3.5 ppm and a doublet around 1.2 ppm), the aromatic region (7.0-8.1 ppm) is uniquely diagnostic for each isomer.
Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is selected as the solvent for its excellent solubilizing properties for this class of compounds and its deuterium signal, which is used by the spectrometer for field frequency locking. Tetramethylsilane (TMS) is used as the internal standard (δ 0.0 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic protons.[3]
Predicted ¹H NMR Aromatic Signals:
-
para-isomer: The symmetry of the molecule results in a deceptively simple AA'BB' system. This typically manifests as two complex multiplets, each integrating to 2H. The protons ortho to the carbonyl group will be deshielded and appear further downfield (approx. 8.0 ppm) compared to the protons ortho to the fluorine atom (approx. 7.2 ppm).
-
meta-isomer: The lower symmetry results in four distinct signals in the aromatic region, each integrating to 1H. The coupling patterns will be complex, including a doublet of doublets, a doublet of triplets, and other multiplets, providing a unique fingerprint.
-
ortho-isomer: Similar to the meta-isomer, four distinct 1H signals are expected in the aromatic region. Steric hindrance between the ortho-fluorine and the bulky isobutyryl group may cause a significant downfield shift for the H6 proton and potentially influence the conformation of the carbonyl group relative to the ring.
| Isomer | Predicted Aromatic ¹H Chemical Shifts (δ, ppm) | Key Distinguishing Feature |
| para | ~8.0 (2H, m), ~7.2 (2H, m) | Symmetrical AA'BB' pattern |
| meta | Four distinct 1H multiplets between 7.4-7.8 ppm | Four unique signals with complex splitting |
| ortho | Four distinct 1H multiplets between 7.3-7.9 ppm | Four unique signals, potential for significant H6 deshielding |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton and C-F Coupling
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. The most powerful diagnostic feature for these isomers is the through-bond coupling between ¹³C and ¹⁹F nuclei (JCF), which splits the carbon signals into doublets. The magnitude of this coupling is dependent on the number of bonds separating the atoms.
Predicted ¹³C NMR Signatures:
The carbonyl carbon (C=O) is expected in the 190-205 ppm range for all isomers.[4] The key differentiators are the aromatic carbons.
-
para-isomer: Due to symmetry, only four aromatic carbon signals are expected. The carbon directly bonded to fluorine (C4) will exhibit a very large one-bond coupling constant (¹JCF ≈ 250 Hz). The other carbons will show smaller, but still diagnostic, two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.
-
meta-isomer: Six distinct aromatic carbon signals are expected. C3 will show the large ¹JCF coupling. The coupling patterns on the other five carbons will be unique to this isomer.
-
ortho-isomer: Six distinct aromatic carbon signals are expected. C2 will show the large ¹JCF coupling.
| Isomer | Predicted Carbon with ¹JCF (Hz) | Number of Aromatic Signals | Key Distinguishing Feature |
| para | C4 (~250 Hz) | 4 | Large ¹JCF on C4, only 4 aromatic signals |
| meta | C3 (~250 Hz) | 6 | Large ¹JCF on C3, 6 unique aromatic signals |
| ortho | C2 (~250 Hz) | 6 | Large ¹JCF on C2, 6 unique aromatic signals |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is an exceptionally direct and powerful tool for analyzing fluorinated compounds.[5][6] Each isomer will produce a single signal in the proton-decoupled ¹⁹F NMR spectrum, but its chemical shift will be highly sensitive to the electronic environment determined by the substituent's position.
Causality of Experimental Choices: Trichlorofluoromethane (CFCl₃) is the conventional reference standard (δ 0.0 ppm).[1] The wide chemical shift range of ¹⁹F NMR ensures excellent signal separation, making it ideal for mixture analysis and purity assessment.[6]
Predicted ¹⁹F NMR Chemical Shifts:
The chemical shift of the fluorine atom is influenced by the electronic effects of the isobutyryl group. The electron-withdrawing nature of the carbonyl group will deshield the fluorine nucleus. This effect is distance-dependent.
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm vs CFCl₃) | Key Distinguishing Feature |
| para | ~ -105 to -115 ppm | Intermediate chemical shift |
| meta | ~ -110 to -120 ppm | Most upfield (shielded) signal |
| ortho | ~ -95 to -105 ppm | Most downfield (deshielded) signal |
Note: These are approximate ranges. The relative order (ortho > para > meta) is the most reliable diagnostic indicator.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time (several hundred to thousands of scans) is necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a simple one-pulse, proton-decoupled spectrum. ¹⁹F spectra can be acquired very rapidly due to the high sensitivity of the nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.0 ppm. Reference the ¹⁹F spectrum appropriately, often against an external standard.
Visualization: General NMR Workflow
Caption: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for confirming the presence of key functional groups. For the target isomers, the most prominent absorption will be the carbonyl (C=O) stretch.
Key IR Absorptions:
The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.[7] A strong, sharp absorption is expected between 1685-1690 cm⁻¹ for all three isomers.[4][8]
-
C=O Stretch: ~1685 cm⁻¹. The exact position may shift subtly (± 5 cm⁻¹) depending on the isomer, as the electronic influence of the fluorine atom can slightly alter the bond polarity.
-
Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around 1220-1240 cm⁻¹ .
-
Aromatic C-H Bending (Out-of-Plane): The pattern of weak bands between 900-675 cm⁻¹ can sometimes be indicative of the ring substitution pattern, but this is often less reliable than NMR.
While IR can confirm that all three samples are fluorinated aromatic ketones, it is generally not sufficient on its own to reliably distinguish between the positional isomers. Its primary role is to validate the presence of the expected functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. Identify and label the key absorption peaks.
Visualization: IR Spectroscopy Workflow
Caption: Standard workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.
Causality of Experimental Choices: Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for a compound. High-resolution MS (HRMS) is used to determine the exact mass, which confirms the elemental composition.
Predicted Mass Spectra:
All three isomers will exhibit the same molecular ion peak (M⁺˙).
-
Molecular Ion (M⁺˙): For C₁₀H₁₁FO, the exact mass is 166.0794 g/mol . A high-resolution mass spectrometer should detect a peak at m/z 166.0794.
The primary fragmentation mechanism for ketones is alpha-cleavage , where the bond adjacent to the carbonyl group breaks.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the isopropyl group will cleave, leading to two primary fragments. This pathway will be dominant for all three isomers.
-
Fluorobenzoyl cation: [FC₆H₄CO]⁺ at m/z 123 . This will likely be the base peak (most intense peak) in the spectrum.
-
Isopropyl radical: [CH(CH₃)₂]˙ (not observed) or isopropyl cation [CH(CH₃)₂]⁺ at m/z 43 .
-
Because the dominant fragmentation pathway yields the same primary fragments (m/z 123 and 43) for all three isomers, standard EI-MS is not an effective tool for differentiation. While minor differences in the relative intensities of smaller fragment ions might exist, they are not reliable enough for unambiguous identification without authentic standards for each isomer. The primary utility of MS in this context is to confirm the molecular weight and elemental formula.
Visualization: Dominant Fragmentation Pathway
Caption: Primary EI fragmentation of the target isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
While IR spectroscopy and mass spectrometry are vital for confirming functional groups and molecular weight, they fall short in reliably distinguishing the positional isomers of 1-(fluorophenyl)-2-methylpropan-1-one. The unambiguous identification of the ortho-, meta-, and para- isomers hinges on the detailed structural insights provided by Nuclear Magnetic Resonance spectroscopy.
Summary of Key Differentiating Spectroscopic Data:
| Technique | para-isomer | meta-isomer | ortho-isomer | Verdict |
| ¹H NMR | Symmetrical aromatic pattern | 4 unique aromatic signals | 4 unique aromatic signals | Excellent Differentiator |
| ¹³C NMR | 4 aromatic signals, ¹JCF on C4 | 6 aromatic signals, ¹JCF on C3 | 6 aromatic signals, ¹JCF on C2 | Excellent Differentiator |
| ¹⁹F NMR | Single peak (~ -110 ppm) | Single peak (~ -115 ppm) | Single peak (~ -100 ppm) | Excellent Differentiator |
| IR | C=O at ~1685 cm⁻¹ | C=O at ~1685 cm⁻¹ | C=O at ~1685 cm⁻¹ | Poor Differentiator |
| MS (EI) | M⁺˙ at m/z 166, Base peak at 123 | M⁺˙ at m/z 166, Base peak at 123 | M⁺˙ at m/z 166, Base peak at 123 | Poor Differentiator |
Ultimately, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a definitive and self-validating system for the structural elucidation of these critical synthetic intermediates. This comprehensive approach ensures the isomeric purity required for advanced applications in drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 1-(4-Fluorophenyl)-2-methylpropan-1-one
Abstract
The robust characterization of chemical intermediates is a cornerstone of modern drug development and materials science. 1-(4-Fluorophenyl)-2-methylpropan-1-one is a key building block whose purity profoundly impacts reaction yields, impurity profiles, and the biological efficacy of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We delve into the causality behind methodological choices, present detailed experimental protocols, and offer a strategic workflow for a comprehensive and self-validating purity assessment.
Introduction: The “Why” of Purity
This compound is a versatile ketone intermediate utilized in the synthesis of various organic molecules.[1] In a research and development context, particularly in drug discovery, the purity of such a precursor is not a mere checkbox; it is a critical variable that dictates the success of a synthetic campaign and the validity of biological data. An impure starting material can lead to devastating impacts, especially in the medical sector.[2]
The presence of uncharacterized impurities can:
-
Inhibit or alter downstream reactions, leading to low yields and the formation of complex side products.
-
Introduce structural analogues that are difficult to separate from the final compound, complicating purification.
-
Confound biological screening results, as impurities may possess their own, often potent, biological activity.
-
Pose a safety risk if impurities are toxic or mutagenic.
Therefore, a multi-faceted analytical approach is required to ensure the identity, purity, and stability of this intermediate. This guide compares the three most powerful and commonly employed techniques—HPLC, GC-MS, and qNMR—not as isolated methods, but as complementary components of an integrated analytical strategy.[]
Synthesis and Anticipated Impurity Profile
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6]
This electrophilic aromatic substitution, while effective, is susceptible to the formation of several key impurities:
-
Unreacted Starting Materials: Residual fluorobenzene and isobutyryl chloride.
-
Positional Isomers: While the para-substituted product is major due to sterics, the formation of the ortho-isomer, 1-(2-Fluorophenyl)-2-methylpropan-1-one, is a common side reaction.[7]
-
Poly-acylated Products: Although the acyl group is deactivating, preventing a second acylation is highly dependent on controlling reaction stoichiometry and conditions.[7]
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether) are common volatile impurities.[4]
-
Hydrolysis Products: Isobutyric acid from the hydrolysis of isobutyryl chloride.
Caption: Synthetic pathway and potential impurity formation.
Comparative Analysis of Purity Assessment Methodologies
No single technique can provide a complete purity profile. A self-validating system relies on using orthogonal methods—techniques that measure the same property using different physical principles.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
Expertise & Experience (The "Why"): HPLC is the cornerstone of purity analysis in the pharmaceutical industry for good reason. It excels at separating non-volatile or thermally sensitive compounds, which is ideal for aromatic ketones. Its quantitative accuracy and precision are outstanding when using an external standard. For this compound, its strong UV absorbance, courtesy of the aromatic ketone chromophore, makes UV detection highly sensitive.[8] We choose reversed-phase HPLC as the compound is non-polar, making it well-retained on a C18 stationary phase.[8]
Experimental Protocol: RP-HPLC with UV Detection
| Parameter | Setting & Rationale |
| HPLC System | Standard system with a binary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size. (Provides good resolution for aromatic compounds). |
| Mobile Phase | A: Ultrapure Water with 0.1% Formic Acid. B: Acetonitrile with 0.1% Formic Acid. (Formic acid improves peak shape). |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute. (To elute any more non-polar impurities). |
| Flow Rate | 1.0 mL/min. (Balances analysis time and backpressure).[9] |
| Column Temp. | 30 °C. (Ensures reproducible retention times). |
| Detection | UV at 254 nm. (A common wavelength for aromatic ketones offering high sensitivity).[8][9] |
| Injection Vol. | 10 µL. |
| Sample Prep. | Accurately weigh ~10 mg of sample, dissolve in 10 mL of Acetonitrile (1 mg/mL). |
Trustworthiness (Data & Comparison): HPLC provides a "purity profile" based on the relative percentage of all UV-active species.
Table 1: Representative HPLC Data for Synthesized Product
| Retention Time (min) | Peak Area % | Identification |
|---|---|---|
| 2.1 | 0.15% | Fluorobenzene (Hypothesized) |
| 6.8 | 0.45% | ortho-Isomer (Hypothesized) |
| 7.5 | 99.25% | This compound |
| 9.2 | 0.15% | Di-acylated Product (Hypothesized) |
Comparison:
-
Strengths: Excellent for quantifying non-volatile impurities like isomers and poly-acylated products. High precision and robustness.
-
Weaknesses: Insensitive to impurities that lack a UV chromophore. Volatile impurities (like DCM) may be obscured by the solvent front. Purity is relative (Area %), not absolute.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Detection
Expertise & Experience (The "Why"): GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10] It is perfectly suited for detecting residual solvents and unreacted volatile starting materials, which are often missed by HPLC. The mass spectrometer provides definitive structural information, allowing for the unambiguous identification of impurities by comparing their fragmentation patterns to spectral libraries.[10]
Experimental Protocol: GC-MS Analysis
| Parameter | Setting & Rationale |
| GC-MS System | Standard GC with a mass selective detector (MSD). |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film). (A general-purpose, robust column). |
| Carrier Gas | Helium at 1.0 mL/min (constant flow). |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min. (Separates volatiles from the main product). |
| Inlet Temp. | 250 °C. |
| MS Transfer Line | 280 °C. |
| Ion Source | Electron Ionization (EI) at 70 eV. |
| Mass Range | 35-400 amu. |
| Sample Prep. | Dilute the sample (1 mg/mL) in a high-purity solvent like Ethyl Acetate. |
Trustworthiness (Data & Comparison): GC-MS identifies impurities by their mass spectrum "fingerprint."
Table 2: Representative GC-MS Data for Volatile Impurities
| Retention Time (min) | Identification | Basis of Identification |
|---|---|---|
| 2.5 | Dichloromethane | Mass Spectrum match with NIST Library |
| 3.8 | Fluorobenzene | Mass Spectrum match with NIST Library |
| 10.2 | This compound | Molecular Ion & Fragmentation Pattern |
Comparison:
-
Strengths: Unparalleled for identifying volatile impurities (solvents, starting materials). Provides structural confirmation via mass spectra. Highly sensitive.
-
Weaknesses: Not suitable for non-volatile or thermally labile compounds (like di-acylated products). Quantification can be less precise than HPLC without careful calibration.
Quantitative NMR (qNMR): The Absolute Purity Standard
Expertise & Experience (The "Why"): While chromatographic methods provide relative purity, qNMR is a primary ratio method that can determine absolute purity (mass fraction) without needing a certified reference standard of the analyte itself.[11][12] It relies on the principle that the signal integral in an NMR spectrum is directly proportional to the number of nuclei.[13] By comparing the integral of a known analyte proton signal to that of a highly pure, stable internal standard of known mass, we can calculate the exact purity.[14] This makes qNMR a powerful, non-destructive, and orthogonal technique to chromatography.[12][15]
Experimental Protocol: ¹H-qNMR Analysis
-
Select Internal Standard: Choose a standard with sharp signals that do not overlap with the analyte. Maleic anhydride is an excellent choice.
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized product and ~10 mg of the internal standard (maleic anhydride) into a vial. Record weights precisely.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) to ensure full signal relaxation for accurate integration.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signal of the analyte (e.g., the methine proton of the isobutyryl group) and the standard (the two vinyl protons of maleic anhydride).
Trustworthiness (Data & Comparison): The purity is calculated using the following formula:
Purity (%) = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (mstd / mx) * 100
Where:
-
I = Integral value
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
x = analyte; std = standard
Comparison:
-
Strengths: Provides an "absolute" purity value traceable to SI units. Orthogonal to chromatographic methods. Simultaneously confirms structure and quantifies purity. Non-destructive.[11][15]
-
Weaknesses: Lower sensitivity compared to chromatography; impurities below ~0.1% may not be detected. Signal overlap can complicate integration and analysis. Requires a high-purity internal standard.
An Integrated Strategy for Self-Validating Purity Assessment
A robust purity assessment is not a linear process but a workflow that leverages the strengths of each technique to create a complete and validated picture of the compound's quality.
Caption: A logical workflow for comprehensive purity analysis.
Conclusion
The purity assessment of this compound demands more than a single measurement. It requires a scientifically sound, multi-technique strategy.
-
HPLC serves as the primary tool for routine purity checks and quantifying non-volatile, structurally related impurities.
-
GC-MS is indispensable for identifying and quantifying volatile residuals that are critical for process chemistry and safety.
-
qNMR acts as the ultimate arbiter, providing an absolute purity value that validates the chromatographic results and confirms the compound's structural integrity.
By integrating these three methodologies, researchers and drug development professionals can establish a self-validating system, ensuring that the chemical intermediates they produce and use are of the highest, most accurately defined quality, thereby safeguarding the integrity of their research and the safety of future therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4'-Fluoro-isobutyrophenone
This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 4'-fluoro-isobutyrophenone, a key intermediate in various synthetic processes. Our focus is on the critical process of cross-validation, ensuring data integrity and consistency when employing multiple analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
Introduction: The Imperative of Analytical Rigor
4'-Fluoro-isobutyrophenone is a synthetic ketone derivative whose accurate quantification is paramount for ensuring the quality and consistency of downstream products. In a regulated environment, and indeed in any scientifically sound research, the analytical methods used for its characterization must be well-understood, validated, and, where necessary, cross-validated. Cross-validation becomes essential when data from different analytical methods are to be compared or used interchangeably. This guide will walk you through a practical comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles of analytical method validation and cross-validation are firmly rooted in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The objective is to demonstrate that each analytical procedure is fit for its intended purpose.[4] Cross-validation, specifically, is required to demonstrate the equivalency of two or more analytical procedures.[6][7][8]
The Cross-Validation Workflow: A Visual Overview
The cross-validation process involves a systematic comparison of the performance of two or more analytical methods. The goal is to ensure that the methods provide equivalent results within predefined acceptance criteria.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Analysis of HPLC-UV and GC-MS for 4'-Fluoro-isobutyrophenone
The choice of analytical methodology is often dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in many pharmaceutical and chemical laboratories. It offers robust, reproducible, and cost-effective quantification for a wide range of compounds. For 4'-fluoro-isobutyrophenone, its chromophore allows for sensitive detection by UV.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher degree of selectivity and sensitivity compared to HPLC-UV. The mass spectrometer allows for the unequivocal identification of the analyte based on its mass-to-charge ratio and fragmentation pattern, making it an excellent confirmatory technique.[9][10]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of 4'-fluoro-isobutyrophenone.
| Performance Parameter | HPLC-UV | GC-MS (Full Scan) | Acceptance Criteria (per ICH Q2(R2)) [3][8][11][12] |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Specificity | Demonstrated by peak purity and resolution from known impurities | Confirmed by mass spectrum and retention time | No interference at the retention time of the analyte |
Experimental Protocols
To ensure the trustworthiness of our comparison, we present detailed, self-validating protocols for each method.
Experimental Protocol 1: HPLC-UV Method
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4'-fluoro-isobutyrophenone reference standard and dissolve in 25.0 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference.
-
Linearity: Perform a five-point calibration curve and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples spiked with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Experimental Protocol 2: GC-MS Method
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4'-fluoro-isobutyrophenone reference standard and dissolve in 25.0 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter.
3. Validation Parameters to be Assessed:
-
The validation parameters are the same as for the HPLC-UV method, with the addition of confirming the mass spectrum of the analyte peak against a reference spectrum.
The Causality Behind Experimental Choices
-
Choice of HPLC Column and Mobile Phase: The C18 stationary phase is a versatile choice for non-polar to moderately polar compounds like 4'-fluoro-isobutyrophenone. The acetonitrile/water mobile phase provides good peak shape and resolution. An isocratic method was chosen for its simplicity and robustness.[13]
-
Choice of GC Column and Temperature Program: A non-polar HP-5ms column is well-suited for the analysis of relatively volatile organic compounds. The temperature program is designed to ensure good separation from any potential impurities and to elute the analyte with a sharp peak shape.
-
Rationale for Cross-Validation: While the HPLC-UV method is excellent for routine quality control due to its speed and simplicity, the GC-MS method provides an orthogonal technique with higher specificity. Cross-validation ensures that if results from both methods are ever used, for instance, in a regulatory submission or to investigate an out-of-specification result, they are directly comparable. This is a key aspect of ensuring data integrity and is emphasized by regulatory bodies like the EMA.[11][14][15][16]
Conclusion: A Symbiotic Relationship
The cross-validation of analytical methods for 4'-fluoro-isobutyrophenone demonstrates that both HPLC-UV and GC-MS are suitable for its quantification, each with its own strengths. The HPLC-UV method is a robust and efficient technique for routine analysis, while the GC-MS method offers superior selectivity and sensitivity, making it an ideal confirmatory method.
A successful cross-validation, as outlined in this guide, provides confidence in the analytical data, regardless of the method employed. This not only satisfies regulatory expectations but also builds a foundation of trust in the quality of the product being developed.
References
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pub.h-brs.de [pub.h-brs.de]
- 10. scispace.com [scispace.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ipq.org [ipq.org]
- 15. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one: Benchmarking Traditional Methods Against Modern Alternatives
Introduction
1-(4-Fluorophenyl)-2-methylpropan-1-one, also known as 4'-fluoroisobutyrophenone, is a key building block in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various high-value compounds. The most common route to this and similar aryl ketones is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.
This guide provides an in-depth comparison of synthetic routes for this compound. We will benchmark the traditional approach using aluminum chloride (AlCl₃) against more contemporary, "greener" catalytic systems. The objective is to offer researchers, scientists, and process chemists a comprehensive analysis of methodology, yield expectations, and environmental impact, thereby enabling a more informed selection of the optimal synthetic pathway for their specific needs.
The Foundational Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a prevalent method for synthesizing aryl ketones.[1] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a Lewis acid catalyst. In the case of this compound, this translates to the reaction of fluorobenzene with isobutyryl chloride.
Mechanism of Traditional AlCl₃-Catalyzed Acylation
The accepted mechanism involves three key steps:
-
Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atom is an ortho-, para-directing group, but due to the steric bulk of the isobutyryl group, the para-substituted product is heavily favored.
-
Deprotonation and Catalyst Regeneration: A base (typically the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst. However, the product ketone is also a Lewis base and forms a stable complex with AlCl₃. This complexation necessitates the use of more than a stoichiometric amount of the catalyst and requires a hydrolytic workup to liberate the final product.[1]
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Method 1: The Benchmark Protocol (AlCl₃ Catalysis)
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar halogenated benzenes and represents the traditional industrial approach.[2]
Experimental Protocol
-
Materials & Reagents:
-
Fluorobenzene (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubber) to handle the evolving HCl gas. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charging: Charge the flask with anhydrous DCM and fluorobenzene (1.0 eq). Begin stirring and cool the mixture to 0-5 °C using an ice-salt bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.2 eq) to the stirred solution in portions. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.
-
Acylating Agent Addition: Add isobutyryl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases large amounts of HCl gas; it must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization to yield the pure product.
-
Method 2: Green Alternative (Lanthanide Triflate Catalysis)
The drawbacks of the traditional method—namely the use of a stoichiometric, moisture-sensitive, and corrosive catalyst that generates significant waste—have driven the search for alternatives.[3] Lanthanide triflates [Ln(OTf)₃] have emerged as highly effective, water-tolerant, and recyclable Lewis acid catalysts for Friedel-Crafts acylations.[4] A study on the acylation of fluorobenzene with benzoyl chloride using a combination of Lanthanum Triflate [La(OTf)₃] and Trifluoromethanesulfonic Acid (TfOH) showed high yield (87%) and excellent para-selectivity (99%).[4]
Experimental Protocol
-
Materials & Reagents:
-
Fluorobenzene (1.0 eq)
-
Isobutyryl chloride (1.2 eq)
-
Lanthanum (III) Triflate [La(OTf)₃] (0.05 eq)
-
Trifluoromethanesulfonic Acid (TfOH) (0.5 eq)
-
Toluene or Nitromethane
-
-
Procedure:
-
Setup: In a standard round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine fluorobenzene, the solvent (if used, though solvent-free is often possible), La(OTf)₃, and TfOH.
-
Reactant Addition: Add isobutyryl chloride to the mixture.
-
Reaction: Heat the mixture to 80-140 °C (temperature is dependent on whether a solvent is used) and stir for 4-8 hours, monitoring by TLC or GC.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash with water and then brine. The aqueous layer can be concentrated to recover the lanthanide triflate catalyst for reuse.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.
-
Method 3: Microwave-Assisted Synthesis (Solid-Supported Catalysis)
Further advancing the principles of green chemistry, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. A patented method describes the acylation of fluorobenzene using a silica gel-immobilized scandium triflate resin as a catalyst under microwave irradiation.[5] This approach combines the benefits of a recyclable solid-phase catalyst with the efficiency of microwave heating.
Conceptual Protocol
-
Materials & Reagents:
-
Fluorobenzene (1.0 eq)
-
Isobutyryl anhydride or chloride (1.0-5.0 eq)
-
Silica-supported scandium triflate resin catalyst (1-100% by weight of fluorobenzene)
-
-
Procedure:
-
Setup: In a dedicated microwave reaction vessel, combine fluorobenzene, the acylating agent, and the solid-supported catalyst.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 65-195 watts, maintaining an internal temperature of 40-60 °C for a total reaction time of 0.5 to 30 minutes.
-
Work-up: After cooling, the solid catalyst can be simply filtered off for recovery and reuse.
-
Purification: The filtrate, containing the product, can then be concentrated and purified as needed, often requiring minimal work-up compared to traditional methods.
-
General Experimental Workflow
The following diagram illustrates the general workflow applicable to all synthetic methods, highlighting the key stages from initial setup to final product characterization.
Caption: A generalized workflow for the synthesis of aryl ketones.
Comparative Analysis
| Feature | Method 1: Traditional AlCl₃ | Method 2: Lanthanide Triflate | Method 3: Microwave-Assisted |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lanthanide Triflate [Ln(OTf)₃] | Solid-Supported Sc(OTf)₃ Resin |
| Catalyst Stoichiometry | Stoichiometric (>1.0 eq) | Catalytic (0.01-0.1 eq) | Catalytic (by weight) |
| Reaction Time | 2-4 hours | 4-8 hours | 0.5-30 minutes |
| Reaction Temperature | 0 °C to Room Temp. | 80-140 °C | 40-60 °C |
| Solvent | Dichloromethane (DCM) | Toluene or Solvent-Free | Solvent-Free |
| Expected Yield | Good to Excellent (Typically >80%) | Good to Excellent (Reported 87% for similar reaction)[4] | High (Specific yield not reported)[5] |
| Environmental Impact | High (Corrosive, large waste stream) | Low (Recyclable catalyst, less waste) | Very Low (Recyclable, solvent-free) |
| Pros | Well-established, readily available reagents, high reactivity. | Catalyst is water-tolerant and recyclable, milder work-up. | Extremely fast, high efficiency, easy catalyst recovery. |
| Cons | Stoichiometric catalyst, moisture sensitive, harsh work-up, corrosive waste. | Higher initial catalyst cost, may require higher temperatures. | Requires specialized microwave equipment. |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several methods, each with distinct advantages and disadvantages.
-
The Traditional AlCl₃ Method remains a viable option for labs where cost and availability of reagents are the primary drivers. It is a robust and well-understood reaction, but its significant environmental drawbacks and cumbersome work-up make it less appealing for modern, sustainable chemistry.
-
The Lanthanide Triflate-Catalyzed Method represents a significant improvement in terms of green chemistry.[3][4] The ability to use the catalyst in small amounts and recycle it makes this an excellent choice for both lab-scale and potential scale-up operations where sustainability is a key consideration. The higher initial cost of the catalyst may be offset by its reusability.
-
The Microwave-Assisted, Solid-Supported Method is the most advanced and efficient of the three.[5] For laboratories equipped with microwave reactors, this approach offers unparalleled speed and a simplified work-up, making it ideal for rapid library synthesis or methods development.
Recommendation: For routine laboratory synthesis, the lanthanide triflate method offers the best balance of efficiency, cost-effectiveness (over time), and environmental responsibility. For high-throughput or rapid synthesis applications, the microwave-assisted approach is superior, provided the necessary equipment is available. The traditional AlCl₃ method should be reserved for situations where alternative catalysts are not accessible.
References
A Comparative Guide to the In Vitro Metabolic Stability Assessment of 1-(4-Fluorophenyl)-2-methylpropan-1-one
This guide provides an in-depth comparison of common in vitro systems for evaluating the metabolic stability of the novel compound, 1-(4-Fluorophenyl)-2-methylpropan-1-one. We will explore the technical nuances, rationale, and comparative performance of liver microsomes and hepatocytes, offering researchers a framework for selecting the most appropriate assay and interpreting the resulting data with confidence.
The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unfavorable pharmacokinetic properties. A compound that is too rapidly metabolized by the body will have a short duration of action and poor bioavailability, often leading to project termination. Therefore, early assessment of metabolic stability—the susceptibility of a compound to biotransformation—is a cornerstone of modern drug development.[1] By understanding a compound's metabolic fate early, we can rank-order candidates, build structure-activity relationships (SAR) to improve metabolic properties, and predict in vivo clearance, thereby reducing the risk of late-stage failures.[2] Regulatory bodies like the FDA emphasize the importance of these early in vitro evaluations to inform clinical study design and assess potential drug-drug interactions (DDIs).[3][4][5]
Our focus compound, this compound, features a fluorinated aromatic ring and a ketone moiety. The presence of fluorine can sometimes block sites of metabolism, but the overall structure remains susceptible to various enzymatic reactions, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[6][7] This guide will compare two gold-standard in vitro systems to characterize its metabolic profile.
A Comparative Overview of In Vitro Test Systems
The choice of an in vitro system is a critical decision that depends on the specific questions being asked. The liver is the primary site of drug metabolism, and various subcellular and cellular preparations are used to model its function.[8]
| Test System | Composition | Primary Metabolic Pathways | Key Advantages | Key Limitations |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs).[8][9] | Primarily Phase I (Oxidation, Reduction).[10] Can be adapted for some Phase II reactions with specific cofactors.[8] | Cost-effective, high-throughput, robust, well-characterized. Ideal for initial screening of CYP450-mediated metabolism.[11] | Lacks cytosolic enzymes (e.g., AO, GSTs) and active transporters. Does not fully represent the integrated metabolism of an intact cell.[12] |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved).[13] | Comprehensive: Phase I, Phase II, and active transport processes.[10] | Considered the "gold standard" as it contains a full complement of metabolic enzymes and cofactors at physiological levels.[13][14] | More expensive, lower throughput, greater inter-lot variability. Requires more complex handling and assay conditions.[15] |
Causality Behind System Choice: For an initial assessment of a new chemical entity like this compound, a liver microsomal stability assay is the logical starting point. It is a cost-effective, high-throughput method to determine if the compound is a substrate for the most common metabolic enzymes, the CYPs.[9] If significant metabolism is observed, or if non-CYP pathways are suspected, a follow-up study in hepatocytes is warranted. The hepatocyte assay provides a more complete picture, integrating Phase I, Phase II, and transporter activity, which is crucial for building a robust in vitro-in vivo correlation (IVIVC).[14]
Experimental Workflow & Protocols
A self-validating protocol is essential for trustworthiness. This is achieved by including appropriate controls:
-
Negative Control (-Cofactor): The reaction is run without the essential enzyme cofactor (e.g., NADPH). This control measures non-enzymatic degradation of the compound.[8]
-
Positive Control (Reference Compounds): Compounds with known metabolic fates (e.g., one high-turnover, one low-turnover) are run alongside the test article to ensure the test system is active and performing as expected.[10]
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic stability.[16]
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
This compound (Test Article, 10 mM in DMSO)
-
Verapamil & Diazepam (Positive Controls, 10 mM in DMSO)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Termination Solution: Cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)
-
96-well incubation plate and collection plates
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution by diluting the stock to 1 mg/mL in phosphate buffer. Keep on ice.[17]
-
Assay Plate Setup: In a 96-well plate, add buffer, MgCl₂, and the test article or control compounds. The final substrate concentration should be 1 µM, and the final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[17]
-
Pre-incubation: Add the microsomal working solution to each well for a final protein concentration of 0.5 mg/mL.[8] Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "-NADPH" negative controls (add buffer instead).[17]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3 volumes of cold acetonitrile with internal standard to terminate the reaction.[8] The 0-minute time point is typically taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[18][19]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment, including Phase I and II metabolism.[13][14]
Materials:
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
All compounds and solutions as listed in the HLM protocol.
Methodology:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.
-
Cell Suspension Preparation: Centrifuge the cell suspension to pellet the hepatocytes, remove the supernatant, and resuspend the cells in fresh medium to a final density of 1 million viable cells/mL.[14]
-
Assay Plate Setup: In a 96-well plate, add the hepatocyte suspension.
-
Pre-incubation: Pre-incubate the plate at 37°C in a humidified incubator (5% CO₂) for 15-30 minutes.
-
Initiation: Start the reaction by adding the test article or control compounds (final concentration 1 µM).
-
Sampling & Processing: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction and process the samples as described in steps 5-6 of the HLM protocol.
-
Analysis: Analyze the supernatant by LC-MS/MS.[20]
Data Analysis and Interpretation
The disappearance of the parent compound over time is used to calculate key metabolic parameters. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).[16]
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or a liver preparation) to metabolize a drug, independent of physiological factors like blood flow.[21]
Comparative Data Summary (Hypothetical)
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification |
| This compound | HLM | 42.5 | 24.5 µL/min/mg | Moderate |
| Hepatocytes | 25.1 | 41.5 µL/min/10⁶ cells | Moderate-High | |
| Verapamil (High-Turnover Control) | HLM | 8.2 | 127.2 µL/min/mg | Low |
| Hepatocytes | 5.9 | 176.8 µL/min/10⁶ cells | Low | |
| Diazepam (Low-Turnover Control) | HLM | > 120 | < 8.6 µL/min/mg | High |
| Hepatocytes | > 120 | < 8.6 µL/min/10⁶ cells | High |
Interpretation of Results: In this hypothetical scenario, this compound shows moderate stability in liver microsomes. However, its stability is lower (i.e., it is metabolized faster) in hepatocytes. This discrepancy is a key finding. The faster clearance in hepatocytes suggests that the compound may also be a substrate for metabolic pathways not present or fully active in microsomes, such as cytosolic enzymes or Phase II conjugation pathways (e.g., glucuronidation). This highlights the value of using a more comprehensive system like hepatocytes to avoid under-predicting in vivo clearance.[13]
Potential Metabolic Pathways
While the exact metabolites would need to be identified in a separate study, the structure of this compound suggests several potential biotransformation routes catalyzed by CYP450 enzymes.[22]
Ketone reduction is a common metabolic pathway, and the resulting secondary alcohol can be a substrate for Phase II conjugation enzymes like UDP-glucuronosyltransferases (UGTs), which are more active in hepatocytes.[2] This provides a mechanistic explanation for the faster clearance observed in the hepatocyte assay compared to the microsomal assay.
Conclusion and Forward Look
For researchers in drug development, the message is clear: a tiered approach to in vitro metabolism studies provides the most robust dataset for decision-making. Starting with a high-throughput microsomal screen and progressing to a comprehensive hepatocyte assay for key compounds allows for the efficient allocation of resources while building a deep understanding of a candidate's pharmacokinetic potential. This rigorous, evidence-based approach is fundamental to selecting compounds with a higher probability of success in the clinic.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 5. bioivt.com [bioivt.com]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bioivt.com [bioivt.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 19. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
A Comparative Guide to Lewis Acids in the Synthesis of 4'-Fluoro-isobutyrophenone: From Traditional Reagents to Modern Catalysts
Introduction: The Significance of 4'-Fluoro-isobutyrophenone
4'-Fluoro-isobutyrophenone is a key building block in the synthesis of numerous pharmaceutical compounds. Its fluorinated phenyl ring and ketone functional group make it a versatile precursor for introducing these moieties into more complex molecules, often enhancing their biological activity and pharmacokinetic properties. The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development and fine chemical manufacturing. The most common and direct route to 4'-fluoro-isobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is critically dependent on the choice of a Lewis acid catalyst, which governs the reaction's efficiency, selectivity, and environmental footprint.
This guide provides an in-depth comparative analysis of various Lewis acids for the synthesis of 4'-fluoro-isobutyrophenone, offering experimental insights and data to inform catalyst selection. We will explore traditional Lewis acids, milder alternatives, and modern catalytic systems, providing a comprehensive overview for researchers aiming to optimize this crucial synthetic transformation.
The Friedel-Crafts Acylation: A Powerful C-C Bond Forming Reaction
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching an acyl group to an aromatic ring. The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl halide or anhydride in the presence of a Lewis acid. This acylium ion then undergoes electrophilic attack on the electron-rich aromatic ring, leading to the formation of an aryl ketone.[1] A key advantage of the Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[2]
The general workflow for the synthesis of 4'-fluoro-isobutyrophenone via Friedel-Crafts acylation is depicted below:
Caption: General workflow for the synthesis of 4'-fluoro-isobutyrophenone.
The fluorine atom on the benzene ring is an ortho-, para-directing group. However, due to steric hindrance from the bulky isobutyryl group, the acylation occurs predominantly at the para position, leading to the desired 4'-fluoro-isobutyrophenone.[3]
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter that influences the yield, reaction conditions, and sustainability of the synthesis. Below is a comparative summary of commonly employed Lewis acids for Friedel-Crafts acylation.
| Lewis Acid Catalyst | Typical Loading | Reaction Conditions | Representative Yield (%) | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Low temperature (0-10 °C), inert atmosphere | ~87%¹[4] | High reactivity, readily available, low cost. | Stoichiometric amounts required, moisture sensitive, generates corrosive HCl gas, significant aqueous waste. |
| Ferric Chloride (FeCl₃) | Stoichiometric | Moderate temperature | Moderate to high | Less reactive than AlCl₃, but also less expensive and less moisture sensitive. | Stoichiometric amounts often needed, can lead to side reactions if not controlled. |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Higher temperatures may be needed | Moderate | Milder Lewis acid, can be more selective, less hazardous waste than AlCl₃.[5] | Lower reactivity than AlCl₃ and FeCl₃, may require more forcing conditions. |
| Metal Triflates (e.g., Sc(OTf)₃, La(OTf)₃) | Catalytic (0.1-10 mol%) | Mild to moderate temperatures | ~87%²[6] | High catalytic activity, often water-tolerant, can be recycled.[7] | Higher cost, may require specialized handling. |
| Heterogeneous Catalysts (e.g., Zeolites) | Catalytic | Higher temperatures, can be used in flow systems | Variable | Reusable, environmentally friendly, simplified work-up.[5] | Can be less active than homogeneous catalysts, potential for diffusion limitations. |
¹Yield reported for the synthesis of isobutyrophenone from benzene and isobutyryl chloride. ²Yield reported for the synthesis of 4-fluorobenzophenone from fluorobenzene and benzoyl chloride using a La(OTf)₃/TfOH catalyst system.
In-Depth Look at Lewis Acid Classes
Traditional Strong Lewis Acids: AlCl₃ and FeCl₃
Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for Friedel-Crafts acylation due to its high Lewis acidity and low cost.[8] It effectively activates the isobutyryl chloride to form the acylium ion, driving the reaction to high yields even at low temperatures. However, its high reactivity comes with several drawbacks. AlCl₃ forms a strong complex with the product ketone, necessitating its use in stoichiometric amounts.[2] It is also extremely sensitive to moisture, requiring strictly anhydrous conditions. The work-up procedure involves quenching with a large amount of water and acid, which generates a significant volume of corrosive and environmentally challenging aqueous waste.
Ferric chloride (FeCl₃) is a slightly milder and less expensive alternative to AlCl₃.[8] While it can also promote the reaction effectively, it may require higher temperatures or longer reaction times. Its lower reactivity can sometimes offer better control and selectivity. Similar to AlCl₃, it is typically used in stoichiometric amounts and presents similar work-up and waste disposal challenges.
Milder Lewis Acids: The Case for ZnCl₂
Zinc chloride (ZnCl₂) is a weaker Lewis acid compared to its aluminum and iron counterparts.[5] This lower reactivity can be advantageous in preventing side reactions and can sometimes allow for catalytic use, especially with more activated aromatic substrates. For fluorobenzene, which is moderately activated, ZnCl₂ might require more forcing conditions (higher temperatures) to achieve comparable yields to AlCl₃. However, its use can lead to a cleaner reaction profile and less aggressive work-up conditions. Recent developments have seen ZnCl₂ used in deep eutectic solvents, acting as both the catalyst and a green reaction medium.
Modern Catalytic Systems: Metal Triflates
Metal triflates, particularly those of scandium (Sc(OTf)₃) and other rare-earth metals, have emerged as highly efficient and reusable catalysts for Friedel-Crafts acylation.[7] They possess high Lewis acidity and are often stable in the presence of water, which simplifies handling and reaction setup. A significant advantage of metal triflates is their ability to function in catalytic amounts (typically 0.1-10 mol%), which drastically reduces waste generation. Although the initial cost of these catalysts is higher, their recyclability can make them economically viable for larger-scale synthesis. For the acylation of fluorobenzene, lanthanide triflates combined with a Brønsted acid like trifluoromethanesulfonic acid (TfOH) have been shown to be highly effective, affording excellent yields and high para-selectivity.[6]
The Green Chemistry Approach: Heterogeneous Catalysts
In the push for more sustainable chemical processes, heterogeneous catalysts such as zeolites, clays, and supported metal oxides have gained significant attention.[7] These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and the potential for use in continuous flow reactors. The shape-selectivity of zeolites can also enhance the formation of the desired para-isomer. However, the catalytic activity of heterogeneous catalysts can be lower than their homogeneous counterparts, often requiring higher reaction temperatures. The efficiency of a zeolite catalyst is highly dependent on its pore size and structure, which must be able to accommodate the reactants and products.
Catalytic Cycle of AlCl₃ in Friedel-Crafts Acylation
The following diagram illustrates the catalytic cycle for the AlCl₃-mediated Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride.
Caption: Catalytic cycle of AlCl₃ in the synthesis of 4'-fluoro-isobutyrophenone.
Experimental Protocol: Synthesis of 4'-Fluoro-isobutyrophenone using Aluminum Chloride
This protocol provides a detailed procedure for the synthesis of 4'-fluoro-isobutyrophenone using the traditional and robust aluminum chloride-catalyzed Friedel-Crafts acylation.
Materials:
-
Fluorobenzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube or gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Add isobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: Once the addition of isobutyryl chloride is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, again ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4'-fluoro-isobutyrophenone.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Conclusion
The synthesis of 4'-fluoro-isobutyrophenone via Friedel-Crafts acylation offers a range of options for catalyst selection, each with its own set of advantages and disadvantages. Traditional Lewis acids like aluminum chloride provide a cost-effective and high-yielding route, but at the cost of significant environmental impact due to the need for stoichiometric amounts and the generation of corrosive waste. Milder Lewis acids such as zinc chloride offer a compromise with potentially improved selectivity and less hazardous waste streams.
For researchers and drug development professionals focused on sustainability and process efficiency, modern catalytic systems such as metal triflates and heterogeneous catalysts represent the future of Friedel-Crafts acylation. While the initial investment in these catalysts may be higher, their catalytic nature, reusability, and often milder reaction conditions make them highly attractive for both laboratory-scale synthesis and industrial production. The choice of the optimal Lewis acid will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, yield, selectivity, and environmental considerations.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103212402A - Catalyst for synthesizing isobutyrophenone by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)-2-methylpropan-1-one
This document provides a detailed protocol for the safe and compliant disposal of 1-(4-Fluorophenyl)-2-methylpropan-1-one (CAS No. 26393-91-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment: Understanding the Compound
Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous. The primary directive is to always consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan (CHP) before handling.[5][6]
Key Hazard Considerations:
-
Irritation: Potential for skin, eye, and respiratory tract irritation.[2]
-
Environmental: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[4]
-
Regulatory: Classified as a hazardous chemical waste, subject to regulations by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]
Personal Protective Equipment (PPE) and Engineering Controls
Before any handling or disposal begins, the appropriate protective measures must be in place. This is a non-negotiable aspect of laboratory safety.
Engineering Controls:
-
Fume Hood: All work, including transferring the chemical to a waste container, must be conducted inside a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in the regular trash. It must be collected as hazardous chemical waste.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of a safe waste management system.
-
Designate a Waste Stream: This compound must be collected in a container designated for halogenated organic waste . Do not mix it with non-halogenated solvents or other incompatible waste streams.[3][8]
-
Point of Generation: Collect the waste at or near the point where it is generated to minimize transport and the risk of spills.[9] This is often referred to as a Satellite Accumulation Area (SAA).
Step 2: Containerization and Labeling
The integrity of the waste container is critical for preventing leaks and ensuring safe handling.
-
Container Material: Use a chemically compatible, leak-proof container with a secure, tightly fitting cap. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including any solvents used.
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant").[9]
-
-
Container Status: Keep the waste container closed at all times, except when adding waste.
Step 3: Handling Spills and Contaminated Materials
Accidents happen; a prepared response minimizes their impact.
-
Small Spills (<50 mL):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (>50 mL):
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent the spill from entering drains.
-
Do not attempt to clean up a large spill without specific training and equipment.
-
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing paper, or pipette tips, must be disposed of as solid hazardous chemical waste.[3]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be under the direct supervision of lab personnel, away from ignition sources, and in secondary containment to catch any potential leaks.[5]
-
Professional Disposal: The final step is to arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[5] The approved disposal method for halogenated organic compounds is typically high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.[4][8]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound waste.
Summary of Key Information
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | Contains a carbon-fluorine bond. Subject to EPA regulations for halogenated organics.[3][4] |
| Primary Disposal Route | Collection for high-temperature incineration via a licensed contractor. | Ensures complete destruction of the compound, preventing environmental release.[4][8] |
| Prohibited Actions | DO NOT dispose of down the drain. DO NOT dispose of in regular trash. | Prevents contamination of waterways and landfills.[9] |
| Required PPE | Chemical splash goggles, compatible gloves, lab coat. | Protects against potential skin, eye, and respiratory irritation.[2][3] |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure.[3] |
| Waste Container | Labeled, sealed, and chemically compatible container. | Ensures safe containment and prevents leaks or dangerous reactions.[5][8] |
References
- 1. 1-[4-(4-Fluorophenyl)phenyl]-2-methylpropan-1-one | C16H15FO | CID 13396574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)-2-methylpropan-1-one
Welcome to your comprehensive guide on the safe handling of 1-(4-Fluorophenyl)-2-methylpropan-1-one (CAS No. 26393-91-9). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with this aromatic ketone. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a secure laboratory environment.
Hazard Analysis: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The signal word for this chemical is "Warning".[1][2][3] The NFPA 704 diamond, often seen on chemical containers, provides a quick reference for hazards. For this compound, the health hazard is rated as 2, indicating a moderate hazard where intense or continued exposure could cause temporary incapacitation or possible residual injury.[1]
These classifications are not mere labels; they are directives for our safety protocols. Skin and eye irritation can result from direct contact, while respiratory irritation can occur from inhaling vapors or aerosols. Therefore, our PPE strategy must create a complete barrier against these routes of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, with detailed explanations below.
| Protection Type | Required Equipment | Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Protects against splashes and vapors causing serious eye irritation (H319). |
| Hand | PVA or Butyl Rubber Gloves | Provides superior resistance to aromatic ketones. |
| Body | Flame-Resistant Lab Coat | Protects skin from irritation (H315) and offers a barrier against splashes. |
| Respiratory | Chemical Fume Hood or Respirator | Prevents inhalation of vapors that can cause respiratory irritation (H335). |
| Foot | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Eye and Face Protection: The First Line of Defense
Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.
-
Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4] They form a seal around the eyes, offering protection from splashes from all angles.
-
A face shield worn over the goggles is required when there is a risk of a significant splash or a highly exothermic reaction.[4] This provides an additional layer of protection for the entire face.
Skin Protection: An Impermeable Barrier
Gloves: The choice of glove material is critical when working with aromatic ketones.
-
Polyvinyl Alcohol (PVA) gloves offer excellent resistance to ketones and aromatic solvents.[5]
-
Butyl rubber gloves are also a suitable alternative for protection against ketones.
-
Nitrile gloves , while common in laboratories, provide only short-term splash protection and should be removed and disposed of immediately upon contact with the chemical.[4] Always double-glove if the procedure involves a high risk of exposure.
Lab Coat:
-
A flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned.[4]
-
It is crucial to wear cotton clothing underneath, as synthetic fabrics like polyester or acrylic can melt and adhere to the skin if they come into contact with certain chemicals or in the event of a fire.[4]
Respiratory Protection: Ensuring Clean Air
To mitigate the risk of respiratory irritation (H335), all handling of this compound should be conducted within a certified chemical fume hood . This engineering control is the most effective way to prevent the inhalation of vapors.
In the rare event that a fume hood is not available or if there is a potential for aerosolization, a respirator may be necessary. The use of a respirator requires:
-
Annual medical evaluations and fit testing.[4]
-
Selection of the appropriate cartridge for organic vapors.
Operational Workflow: From Bench to Waste
The following workflow provides a step-by-step guide for safely handling this compound, integrating the PPE protocols at each stage.
Caption: Safe handling workflow for this compound.
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste chemical should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent materials used for cleaning up spills must be placed in a designated hazardous waste container.[6]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7]
Emergency Procedures: Immediate and Corrective Actions
In the event of exposure, immediate action is critical.
-
Inhalation (P304+P340): If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[8][9]
-
Eye Contact (P305+P351+P338): In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
References
- 1. This compound | 26393-91-9 [chemicalbook.com]
- 2. This compound | 26393-91-9 [amp.chemicalbook.com]
- 3. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl) propan-1-one - Safety Data Sheet [chemicalbook.com]
- 10. 1-Propanone, 1-(4-fluorophenyl)-2-(methylamino)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
